molecular formula C10H16ClN3 B1391040 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride CAS No. 1185309-80-1

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Cat. No.: B1391040
CAS No.: 1185309-80-1
M. Wt: 213.71 g/mol
InChI Key: MYSDFLHWVMWWPI-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C10H15N3·xHCl and a molecular weight of 177.25 g/mol (for the free base). This molecule features a piperidine ring, a common structural motif in medicinal chemistry, which is substituted with an amine group at the 3-position and a pyridin-2-yl group at the 1-position . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. As a versatile chemical building block, this amine-functionalized piperidine scaffold is of significant value in drug discovery and development, particularly for the synthesis of more complex molecules. Researchers utilize it in organic synthesis and as a key intermediate for creating potential pharmacologically active compounds . The presence of the amine group makes it a suitable precursor for further derivatization through reactions such as amide bond formation or reductive amination. The pyridine and piperidine nitrogen atoms offer potential metal-chelating properties, which can be exploited in catalysis or in the design of enzyme inhibitors. This product is intended for research and development applications only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research reference purposes. Researchers should refer to the Certificate of Analysis for lot-specific data, including exact molecular weight of the salt form and purity specifications.

Properties

IUPAC Name

1-pyridin-2-ylpiperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c11-9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSDFLHWVMWWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671447
Record name 1-(Pyridin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-80-1
Record name 1-(Pyridin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride: Synthesis, Properties, and Applications for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and the constituent chemical moieties to provide a robust guide for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and field-proven methodologies, ensuring a reliable foundation for its application in research and development.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule incorporating a piperidine ring, a primary amine, and a pyridine ring. This unique combination of features makes it a valuable scaffold for combinatorial chemistry and as a building block in the synthesis of more complex pharmaceutical agents. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for many experimental and biological applications.

The properties of the core scaffold, piperidin-3-amine dihydrochloride, are well-documented and provide a strong baseline for predicting the characteristics of its N-pyridinyl derivative.

Property(R)-3-Aminopiperidine DihydrochlorideThis compound (Predicted)Rationale for Prediction
Molecular Formula C5H14Cl2N2C10H16ClN3Addition of a C5H4N group and removal of one HCl and H.
Molecular Weight 173.08 g/mol [1]~213.71 g/mol Based on the predicted molecular formula.
Appearance Off-white to beige powder[1]White to off-white solidTypical appearance for hydrochloride salts of organic amines.
Melting Point 190-195 °C[2]>200 °C (with decomposition)The addition of the aromatic pyridine ring is expected to increase the melting point.
Solubility Sparingly soluble in methanol, slightly soluble in water[1]Soluble in water and methanolThe hydrochloride salt form generally imparts good solubility in polar protic solvents.
pKa Not specified~8-9 (piperidine N), ~4-5 (pyridine N)The piperidine nitrogen will be more basic than the pyridine nitrogen. The primary amine's basicity will be influenced by the adjacent ring system.

Synthesis and Reactivity

The synthesis of this compound can be logically approached through the nucleophilic aromatic substitution of an activated pyridine derivative with piperidin-3-amine. The piperidin-3-amine core itself can be synthesized through various established routes, often starting from readily available precursors like 3-aminopyridine or L-glutamic acid.[3][4]

Proposed Synthetic Workflow

A robust and scalable synthesis would involve the reaction of 2-chloropyridine with piperidin-3-amine. The piperidine ring nitrogen is a more potent nucleophile than the exocyclic primary amine, leading to selective N-arylation at the 1-position of the piperidine ring.

G cluster_0 Synthesis of 1-(Pyridin-2-yl)piperidin-3-amine HCl reagent1 Piperidin-3-amine reaction Nucleophilic Aromatic Substitution Heat (e.g., 80-120 °C) reagent1->reaction reagent2 2-Chloropyridine reagent2->reaction solvent Solvent (e.g., DMF, NMP) solvent->reaction base Base (e.g., K2CO3, Et3N) base->reaction workup Aqueous Workup & Extraction reaction->workup product_freebase 1-(Pyridin-2-yl)piperidin-3-amine (Free Base) workup->product_freebase hcl_addition HCl in Ether or Isopropanol product_freebase->hcl_addition final_product 1-(Pyridin-2-yl)piperidin-3-amine HCl hcl_addition->final_product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol
  • Reaction Setup: To a solution of piperidin-3-amine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base such as potassium carbonate (2.0 eq) or triethylamine (2.5 eq).

  • Addition of Reagent: Add 2-chloropyridine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Spectral Characterization (Predicted)

Spectral DataPredicted Features for this compound
¹H NMR Pyridine Protons: 4 signals in the aromatic region (δ 6.5-8.5 ppm). Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbon adjacent to the pyridine ring will be deshielded. Amine Protons: A broad signal that may exchange with D₂O.
¹³C NMR Pyridine Carbons: 5 signals in the aromatic region (δ 100-160 ppm). Piperidine Carbons: 5 signals in the aliphatic region (δ 20-60 ppm).
Mass Spec (EI) Molecular Ion (M⁺): A peak corresponding to the free base at m/z ≈ 177. Fragmentation: Loss of the amino group, cleavage of the piperidine ring, and fragmentation of the pyridine ring.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] The 3-aminopiperidine moiety, in particular, is a key component of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.[1]

The introduction of the pyridin-2-yl group onto the piperidine nitrogen offers several advantages for drug design:

  • Modulation of Physicochemical Properties: The pyridine ring can alter the lipophilicity, polarity, and hydrogen bonding capacity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Introduction of a Vector for Further Functionalization: The pyridine ring can be further substituted to explore structure-activity relationships (SAR) and optimize binding to a biological target.

  • Potential for Novel Biological Activity: The combination of the aminopiperidine and pyridine moieties may lead to novel interactions with biological targets, potentially in areas such as CNS disorders, oncology, or infectious diseases.

G cluster_1 Drug Discovery Potential scaffold 1-(Pyridin-2-yl)piperidin-3-amine Scaffold dpp4 DPP-IV Inhibitors (Diabetes) scaffold->dpp4 Analogue of existing drugs cns CNS Agents (e.g., Receptor Modulators) scaffold->cns Potential for new applications kinase Kinase Inhibitors (Oncology) scaffold->kinase Potential for new applications other Other Therapeutic Areas scaffold->other Broad therapeutic potential

Caption: Potential therapeutic applications of the 1-(pyridin-2-yl)piperidin-3-amine scaffold.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling should be adopted based on the known hazards of its components, namely piperidine and (R)-3-aminopiperidine dihydrochloride.

Known Hazards of Related Compounds:

  • (R)-3-Aminopiperidine dihydrochloride: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Piperidine: Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[7]

Recommended Safe Handling Protocol
  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. All handling of the solid should be done in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. The compound is likely hygroscopic.[6]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics. By leveraging the well-established chemistry of the piperidin-3-amine core and the versatile nature of the pyridine ring, researchers can explore a wide range of biological targets. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, offering a solid starting point for its use in drug discovery programs. As with any research chemical, proper safety precautions should be strictly followed.

References

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride CAS number information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride: Synthesis, Characterization, and Applications

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs, highlighting its significance in the design of bioactive molecules.[1] Within this class, 3-aminopiperidine and its N-substituted analogues represent a particularly valuable chiral building block. The strategic placement of the amino group at the 3-position provides a crucial vector for chemical modification, enabling the synthesis of complex molecules with precise three-dimensional architectures.

This guide focuses on a specific derivative, 1-(Pyridin-2-yl)piperidin-3-amine and its hydrochloride salt. This molecule uniquely combines the flexible, saturated piperidine core with the rigid, aromatic pyridine ring. This combination makes it a compelling scaffold for exploring interactions with biological targets, particularly in the development of enzyme inhibitors and receptor modulators. While public domain data on this specific hydrochloride salt is limited, this document synthesizes information from closely related analogues and foundational chemical principles to provide a comprehensive technical overview for researchers and drug development professionals. We will delve into its chemical identity, proposed synthesis, analytical characterization, established applications of its core fragments, and essential safety protocols.

Compound Identification and Physicochemical Properties

A critical first step in working with any chemical entity is to establish its identity. The core structure consists of a piperidine ring where the nitrogen atom is directly attached to the C2 position of a pyridine ring, and an amine group is substituted at the C3 position of the piperidine ring. The hydrochloride salt form enhances stability and improves aqueous solubility, which is often desirable for pharmaceutical development.

While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major chemical databases, CAS numbers for highly relevant structural analogues are provided in Table 1 for reference and comparison. The properties listed below are predicted based on the constituent moieties and data from these related compounds.

Table 1: Compound Identification and Physicochemical Properties of 1-(Pyridin-2-yl)piperidin-3-amine and Related Analogues

Property1-(Pyridin-2-yl)piperidin-3-amine (Predicted)1-(Pyrimidin-2-yl)piperidin-3-amine[2][3](R)-3-Aminopiperidine Dihydrochloride[4][5][6]
Molecular Formula C₁₀H₁₅N₃ (Free Base) / C₁₀H₁₆ClN₃ (HCl salt) / C₁₀H₁₇Cl₂N₄ (di-HCl salt)C₉H₁₄N₄C₅H₁₄Cl₂N₂
Molecular Weight 177.25 g/mol (Free Base)178.23 g/mol 173.08 g/mol
CAS Number Not readily available1146290-25-6 (Free Base)334618-23-4
Appearance Predicted: Off-white to tan solid-Off-white solid
Solubility Predicted: Soluble in water, methanol-Soluble in Methanol (Slightly), Water (Slightly)[7]
Melting Point Not available-190-195 °C[7]
Chirality Exists as a racemate unless a specific enantiomer is synthesized-Chiral, available as (R) and (S) enantiomers

Synthesis and Purification

The synthesis of N-aryl piperidines is a well-established field in organic chemistry.[8] A logical and common approach for synthesizing 1-(Pyridin-2-yl)piperidin-3-amine is through a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the reaction of a piperidine derivative with an activated pyridine ring.

Proposed Synthetic Pathway

The most direct route involves the coupling of 2-chloropyridine with 3-aminopiperidine. To achieve selectivity and prevent side reactions, the primary amine at the C3 position of the piperidine ring must be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions required for the SₙAr reaction and can be readily removed under acidic conditions.

The proposed workflow is as follows:

  • Protection: (R)- or (S)-3-aminopiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield (R)- or (S)-3-(Boc-amino)piperidine.

  • Coupling (SₙAr): The protected piperidine is coupled with 2-chloropyridine in the presence of a base (e.g., potassium carbonate or sodium hydride) and a high-boiling point solvent (e.g., DMF or DMSO) at elevated temperatures.

  • Deprotection: The resulting Boc-protected intermediate is treated with a strong acid, such as hydrochloric acid (HCl) in a solvent like dioxane or methanol. This step simultaneously removes the Boc group and forms the desired hydrochloride salt.

Synthesis_Workflow SM1 3-Aminopiperidine Int1 3-(Boc-amino)piperidine SM1->Int1 SM2 Boc Anhydride (Boc₂O) SM2->Int1 Protection Int2 1-(Pyridin-2-yl)-3-(Boc-amino)piperidine Int1->Int2 SM3 2-Chloropyridine SM3->Int2 SₙAr Coupling Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Int2 Product 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride Int2->Product Deprotection & Salt Formation Acid Hydrochloric Acid (HCl) Acid->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Procedure
  • Protection Step: To a solution of 3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of dioxane and water, add sodium carbonate (3.0 eq). Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-(Boc-amino)piperidine.

  • SₙAr Coupling: In a sealed vessel, combine 3-(Boc-amino)piperidine (1.0 eq), 2-chloropyridine (1.2 eq), and potassium carbonate (2.5 eq) in anhydrous DMF. Heat the mixture to 100-120°C for 16-24 hours. Monitor the reaction by TLC or LC-MS. After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in methanol and cool to 0°C. Add a 4M solution of HCl in dioxane (excess) dropwise. Stir the mixture at room temperature for 2-4 hours. The product hydrochloride salt will typically precipitate. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical Characterization

Confirming the structure and purity of the final compound is paramount. A standard suite of analytical techniques would be employed for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of both pyridine and piperidine ring protons. The chemical shifts and coupling patterns will verify the substitution pattern. Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm), while piperidine protons will be in the aliphatic region (δ 1.5-4.0 ppm).

    • ¹³C NMR: Will show the correct number of carbon signals, distinguishing between aromatic (pyridine) and aliphatic (piperidine) carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will be used to confirm the molecular weight of the free base. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. For chiral compounds, a chiral HPLC method would be necessary to determine the enantiomeric excess (ee). A patent for analyzing the related 3-aminopiperidine describes using a derivatization agent (benzoyl chloride) followed by analysis on a C18 column.[9]

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS, HRMS) Sample->MS HPLC HPLC / Chiral HPLC Sample->HPLC Result1 Structural Confirmation NMR->Result1 Result2 Molecular Weight Verification MS->Result2 Result3 Purity & Enantiomeric Excess Assessment HPLC->Result3

Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

The true value of a chemical scaffold lies in its application. While 1-(Pyridin-2-yl)piperidin-3-amine is not itself a drug, its structural motifs are present in or relevant to several important therapeutic areas.

Scaffold for DPP-4 Inhibitors

The chiral (R)-3-aminopiperidine core is a privileged scaffold found in a class of highly successful anti-diabetic drugs known as gliptins, which are dipeptidyl peptidase-4 (DPP-4) inhibitors.[6]

  • Alogliptin: Utilizes (R)-3-aminopiperidine as a key building block.[10]

  • Linagliptin: This potent DPP-4 inhibitor also incorporates the (R)-3-aminopiperidine moiety, highlighting the importance of this chiral amine in achieving high affinity and selectivity.[6][10]

The synthesis of these drugs relies on the nucleophilicity of the 3-amino group, demonstrating the utility of this functional handle in complex molecule synthesis.

PCSK9 Inhibitors

Directly relevant to the title compound, a 2018 study from Pfizer detailed the discovery of a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9).[11][12] These compounds inhibit PCSK9 mRNA translation, a validated therapeutic approach for managing hypercholesterolemia.[12] The study explicitly identifies the N-(pyridin-2-yl)-N-(piperidin-3-yl) fragment as a core structural element, underscoring the potential of this scaffold in developing treatments for cardiovascular disease.

Other Therapeutic Areas

The fusion of pyridine and piperidine rings is a common strategy in medicinal chemistry. Pyrido[2,3-d]pyrimidine derivatives, which feature a related structural framework, have been investigated as EGFR inhibitors for cancer therapy and as antibacterial agents.[13][14] This suggests that the combination of these two heterocycles can be tuned to interact with a wide range of biological targets.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, safety precautions can be inferred from related compounds like (R)-3-Aminopiperidine dihydrochloride.

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335).[15]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]

    • Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic (absorbs moisture from the air), so storage under an inert atmosphere is recommended.[7]

Conclusion

This compound is a specialized chemical building block with significant potential in medicinal chemistry and drug discovery. By combining the validated 3-aminopiperidine scaffold with a pyridine moiety, it offers a unique structural framework for developing novel therapeutics. Its direct relevance to the development of PCSK9 inhibitors provides a compelling rationale for its synthesis and further investigation. This guide provides a foundational understanding of its synthesis, characterization, and application, serving as a valuable resource for researchers aiming to leverage this and related structures in their scientific pursuits.

References

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical experimental protocols.

Introduction and Strategic Overview

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceutical compounds and natural products.[1][2][3] Specifically, N-aryl piperidines are crucial intermediates in the development of various therapeutic agents.[4] The target molecule, this compound, combines the N-aryl piperidine core with a reactive primary amine, making it a versatile synthon for further chemical modifications.

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially scalable methods involve the formation of the C-N bond between the pyridine and piperidine rings as a key step. This guide will focus on two primary and highly effective strategies: the Palladium-catalyzed Buchwald-Hartwig amination and a reductive amination approach.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two key precursors: a 2-substituted pyridine and a 3-aminopiperidine derivative. The final hydrochloride salt formation is a straightforward acid-base reaction.

G This compound This compound 1-(Pyridin-2-yl)piperidin-3-amine 1-(Pyridin-2-yl)piperidin-3-amine This compound->1-(Pyridin-2-yl)piperidin-3-amine Salt Formation 2-halopyridine 2-halopyridine 1-(Pyridin-2-yl)piperidin-3-amine->2-halopyridine C-N bond formation 3-aminopiperidine derivative 3-aminopiperidine derivative 1-(Pyridin-2-yl)piperidin-3-amine->3-aminopiperidine derivative C-N bond formation

Figure 1: Retrosynthetic analysis of this compound.

Synthetic Strategies and Mechanistic Insights

Strategy 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds via a palladium-catalyzed cross-coupling reaction.[5][6] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance.[7]

The reaction involves the coupling of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] For the synthesis of 1-(Pyridin-2-yl)piperidin-3-amine, a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) is reacted with a protected 3-aminopiperidine, such as (R)-3-(Boc-Amino)piperidine. The use of a protecting group on the 3-amino functionality is crucial to prevent side reactions.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH, Base Amido Complex Amido Complex Amine Coordination->Amido Complex -HX Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Ar-NR2

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Considerations:

  • Catalyst and Ligand: A variety of palladium sources can be used, such as Pd(OAc)2 or Pd2(dba)3. The choice of phosphine ligand is critical and often requires optimization. Sterically hindered and electron-rich ligands, such as Xantphos or BINAP, are often effective.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used.[8]

  • Solvent: Aprotic, non-polar solvents like toluene or m-xylene are generally preferred.[7]

Strategy 2: Reductive Amination

Reductive amination is another fundamental and versatile method for the synthesis of amines.[9][10] This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction to the corresponding amine.[11]

In the context of synthesizing the target molecule, a reductive amination approach could involve the reaction of 2-aminopyridine with a protected 3-oxopiperidine, followed by reduction of the resulting enamine and deprotection. Alternatively, a double reductive amination approach could be employed starting from a suitable dicarbonyl compound and 2-aminopyridine.[12]

A more direct approach would be the reductive amination of N-Boc-piperidin-4-one with an aniline derivative, which showcases the feasibility of this reaction on piperidone scaffolds.[13]

G Ketone Ketone Imine/Enamine Imine/Enamine Ketone->Imine/Enamine Amine Amine Amine->Imine/Enamine Product Amine Product Amine Imine/Enamine->Product Amine Reducing Agent

Figure 3: General workflow for reductive amination.

Key Experimental Considerations:

  • Reducing Agent: A variety of reducing agents can be used, with sodium triacetoxyborohydride [NaBH(OAc)3] being a popular choice due to its mildness and selectivity.[10] Other options include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

  • Reaction Conditions: The reaction is often performed as a one-pot procedure, where the carbonyl compound, amine, and reducing agent are mixed together.[9] The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound via a Buchwald-Hartwig amination, followed by deprotection and salt formation.

Step 1: Synthesis of tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (palladium catalyst), Xantphos (ligand), and sodium tert-butoxide (base).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene as the solvent.

  • To this mixture, add 2-bromopyridine and tert-butyl piperidin-3-ylcarbamate.

  • Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate in a suitable solvent such as methanol or dioxane.

  • Add a solution of hydrochloric acid in the corresponding solvent (e.g., methanolic HCl or HCl in dioxane).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

  • Upon completion, the hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to afford the pure this compound.

  • Collect the solid by filtration and dry under vacuum.

Data Summary

The following table summarizes typical reaction parameters for the key Buchwald-Hartwig amination step. Please note that yields are highly dependent on the specific reaction conditions and scale.

ParameterValueReference
Catalyst Pd₂(dba)₃[7]
Ligand Xantphos[8]
Base NaOtBu[8]
Solvent Toluene[7][8]
Temperature Reflux[8]
Typical Yield Moderate to Good[8]

Conclusion

The synthesis of this compound can be effectively achieved through modern synthetic methodologies. The Buchwald-Hartwig amination stands out as a reliable and scalable method for the crucial N-arylation step. Careful selection of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity. The subsequent deprotection and salt formation are generally straightforward procedures. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride is a heterocyclic compound incorporating both a pyridine and a piperidine scaffold. These structural motifs are prevalent in a wide array of clinically approved pharmaceuticals, suggesting a high potential for biological activity. This guide synthesizes current knowledge on related chemical structures to propose a putative mechanism of action for this compound. We will delve into its potential as a modulator of central nervous system (CNS) targets, its prospective role in enzyme inhibition, and its potential as an antimicrobial or anticancer agent. Furthermore, this document provides detailed experimental protocols to facilitate the systematic investigation and validation of these hypotheses, aiming to guide future research and drug development efforts.

Introduction: The Chemical Significance of this compound

The molecular architecture of this compound is a composite of two highly significant pharmacophores in medicinal chemistry: the piperidine ring and the pyridine ring. The piperidine scaffold is a ubiquitous feature in numerous drugs, valued for its ability to introduce three-dimensionality, which can enhance binding to protein targets.[1] Its presence often improves pharmacokinetic properties, such as metabolic stability and membrane permeability, while also allowing for the fine-tuning of a compound's lipophilicity and hydrogen bonding capacity.[2]

The pyridine ring, an aromatic heterocycle, is also a cornerstone in drug design, frequently involved in key binding interactions with biological targets. The combination of these two moieties in this compound suggests a compound with the potential for diverse biological activities, warranting a thorough investigation into its mechanism of action.

Caption: Chemical structure of this compound.

Hypothesized Mechanisms of Action

Given the absence of direct studies on this compound, we can infer potential mechanisms of action by examining structurally analogous compounds.

Central Nervous System (CNS) Modulation

The combination of pyrimidine and piperidine moieties in a similar compound, 1-(pyrimidin-2-yl)piperidin-3-amine, has been noted for its potential in developing drugs for CNS disorders by interacting with specific brain receptors.[3] It is plausible that this compound could exhibit similar activity. The piperidine ring is a common feature in many CNS-active drugs, and the pyridine group can participate in various receptor-ligand interactions. A related compound, 1-(Pyridin-3-yl)piperidine-2-carbonitrile, is suggested to act on neurotransmitter systems.[4] Therefore, potential targets for this compound could include:

  • Dopamine receptors: The piperidine scaffold is present in several antipsychotic drugs that target dopamine receptors.

  • Serotonin receptors: Modulation of serotonin receptors is a key mechanism for many antidepressants and anxiolytics.

  • Nicotinic acetylcholine receptors (nAChRs): The pyridine ring is structurally similar to the endogenous ligand acetylcholine, suggesting a potential interaction with nAChRs.

Enzyme Inhibition

The core structure of piperidin-3-amine is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the management of type 2 diabetes.[5] DPP-IV inhibitors work by prolonging the action of incretin hormones, which regulate insulin secretion.[5] It is conceivable that this compound could also exhibit inhibitory activity against DPP-IV or other related enzymes.

Additionally, piperidine derivatives have been investigated as inhibitors of various kinases, such as IκB kinase (IKKb) and anaplastic lymphoma kinase (ALK), which are implicated in cancer and inflammatory diseases.[1][6]

Antimicrobial and Anticancer Activity

Derivatives of piperidine have shown promise as antibacterial and antifungal agents.[7] Specifically, pyridine derivatives with a thiosemicarbazone group and a piperidine ring have demonstrated potent activity against Mycobacterium tuberculosis.[8] The basicity of the piperidine ring appears to be a crucial factor in this activity.[8]

In the realm of oncology, piperidine moieties are frequently incorporated into the design of anticancer drugs.[1] For instance, certain piperidinone derivatives have shown cytotoxic and apoptosis-inducing effects in tumor cells.[1] The mechanism of action for a related compound, 3-nitro-N-(piperidin-1-yl)pyridin-2-amine, is thought to involve the induction of apoptosis in tumor cells.[9]

Experimental Protocols for Elucidating the Mechanism of Action

To validate the aforementioned hypotheses, a systematic experimental approach is necessary. The following protocols provide a framework for investigating the biological activity of this compound.

workflow cluster_screening Initial Screening cluster_validation Mechanism Validation cluster_data Data Analysis receptor_binding Receptor Binding Assays (CNS Targets) functional_assays Cell-based Functional Assays (e.g., Second Messenger, Apoptosis) receptor_binding->functional_assays enzyme_inhibition Enzyme Inhibition Assays (DPP-IV, Kinases) enzyme_inhibition->functional_assays cell_viability Cell Viability Assays (Cancer & Microbial Cells) cell_viability->functional_assays in_vivo_models In Vivo Animal Models (Efficacy & Toxicity) functional_assays->in_vivo_models data_analysis SAR & Lead Optimization in_vivo_models->data_analysis

Caption: Experimental workflow for mechanism of action elucidation.

Receptor Binding Assays

Objective: To determine if this compound binds to specific CNS receptors.

Methodology:

  • Preparation of Membranes: Prepare cell membranes expressing the target receptors (e.g., dopamine D2, serotonin 5-HT2A, or nAChR subtypes) from cultured cells or animal brain tissue.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the test compound, which represents the concentration required to displace 50% of the radioligand binding. Determine the equilibrium dissociation constant (Ki) to quantify the binding affinity.

Enzyme Inhibition Assays

Objective: To assess the inhibitory effect of this compound on target enzymes such as DPP-IV or a panel of kinases.

Methodology (Example: DPP-IV Inhibition):

  • Reagents: Prepare a reaction buffer, a solution of recombinant human DPP-IV, and a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Assay Procedure: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the DPP-IV enzyme solution. Pre-incubate for a specified time.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Cell-Based Functional Assays

Objective: To evaluate the functional consequences of target engagement in a cellular context, such as cytotoxicity in cancer cells or antibacterial activity.

Methodology (Example: Anticancer Cytotoxicity Assay):

  • Cell Culture: Plate cancer cells (e.g., a panel of cell lines representing different cancer types) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or resazurin reduction assay.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for cell growth inhibition.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Assay Type Target Parameter Result (Hypothetical)
Receptor BindingDopamine D2 ReceptorKi (nM)150
Serotonin 5-HT2A ReceptorKi (nM)85
Enzyme InhibitionDPP-IVIC50 (µM)> 100
IKKb KinaseIC50 (µM)5.2
CytotoxicityMCF-7 (Breast Cancer)IC50 (µM)12.5
A549 (Lung Cancer)IC50 (µM)25.8
AntibacterialE. coliMIC (µg/mL)> 128
S. aureusMIC (µg/mL)32

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests a high potential for biological activity. Based on the analysis of related compounds, the most promising avenues for investigation lie in its potential modulation of CNS receptors, inhibition of kinases involved in cancer and inflammation, and its possible antibacterial properties. The experimental framework provided in this guide offers a systematic approach to unraveling the therapeutic potential of this compound. Further research, including structure-activity relationship (SAR) studies and in vivo testing, will be crucial in determining its viability as a lead compound for drug development.

References

Biological activity of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Abstract

This guide provides a comprehensive technical framework for the investigation of this compound, a novel heterocyclic amine. Lacking direct characterization in existing literature, this document establishes a hypothesis-driven approach for its evaluation. By deconstructing the molecule into its core components—the piperidin-3-amine scaffold and the pyridin-2-yl substituent—we infer potential biological targets and outline a rigorous, multi-stage experimental plan. The primary hypothesis centers on the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), a validated target for type 2 diabetes, given the established role of the piperidin-3-amine core as a key intermediate in the synthesis of approved DPP-IV inhibitors.[1][2][3] This guide furnishes drug development professionals with detailed protocols for physicochemical characterization, primary enzymatic screening, secondary cellular assays, and preliminary mechanism of action studies, underpinned by a robust scientific rationale and stringent safety considerations.

Introduction and Structural Rationale

The piperidine ring is a privileged scaffold in modern medicinal chemistry, integral to a wide array of pharmaceuticals targeting indications from central nervous system (CNS) disorders to oncology.[4][5] Its prevalence is due to its favorable metabolic stability, its ability to serve as a versatile synthetic handle, and its capacity to modulate key physicochemical properties such as lipophilicity and hydrogen bonding potential.[5] The subject of this guide, this compound, combines this established piperidine core with a pyridin-2-yl group.

This specific combination warrants investigation for several reasons:

  • The Piperidin-3-amine Core: The (R)-enantiomer of 3-aminopiperidine is a critical building block for several marketed Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, including Alogliptin and Linagliptin.[1][2] These drugs are essential in the management of type 2 diabetes. The core structure is therefore strongly associated with potent and selective enzyme inhibition.

  • The Pyridin-2-yl Substituent: The addition of an aromatic system like pyridine can introduce critical interactions with a biological target, such as pi-stacking or hydrogen bonding, potentially enhancing binding affinity and selectivity.

Based on this structural analysis, a primary hypothesis is formulated: This compound is a potential inhibitor of the DPP-IV enzyme. This guide outlines the necessary experimental strategy to validate this hypothesis.

cluster_molecule 1-(Pyridin-2-yl)piperidin-3-amine cluster_components Structural Components & Known Associations cluster_hypothesis Hypothesized Biological Activity Molecule Target Molecule Piperidine Piperidin-3-amine Core Molecule->Piperidine Pyridine Pyridin-2-yl Substituent Molecule->Pyridine DPPIV Primary Hypothesis: DPP-IV Inhibition (Diabetes) Piperidine->DPPIV Key intermediate for known inhibitors Other Secondary Hypotheses: CNS, Oncology, Antimicrobial Pyridine->Other Common in diverse bioactive molecules

Caption: Structural deconstruction and hypothesis formulation.

Physicochemical and Structural Characterization

Prior to biological evaluation, the identity, purity, and fundamental properties of the compound must be rigorously confirmed. This ensures that any observed biological activity is attributable to the compound of interest and allows for the calculation of accurate concentrations.

Table 1: Core Characterization Assays

ParameterMethodPurposeAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, LC-MSConfirms the chemical structure and molecular weight.Spectra consistent with proposed structure; observed mass matches theoretical mass ± 5 ppm.
Purity HPLC-UV/DADQuantifies the percentage of the active compound.≥ 95% purity.
Solubility Kinetic Solubility AssayDetermines solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).Guides stock solution preparation and prevents compound precipitation in assays.
Stability HPLC-UV over timeAssesses degradation in assay buffer and DMSO stock at relevant temperatures.< 10% degradation over 24 hours.

Primary Biological Screening: DPP-IV Enzymatic Assay

The primary hypothesis is tested using a direct, cell-free enzymatic assay. This approach isolates the interaction between the compound and its putative target, eliminating confounding factors from a cellular environment.

Rationale and Mechanism

DPP-IV is a serine protease that cleaves the N-terminal dipeptide from incretin hormones like Glucagon-Like Peptide-1 (GLP-1). Inactivation of GLP-1 leads to reduced insulin secretion. By inhibiting DPP-IV, the active concentration of GLP-1 is increased, promoting glucose-dependent insulin release and thereby lowering blood glucose levels.[1] The assay uses a synthetic substrate, Gly-Pro-AMC, which upon cleavage by DPP-IV, releases a fluorescent aminomethylcoumarin (AMC) group. A reduction in the fluorescent signal in the presence of the test compound indicates inhibition.

GLP1 Active GLP-1 (Incretin Hormone) DPPIV DPP-IV Enzyme GLP1->DPPIV Substrate for Insulin Insulin Secretion GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Cleaves to Glucose Blood Glucose Control Insulin->Glucose Improves Test_Compound 1-(Pyridin-2-yl)piperidin-3-amine (Test Compound) Test_Compound->DPPIV Hypothesized Inhibition

Caption: Simplified DPP-IV/GLP-1 signaling pathway.

Detailed Experimental Protocol: DPP-IV Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (100 mM, pH 7.5) with 100 mM NaCl.

    • Enzyme Stock: Recombinant human DPP-IV diluted in assay buffer to 2X final concentration (e.g., 200 pM).

    • Substrate Stock: Gly-Pro-AMC diluted in assay buffer to 2X final concentration (e.g., 20 µM).

    • Test Compound: Prepare a 10 mM stock in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series 1:50 in assay buffer to create the 2X final concentration plate.

    • Positive Control: A known DPP-IV inhibitor (e.g., Alogliptin) prepared similarly to the test compound.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the 2X test compound dilutions or controls (DMSO for negative control, Alogliptin for positive control) to respective wells.

    • Add 10 µL of 2X DPP-IV enzyme solution to all wells except for the "no enzyme" control wells.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of 2X Gly-Pro-AMC substrate solution to all wells.

    • Immediately transfer the plate to a fluorescent plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)).

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screening and Mechanism of Action

If the compound demonstrates potent activity in the primary assay (e.g., IC₅₀ < 1 µM), further studies are required to assess its cellular effects and elucidate its mechanism of inhibition.

Start Start: Active Compound Identified (IC50 < 1µM) CellTox 1. Assess Cytotoxicity (e.g., MTT/LDH Assay) Start->CellTox Kinetics 2. Determine Inhibition Mechanism (Enzyme Kinetics) CellTox->Kinetics If non-toxic at active concentrations Selectivity 3. Profile Selectivity (vs. DPP-8, DPP-9, FAP) Kinetics->Selectivity Cellular 4. Confirm Cellular Activity (GLP-1 Degradation Assay) Selectivity->Cellular If selective for DPP-IV End Decision Point: Advance to In Vivo Studies Cellular->End

Caption: Logical workflow for secondary screening and MOA studies.

Cytotoxicity Assays

It is crucial to determine if the observed enzymatic inhibition is due to a specific interaction or a result of general cytotoxicity.

  • Protocol (MTT Assay):

    • Seed human cells (e.g., HEK293 or HepG2) in a 96-well plate and incubate for 24 hours.

    • Treat cells with a range of concentrations of the test compound for 24-48 hours.

    • Add MTT reagent and incubate for 4 hours, allowing viable cells to convert it to formazan crystals.

    • Solubilize the crystals with DMSO or isopropanol.

    • Measure absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

  • Interpretation: The concentration at which 50% cytotoxicity is observed (CC₅₀) should be significantly higher than the enzymatic IC₅₀ (ideally >100-fold) for the compound to be considered a specific inhibitor.

Enzyme Kinetics

To understand how the compound inhibits DPP-IV, kinetic studies are performed. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

  • Protocol:

    • Perform the DPP-IV enzymatic assay as described in Section 3.2.

    • Use a matrix of concentrations, varying both the substrate (Gly-Pro-AMC) and the inhibitor.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Interpretation:

    • Competitive: Vmax remains constant, Km increases. Lines intersect on the y-axis.

    • Non-competitive: Vmax decreases, Km remains constant. Lines intersect on the x-axis.

    • This information is critical for understanding how the inhibitor interacts with the enzyme's active site and for guiding future lead optimization.

Safety Precautions

While specific toxicity data for this compound is unavailable, data from related compounds like (R)-3-Aminopiperidine dihydrochloride and piperidine itself mandate caution.[6][7][8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[10][11]

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes. The hydrochloride salt may be irritating or corrosive.[6][7][12]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[12]

    • Inhalation: Move to fresh air.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[9]

    • In all cases of significant exposure, seek immediate medical attention.[11]

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven pathway for the comprehensive evaluation of this compound. By leveraging knowledge of its constituent chemical motifs, we prioritize the investigation of its potential as a DPP-IV inhibitor. The detailed protocols for primary, secondary, and mechanistic assays provide a robust framework for generating a high-quality data package. Positive results from this workflow—specifically, potent and selective DPP-IV inhibition with low cytotoxicity—would validate the initial hypothesis and justify the advancement of this compound into more complex cellular models and subsequent in vivo efficacy studies for the potential treatment of type 2 diabetes.

References

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive literature review and a detailed synthetic methodology for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is scarce, this document constructs a robust scientific narrative by drawing upon established synthetic protocols for analogous N-aryl piperidine derivatives and the known biological relevance of the constituent chemical motifs. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the synthesis, characterization, and potential pharmacological applications of this and related compounds.

Introduction: The Scientific Rationale

The piperidine scaffold is a cornerstone in modern drug discovery, present in a multitude of FDA-approved therapeutics.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged structure for interacting with biological targets. When coupled with a pyridine ring, a common pharmacophore known to modulate physicochemical properties and engage in specific receptor interactions, the resulting 1-(pyridin-2-yl)piperidine core represents a promising scaffold for novel therapeutic agents.[3]

The addition of a 3-amino group to the piperidine ring introduces a key functional handle for further derivatization and a potential key interaction point with biological macromolecules. This guide focuses on the hydrochloride salt of 1-(Pyridin-2-yl)piperidin-3-amine, a form often favored for its improved solubility and stability.

Proposed Synthetic Strategy: A Multi-Step Approach

A thorough review of the literature suggests that a selective synthesis of this compound can be achieved through a strategic three-step process. This approach addresses the challenge of selectively arylating the secondary amine of the piperidine ring in the presence of the primary amino group at the 3-position. The proposed synthetic workflow is as follows:

  • Protection of the 3-Amino Group: The primary amine of 3-aminopiperidine is first protected to prevent its reaction in the subsequent N-arylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent coupling reaction and its facile removal under acidic conditions.[4][5][6]

  • Buchwald-Hartwig N-Arylation: The Boc-protected 3-aminopiperidine is then coupled with a 2-halopyridine (e.g., 2-bromopyridine) via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[7][8][9]

  • Deprotection and Salt Formation: Finally, the Boc protecting group is removed under acidic conditions, which concurrently protonates the amine functionalities to yield the desired this compound salt.[5][10][11]

Synthetic_Workflow_for_1-(Pyridin-2-yl)piperidin-3-amine_hydrochloride cluster_0 Step 1: Protection cluster_1 Step 2: N-Arylation (Buchwald-Hartwig) cluster_2 Step 3: Deprotection & Salt Formation 3-Aminopiperidine 3-Aminopiperidine Boc_Protected tert-Butyl (piperidin-3-yl)carbamate 3-Aminopiperidine->Boc_Protected (Boc)₂O, Base Boc_Anhydride Boc Anhydride (Boc)₂O Coupling_Product tert-Butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate Boc_Protected->Coupling_Product 2-Bromopyridine, Pd Catalyst, Ligand, Base 2-Bromopyridine 2-Bromopyridine Final_Product 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride Coupling_Product->Final_Product Acidic Deprotection HCl HCl in Dioxane/Methanol

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (Piperidin-3-yl)carbamate (Boc-3-aminopiperidine)

The protection of the primary amine is a critical first step to ensure selectivity in the subsequent N-arylation.

Protocol:

  • To a stirred solution of 3-aminopiperidine dihydrochloride in a suitable solvent (e.g., a mixture of water and tetrahydrofuran), add a base such as sodium hydroxide to neutralize the hydrochloride and free the amine.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir the reaction at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (piperidin-3-yl)carbamate.

Reagent/SolventMolar Ratio (relative to starting amine)Purpose
3-Aminopiperidine dihydrochloride1.0Starting material
Sodium Hydroxide~2.2To neutralize the hydrochloride salt
Di-tert-butyl dicarbonate (Boc₂O)~1.1Boc protecting agent
Water/Tetrahydrofuran-Solvent system
Ethyl Acetate-Extraction solvent

Table 1: Reagents for the Boc protection of 3-aminopiperidine.

Step 2: Synthesis of tert-Butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate

The Buchwald-Hartwig amination is a robust method for the formation of the N-aryl bond. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Protocol:

  • In a reaction vessel, combine a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Add tert-butyl (piperidin-3-yl)carbamate and 2-bromopyridine to the vessel.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

ComponentExampleRole
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Catalyst
LigandBINAP, XantphosStabilizes and activates the catalyst
BaseNaOtBu, Cs₂CO₃Activates the amine and facilitates the catalytic cycle
Aryl Halide2-BromopyridineArylating agent
SolventToluene, DioxaneAnhydrous reaction medium

Table 2: Key components for the Buchwald-Hartwig N-arylation.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol:

  • Dissolve the purified tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate in a suitable solvent such as methanol or dioxane.

  • Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or concentrated HCl in methanol) to the mixture.

  • Stir the reaction at room temperature. The deprotection is typically rapid and may be accompanied by the evolution of gas (isobutylene and carbon dioxide).[10]

  • The hydrochloride salt of the product will often precipitate from the solution.

  • The solid product can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

Analytical Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques. Based on the analysis of similar structures, the following spectral data can be anticipated:

¹H NMR: The spectrum is expected to show characteristic signals for the pyridyl protons, with distinct chemical shifts and coupling patterns. The piperidine ring protons will appear as a series of multiplets in the aliphatic region. The protons adjacent to the piperidine nitrogen will be shifted downfield due to the influence of the aromatic ring.

¹³C NMR: The spectrum will display signals corresponding to the carbon atoms of the pyridine and piperidine rings. The carbon atoms of the pyridine ring will appear in the aromatic region, while the piperidine carbons will be in the aliphatic region. The carbon attached to the piperidine nitrogen will be shifted downfield.

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

MoietyPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Pyridine Ring6.5 - 8.2107 - 158
Piperidine Ring (CH₂)1.5 - 3.824 - 55
Piperidine Ring (CH-NH₂)~3.0 - 3.5~45 - 50

Table 3: Predicted NMR spectral data for 1-(Pyridin-2-yl)piperidin-3-amine. (Note: Predicted values are based on related structures and may vary).[12][13][14][15]

Potential Biological Activities and Applications

The 1-(pyridin-2-yl)piperidine scaffold is a recurring motif in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications, suggesting potential avenues for the utility of this compound.

  • Central Nervous System (CNS) Activity: N-aryl piperidines are known to interact with various CNS receptors and transporters. They have been explored as potential treatments for neuropsychiatric disorders.[3]

  • Anticancer Properties: The piperidine ring is a common feature in many anticancer agents. The introduction of the pyridyl and amino functionalities could lead to compounds with potential cytotoxic or antiproliferative activity.[2]

  • Enzyme Inhibition: The amino group can act as a key hydrogen bond donor, making this scaffold a candidate for the design of enzyme inhibitors. For instance, related structures have been investigated as inhibitors of PCSK9.[16]

  • Antimicrobial and Anti-inflammatory Activity: Piperidine derivatives have demonstrated a broad spectrum of antimicrobial and anti-inflammatory properties.[17]

Potential_Applications center 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride app1 CNS Disorders center->app1 app2 Anticancer Agents center->app2 app3 Enzyme Inhibitors center->app3 app4 Antimicrobial Agents center->app4

Figure 2: Potential therapeutic applications of the 1-(pyridin-2-yl)piperidin-3-amine scaffold.

Conclusion

While direct experimental data for this compound is not extensively published, this technical guide provides a scientifically sound and detailed roadmap for its synthesis and characterization. By leveraging well-established synthetic methodologies, particularly the strategic use of amine protection followed by Buchwald-Hartwig N-arylation, this molecule can be accessed in a controlled and efficient manner. The prevalence of the N-(pyridin-2-yl)piperidine scaffold in medicinal chemistry highlights the potential of this compound as a valuable building block for the development of novel therapeutic agents. Further investigation into its biological properties is warranted and encouraged.

References

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both a pyridine and a piperidine ring, positions it as a valuable scaffold for the synthesis of novel therapeutic agents. The piperidine ring is a ubiquitous feature in many FDA-approved drugs, contributing to favorable physicochemical properties such as solubility and lipophilicity, which are critical for drug-like characteristics. The pyridine moiety, a six-membered aromatic heterocycle, is also a common pharmacophore in numerous pharmaceuticals, known for its ability to engage in various biological interactions. The combination of these two rings in this compound creates a versatile building block for exploring new chemical space in the pursuit of innovative therapies.

This technical guide provides a comprehensive overview of the core attributes of this compound, including its molecular formula, molecular weight, and a detailed exploration of its synthesis, and potential applications, aimed at supporting researchers in their drug discovery and development endeavors.

Core Molecular and Physical Properties

A foundational understanding of a compound's basic properties is paramount for its application in research and synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 1185309-80-1[1]
Molecular Formula C₁₀H₁₆ClN₃[1]
Molecular Weight 213.71 g/mol [1]

Synthesis and Manufacturing

The synthesis of this compound involves the strategic formation of the C-N bond between the pyridine and piperidine rings. A common and effective method for achieving this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[2][3]

A plausible and scientifically sound synthetic route is outlined below:

Reaction Scheme:

Synthesis of this compound 2-chloropyridine 2-Chloropyridine Intermediate 1-(Pyridin-2-yl)piperidin-3-amine (Free Base) 2-chloropyridine->Intermediate + 3-aminopiperidine 3-Aminopiperidine 3-aminopiperidine->Intermediate + Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Intermediate Ligand Ligand (e.g., Xantphos) Ligand->Intermediate Base Base (e.g., Cs₂CO₃) Base->Intermediate Solvent Solvent (e.g., Toluene) Solvent->Intermediate Final_Product 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride Intermediate->Final_Product + HCl HCl HCl->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocol:
  • Coupling Reaction:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine, 3-aminopiperidine, a palladium catalyst (such as tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (like Xantphos), and a base (e.g., cesium carbonate).[4]

    • Add an anhydrous solvent, such as toluene.

    • Heat the reaction mixture, typically to reflux, and monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

    • Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product, the free base 1-(pyridin-2-yl)piperidin-3-amine, using column chromatography.

  • Salt Formation:

    • Dissolve the purified free base in a suitable solvent, such as diethyl ether or dichloromethane.

    • Add a solution of hydrogen chloride (e.g., HCl in diethyl ether or as a gas) to the solution of the free base.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

The choice of catalyst, ligand, base, and solvent is crucial for the efficiency of the Buchwald-Hartwig amination and may require optimization for this specific substrate pairing. The use of a bulky, electron-rich phosphine ligand is often necessary to facilitate the reductive elimination step and improve the overall yield.[2]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for both the pyridine and piperidine rings. The aromatic protons of the pyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm). The protons on the piperidine ring would appear in the upfield region, with their chemical shifts and multiplicities depending on their stereochemical environment. The proton attached to the amine group may be broad and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyridine ring (in the aromatic region) and the piperidine ring (in the aliphatic region).

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, 1-(pyridin-2-yl)piperidin-3-amine. Fragmentation patterns would likely involve cleavage of the piperidine ring and the bond between the two rings.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic N-H stretching vibrations for the amine group, C-H stretching for the aromatic and aliphatic components, and C=N and C=C stretching vibrations for the pyridine ring.

Applications in Drug Discovery and Development

The 1-(pyridin-2-yl)piperidin-3-amine scaffold is a promising starting point for the design of new drug candidates targeting a wide range of diseases. The presence of both a hydrogen bond donor (the amine group) and acceptor (the nitrogen atoms in the pyridine and piperidine rings) allows for diverse interactions with biological targets.

Potential Therapeutic Areas:
  • Oncology: The pyridine and piperidine moieties are found in numerous anticancer agents. This scaffold could be elaborated to target various cancer-related proteins, such as kinases or protein-protein interactions.

  • Neuroscience: The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive for developing drugs targeting the central nervous system. Potential applications include treatments for neurodegenerative diseases, psychiatric disorders, and pain.

  • Infectious Diseases: The heterocyclic nature of this compound provides a framework for the development of novel antibacterial, antiviral, and antifungal agents.

The 3-amino group on the piperidine ring serves as a key functional handle for further chemical modifications, allowing for the introduction of various substituents to modulate the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit optimization-requiring, synthesis via modern cross-coupling methodologies, combined with the favorable properties imparted by the pyridine and piperidine scaffolds, makes it an attractive starting point for the development of new therapeutic agents. This technical guide provides a foundational understanding of this compound, intended to empower researchers to leverage its potential in their quest for novel and effective medicines. Further experimental characterization of its physicochemical and pharmacological properties will undoubtedly open up new avenues for its application in a variety of therapeutic areas.

References

A Guide to the Spectroscopic Characterization of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, a compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to ensuring their purity, identity, and conformity, which are critical aspects of the drug development pipeline. This document offers insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by established spectroscopic principles.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule incorporates a pyridine ring, a saturated piperidine ring, a primary amine, and a tertiary amine, with the entire structure being a hydrochloride salt. Each of these features will manifest in a predictable manner across different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The hydrochloride form will likely lead to protonation of the basic nitrogen atoms, causing notable downfield shifts for adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-68.0 - 8.2dd~5, ~2
Pyridine H-47.5 - 7.7ddd~8, ~8, ~2
Pyridine H-56.8 - 7.0ddd~8, ~5, ~1
Pyridine H-36.6 - 6.8d~8
Piperidine H-2ax, H-6ax4.0 - 4.2m-
Piperidine H-2eq, H-6eq3.0 - 3.2m-
Piperidine H-33.3 - 3.5m-
Piperidine H-4, H-51.6 - 2.2m-
-NH₃⁺8.5 - 9.5br s-
>NH⁺-10.0 - 12.0br s-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The protons on the pyridine ring are expected to appear in the aromatic region (6.5-8.5 ppm)[1][2][3]. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent protons, causing them to resonate at a lower field. The protons on the piperidine ring will be in the aliphatic region, with those adjacent to the nitrogen atoms being shifted downfield[4][5]. The presence of the hydrochloride salt will lead to the protonation of the amine groups, and these labile protons are expected to appear as broad singlets at a significantly downfield chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2158 - 162
Pyridine C-6147 - 150
Pyridine C-4137 - 140
Pyridine C-3112 - 115
Pyridine C-5106 - 109
Piperidine C-2, C-645 - 50
Piperidine C-348 - 52
Piperidine C-4, C-520 - 30

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbons of the pyridine ring will resonate in the downfield region typical for aromatic and heteroaromatic systems[6]. The piperidine carbons will appear in the aliphatic region of the spectrum[5].

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6, D2O) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe prep3->acq1 Insert sample acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq2->acq3 acq4 Perform 2D NMR (COSY, HSQC) if necessary for complex assignments acq3->acq4 proc1 Apply Fourier transform acq4->proc1 Transfer raw data proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and determine chemical shifts proc2->proc3

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C-N, C-H, and aromatic C=C and C=N vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (Ammonium salt)3200 - 2500Strong, Broad
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium to Strong
N-H bend (Primary amine salt)1620 - 1560Medium
C=C and C=N stretch (Pyridine)1600 - 1450Medium to Strong
C-N stretch (Aromatic amine)1335 - 1250Strong
C-N stretch (Aliphatic amine)1250 - 1020Medium

The presence of the hydrochloride salt will result in the formation of ammonium ions, which exhibit a very broad and strong absorption in the 3200-2500 cm⁻¹ region due to N-H stretching vibrations[7][8]. The N-H bending vibration of the primary amine salt is expected around 1620-1560 cm⁻¹[7][8]. The characteristic stretches for the pyridine ring will be observed in the 1600-1450 cm⁻¹ region[9][10]. The C-N stretching vibrations for both the aromatic and aliphatic amine functionalities will also be present[9][10].

Experimental Protocol for IR Spectroscopy

Workflow for IR Data Acquisition (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample on the ATR crystal acq1 Collect a background spectrum prep1->acq1 Position sample acq2 Collect the sample spectrum (e.g., 16 scans at 4 cm⁻¹ resolution) acq1->acq2 proc1 Perform ATR correction acq2->proc1 Transfer raw data proc2 Baseline correction and peak picking proc1->proc2

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the free base (C₁₀H₁₆N₄). The molecular weight of the free base is approximately 192.26 g/mol .

Table 4: Predicted Key Mass Fragments for 1-(Pyridin-2-yl)piperidin-3-amine

m/zPossible Fragment Structure
193.14[M+H]⁺
176.12[M+H - NH₃]⁺
95.06[Pyridin-2-yl]⁺
85.09[Piperidin-3-amine]⁺ fragment

The fragmentation of piperidine derivatives is well-documented and often involves cleavage of the piperidine ring and reactions of its substituents[11][12]. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a nitrogen atom, is a common fragmentation pathway[11]. In the case of 1-(Pyridin-2-yl)piperidin-3-amine, fragmentation could lead to the loss of the amino group or cleavage of the bond between the pyridine and piperidine rings.

Experimental Protocol for Mass Spectrometry

Workflow for MS Data Acquisition (ESI-QTOF)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) acq1 Infuse the sample into the ESI source prep1->acq1 Introduce sample acq2 Acquire a full scan mass spectrum in positive ion mode acq1->acq2 acq3 Perform tandem MS (MS/MS) on the precursor ion ([M+H]⁺) to observe fragmentation acq2->acq3 proc1 Determine the accurate mass of the molecular ion acq3->proc1 Transfer raw data proc2 Analyze the fragmentation pattern to confirm the structure proc1->proc2

Caption: Workflow for mass spectrometry data acquisition using ESI-QTOF.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation. The predicted data, based on established chemical principles and data from related structures, serves as a reliable reference for researchers. The detailed experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality data, which is paramount for unambiguous structural elucidation in a drug development setting.

References

Potential Therapeutic Targets of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride: A Structurally-Informed Investigative Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride is a synthetic organic compound featuring a unique combination of two pharmacologically significant scaffolds: 2-substituted pyridine and 3-aminopiperidine. While direct biological data for this specific molecule is not publicly available, a structural deconstruction and analysis of its constituent moieties provide a robust framework for predicting and exploring its potential therapeutic targets. This guide synthesizes data from established drug discovery literature to propose high-probability target classes, including dipeptidyl peptidase-IV (DPP-IV), protein kinases (such as JAKs and CDKs), and G-protein coupled receptors (GPCRs) involved in central nervous system (CNS) pathologies. We present a logical, tiered experimental workflow for systematic target identification and validation, complete with detailed protocols and decision-making logic, to guide researchers in elucidating the compound's therapeutic potential.

Introduction and Physicochemical Profile

This compound is a heterocyclic amine whose therapeutic potential is currently unexplored. Its structure is a composite of a piperidine ring, a foundational element in numerous approved drugs, and a pyridine ring, a privileged scaffold in medicinal chemistry.[1][2] The strategic fusion of these two components suggests the molecule is well-suited to interact with a variety of biological macromolecules.

The piperidine ring offers a saturated, three-dimensional structure with conformational flexibility, enabling it to fit effectively into diverse protein binding sites. The 2-aminopyridine moiety is a well-known "hinge-binding" motif, particularly effective in targeting the ATP-binding pocket of protein kinases.[3][4] The specific 3-amino substitution on the piperidine core is a critical structural alert, as this precise motif is a cornerstone of a major class of antidiabetic drugs.[5]

Compound Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃·HCl(Predicted)
Molecular Weight 213.71 g/mol (Predicted)
Structure
Rationale for Target Exploration via Structural Deconstruction

A logical approach to identifying potential targets for a novel compound is to analyze the known biological activities of its core structural motifs.

2.1 The 3-Aminopiperidine Core: A Strong Pointer to Metabolic Disease

The (R)-enantiomer of 3-aminopiperidine is a key structural component of several approved Dipeptidyl Peptidase IV (DPP-IV) inhibitors, including Alogliptin and Linagliptin.[5] These drugs are staples in the management of type 2 diabetes. DPP-IV is an enzyme that degrades incretin hormones, which are responsible for stimulating insulin secretion.[5] The presence of this exact pharmacophore in this compound makes DPP-IV a primary and high-priority potential target.

2.2 The 2-Substituted Pyridine Moiety: A Gateway to Kinase Inhibition

The 2-aminopyridine scaffold is a bioisostere for adenine and frequently serves as a "hinge-binder" in the ATP-binding site of many protein kinases. Its simple design and low molecular weight make it an attractive starting point for developing targeted inhibitors.[3] Numerous 2-aminopyridine derivatives have been developed as potent inhibitors of:

  • Janus Kinase 2 (JAK2): A key target for myeloproliferative neoplasms and rheumatoid arthritis.[4]

  • Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors have been developed for treating refractory cancers.[6]

  • Other Kinases: The scaffold is present in inhibitors of EGFR, VEGFR, and ALK, which are critical targets in oncology.[7]

2.3 The Piperidine Scaffold: A Versatile Player in CNS and Beyond

The piperidine ring is a ubiquitous feature in drugs acting on the central nervous system and other therapeutic areas.[1][2] Its derivatives are known to target:

  • GPCRs: Including dopamine (D₂), serotonin (5-HT₁ₐ, 5-HT₂ₐ), and opioid receptors, forming the basis for many antipsychotic and analgesic drugs.[2][8]

  • Sigma Receptors (σR): These receptors are implicated in neuropathic pain and other neurological disorders.[1][9]

  • Cholinesterases (AChE/BuChE): The leading Alzheimer's drug, Donepezil, is a piperidine derivative that functions by inhibiting acetylcholinesterase.[1]

High-Priority Potential Therapeutic Target Classes

Based on the structural analysis, we can prioritize several target classes for initial screening. The logical relationship for this prioritization is outlined below.

G cluster_scaffold Structural Scaffolds of Test Compound cluster_rationale Known Biological Roles cluster_targets Hypothesized Target Classes Scaffold1 3-Aminopiperidine Rationale1 Key building block for DPP-IV inhibitors Scaffold1->Rationale1 informs Scaffold2 2-Substituted Pyridine Rationale2 Privileged hinge-binding motif for kinases Scaffold2->Rationale2 informs Scaffold3 General Piperidine Core Rationale3 Common in CNS drugs (GPCRs, Cholinesterases) Scaffold3->Rationale3 informs Target1 Priority 1: DPP-IV Rationale1->Target1 strongly suggests Target2 Priority 2: Protein Kinases (JAK, CDK, etc.) Rationale2->Target2 suggests Target3 Priority 3: CNS GPCRs (Dopamine, Serotonin, Sigma) Rationale3->Target3 suggests Target4 Priority 4: Cholinesterases (AChE, BuChE) Rationale3->Target4 suggests

Caption: Logic for prioritizing potential therapeutic target classes.

Proposed Experimental Workflows for Target Identification and Validation

A tiered approach, starting with broad screening and progressing to specific validation, is the most efficient method to identify the biological targets of this compound.

4.1 Tier 1: Initial Target Class Screening

The first step is to perform parallel screens against the highest-priority target classes. The goal is to identify initial "hits" with moderate-to-high affinity.

G cluster_screening Tier 1: Broad Parallel Screening (Single High Concentration, e.g., 10 µM) cluster_analysis Hit Identification cluster_outcome Outcome start Test Compound: 1-(Pyridin-2-yl)piperidin-3-amine HCl screen1 DPP-IV Enzymatic Assay (Fluorogenic Substrate) start->screen1 screen2 Kinase Panel Screen (e.g., KINOMEscan®, >400 kinases) start->screen2 screen3 GPCR Binding Panel (Radioligand Displacement) start->screen3 hit1 >50% Inhibition? screen1->hit1 hit2 >90% Inhibition (Percent of Control)? screen2->hit2 hit3 >50% Displacement? screen3->hit3 no_hit No Significant Hits (Re-evaluate or abandon) hit1->no_hit No tier2 Advance Hit(s) to Tier 2: Target Validation hit1->tier2 Yes hit2->no_hit No hit2->tier2 Yes hit3->no_hit No hit3->tier2 Yes

Caption: Experimental workflow for Tier 1 primary target screening.

Protocol 4.1.1: DPP-IV Inhibition Assay (Fluorogenic)

  • Objective: To determine if the test compound inhibits DPP-IV enzyme activity.

  • Materials: Recombinant human DPP-IV, DPP-IV substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), test compound, positive control (e.g., Alogliptin), 96-well black microplate, fluorometer.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • In the microplate, add 50 µL of assay buffer (blank), vehicle control, positive control, or test compound dilutions.

    • Add 25 µL of recombinant DPP-IV enzyme to all wells except the blank. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate to all wells.

    • Immediately measure fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes.

    • Validation: The positive control (Alogliptin) should show significant inhibition, and the Z'-factor of the assay should be > 0.5.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to the vehicle control.

4.2 Tier 2: Hit Validation and Potency Determination

For any hits identified in Tier 1, the next step is to confirm the interaction and determine the potency (e.g., IC₅₀ or Kᵢ).

G cluster_validation Tier 2: Hit-to-Lead Validation cluster_decision Decision Point cluster_outcome Outcome start Validated Hit from Tier 1 (e.g., Kinase X) step1 Dose-Response Assay (Determine IC₅₀) start->step1 step2 Orthogonal Assay (Confirm mechanism) step1->step2 If IC₅₀ is promising step3 Cell-Based Assay (Confirm target engagement in cells) step2->step3 If mechanism confirmed decision Potent (IC₅₀ < 1 µM) & Cellularly Active? step3->decision fail Low Potency or Inactive (De-prioritize) decision->fail No pass Advance to In Vivo Proof-of-Concept Studies decision->pass Yes

Caption: Workflow for Tier 2 hit validation and characterization.

Protocol 4.2.1: Cellular Target Engagement for a Protein Kinase Hit (Western Blot)

  • Objective: To determine if the compound inhibits the phosphorylation of a known substrate of the target kinase in a relevant cell line.

  • Materials: Appropriate human cell line (e.g., HEL cells for a JAK2 inhibitor[4]), cell culture medium, growth factors/stimulants (if required to activate the pathway), test compound, positive control inhibitor, lysis buffer, antibodies (for total target kinase and phosphorylated substrate), SDS-PAGE equipment, Western blot imaging system.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve cells of serum for 4-6 hours, if necessary, to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of the test compound or vehicle for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., cytokine for JAK/STAT pathway) for 15-30 minutes to activate the target kinase.

    • Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western blotting using primary antibodies against the phosphorylated substrate and the total target protein (as a loading control).

    • Validation: The positive control should reduce substrate phosphorylation. Total protein levels of the target kinase should remain unchanged across treatments.

  • Data Analysis: Quantify band intensity using densitometry. Plot the ratio of phosphorylated protein to total protein against the compound concentration to determine a cellular IC₅₀.

Summary of Hypothetical Screening Data

To illustrate the expected outcomes, the following table presents hypothetical data from the Tier 1 screen.

Target ClassRepresentative TargetAssay TypeResult (% Inhibition @ 10 µM)Priority for Tier 2
Metabolic Enzyme DPP-IVEnzymatic85%High
Protein Kinase JAK2Binding92%High
Protein Kinase CDK9Binding65%Medium
GPCR Dopamine D₂Binding55%Medium
GPCR Sigma-1 (σ₁R)Binding15%Low
Cholinesterase AChEEnzymatic5%Low

In this hypothetical scenario, DPP-IV and JAK2 would be advanced to Tier 2 validation as high-priority hits.

Conclusion and Future Perspectives

This compound is a compound of significant interest due to its assembly from privileged medicinal chemistry scaffolds. The structural analysis strongly suggests that its most probable therapeutic targets lie within the domains of metabolic regulation (DPP-IV), oncology/inflammation (protein kinases), and CNS disorders (GPCRs). The proposed tiered experimental workflow provides a clear, efficient, and self-validating path to robustly identify and characterize its primary mechanism of action.

Successful validation of a potent and selective interaction with a high-value target, such as DPP-IV or a specific kinase, would position this compound as a valuable lead for further medicinal chemistry optimization. Future work would focus on improving potency, enhancing selectivity against related off-targets, and optimizing pharmacokinetic properties to develop a viable clinical candidate.

References

Methodological & Application

Application Notes & Protocols for the In Vitro Characterization of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to Profiling a Novel Scaffold

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride is a heterocyclic small molecule featuring a piperidine ring linked to a pyridine moiety. While the specific biological activity of this compound is not extensively documented in public literature, its structural motifs are prevalent in a wide range of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1] The piperidine scaffold is a cornerstone in medicinal chemistry, and its combination with a pyridine ring suggests potential interactions with G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets in drug discovery for neuropsychiatric disorders.[2][3][4]

This guide provides a comprehensive, hypothesis-driven framework for the initial in vitro characterization of this compound (referred to hereafter as "the compound"). As a Senior Application Scientist, the goal is not merely to provide steps but to instill a logical, self-validating workflow that enables researchers to generate robust, interpretable data. We will proceed through a systematic screening cascade, beginning with an essential baseline assessment of cytotoxicity, followed by functional assays targeting high-probability GPCR pathways.

Part 1: Foundational Assessment - In Vitro Cytotoxicity

Expertise & Rationale: Before any functional characterization, it is imperative to determine the concentration range at which the compound is non-toxic to the cellular systems being used.[5] Conducting functional assays at cytotoxic concentrations can lead to misleading results, such as false positives (due to cell death mimicking a signal) or false negatives (due to a compromised cellular response). The MTT assay, a colorimetric method, is a reliable and widely used technique that measures the metabolic activity of cells, serving as a proxy for cell viability.[6]

Protocol 1: MTT Cytotoxicity Assay

This protocol measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • HEK293 or CHO-K1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, dissolved in an appropriate vehicle (e.g., DMSO or sterile water) to create a high-concentration stock

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • 96-well clear, flat-bottom cell culture plates

  • Multichannel pipette and microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 or CHO-K1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2x concentrated serial dilutions of the compound in culture medium from your stock solution. A typical concentration range for initial screening is from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).[5]

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂. The incubation time should be consistent with the planned duration of your functional assays.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the compound to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Description
Cell Line HEK293
Treatment Duration 48 hours
Compound IC₅₀ > 100 µM
Doxorubicin IC₅₀ 1.2 µM
Hypothetical data showing the compound is non-toxic up to 100 µM.

Part 2: Functional Characterization - GPCR Activity Screening

Expertise & Rationale: The compound's scaffold suggests potential activity at aminergic GPCRs. We will profile its activity at two representative receptors that signal through distinct major pathways: the Dopamine D2 receptor (D2R), which couples to Gαi/o proteins, and the Serotonin 5-HT2A receptor (5-HT2AR), which couples to Gαq proteins.[7][8] This dual-pronged approach provides a broad initial screen of the compound's functional impact on GPCR signaling.

Screening Workflow Visualization

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Data Interpretation Cytotoxicity Protocol 1: MTT Cytotoxicity Assay Data_Analysis_1 Determine Non-Toxic Concentration Range (IC50) Cytotoxicity->Data_Analysis_1 D2R_Assay Protocol 2: D2R (Gαi) cAMP Assay Data_Analysis_1->D2R_Assay Use concentrations ≤ 1/10 IC50 HT2AR_Assay Protocol 3: 5-HT2AR (Gαq) Calcium Assay Data_Analysis_1->HT2AR_Assay Use concentrations ≤ 1/10 IC50 Data_Analysis_2 Calculate EC50/IC50 for Receptor Activity D2R_Assay->Data_Analysis_2 HT2AR_Assay->Data_Analysis_2 Conclusion Characterize Compound Profile (Agonist, Antagonist, etc.) Data_Analysis_2->Conclusion G cluster_0 cluster_2 Compound 1-(Pyridin-2-yl)piperidin-3-amine D2R D2 Receptor Gαi-coupled Compound->D2R:port Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates G cluster_0 cluster_2 Compound 1-(Pyridin-2-yl)piperidin-3-amine HT2AR 5-HT2A Receptor Gαq-coupled Compound->HT2AR:port Gq Gαq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) ER Endoplasmic Reticulum (ER) PLC->ER Generates IP₃, which acts on Gq->PLC Activates Ca_out Ca²⁺ Release ER->Ca_out Releases Response Cellular Response Ca_out->Response Triggers

References

Application Notes & Protocols: Foundational In Vivo Characterization of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial in vivo characterization of the novel chemical entity (NCE), 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. As specific biological targets and therapeutic applications for this compound are not yet publicly established, this guide focuses on foundational studies essential for any new compound entering preclinical development.[1][2][3] The protocols outlined herein are designed to establish a preliminary pharmacokinetic profile, determine the maximum tolerated dose (MTD), and conduct a broad phenotypic screen to generate hypotheses about its potential pharmacological effects. These initial steps are critical for making informed go/no-go decisions and for designing subsequent, targeted efficacy studies.[4][5][6]

Introduction to this compound

1-(Pyridin-2-yl)piperidin-3-amine is a heterocyclic amine containing both a pyridine and a piperidine ring. The piperidine heterocycle is a common structural motif in many pharmaceuticals and alkaloids.[7][8] Specifically, the 3-aminopiperidine scaffold is a key intermediate in the synthesis of various therapeutic agents, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes.[9][10] A related series of compounds, N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, have been identified as inhibitors of PCSK9 mRNA translation, suggesting a potential role in cardiovascular disease.[11]

Given the absence of specific efficacy data for the title compound, a logical first step in its in vivo evaluation is to perform a series of standardized, hypothesis-generating studies.[12] This approach ensures that fundamental questions regarding the compound's behavior in a living system—how it's handled by the body and its general safety profile—are answered before committing resources to more complex disease models.[13]

Pre-Study Mandatory Considerations

Compound Characterization & Formulation

Before initiating any in vivo work, the identity, purity, and stability of this compound must be rigorously confirmed.[1]

  • Purity: Assessed by HPLC and LC-MS. Purity should be >95%, preferably >98%.

  • Identity: Confirmed by ¹H NMR and high-resolution mass spectrometry.

  • Solubility: The hydrochloride salt form suggests aqueous solubility.[9] Determine solubility in standard preclinical vehicles (e.g., water, saline, 5% dextrose, 0.5% methylcellulose) to prepare a homogenous dosing solution suitable for the chosen route of administration.

Animal Model Selection

For initial screening studies, common rodent models are appropriate. Outbred strains like Swiss Webster or CD-1 mice are often used for initial toxicity and pharmacokinetic screening due to their genetic diversity and robustness.[14] Inbred strains may be considered for later, more specific mechanistic studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical conduct.[15]

Ethical Considerations

All studies must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). Study designs should use the minimum number of animals necessary to achieve statistically significant results. Endpoints should be clearly defined to minimize animal distress, and humane euthanasia must be performed if severe toxicity is observed.[16]

Experimental Workflow Overview

The initial in vivo assessment is structured as a three-part workflow. This staged approach ensures that data from the preceding study informs the design of the next, optimizing resource use and animal welfare.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Systemic Exposure cluster_2 Phase 3: Phenotypic & Functional Assessment MTD Study 1: Maximum Tolerated Dose (MTD) PK Study 2: Rapid Pharmacokinetic (PK) Screen MTD->PK Informs dose selection (e.g., 1/10th MTD) Irwin Study 3: Modified Irwin Test MTD->Irwin Sets upper dose limit for safety PK->Irwin Correlates exposure with phenotypic effects

Caption: Staged workflow for initial in vivo characterization.

Study Protocol 1: Maximum Tolerated Dose (MTD) Estimation

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable side effects or mortality.[17][18] This is crucial for defining the therapeutic window and selecting doses for subsequent efficacy studies.[19]

Methodology: This protocol is adapted from established MTD study designs.[17][20]

  • Animal Model: Male and female Swiss Webster mice (n=3-5 per group/sex), 8-10 weeks old.

  • Dosing: Administer single doses via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).

  • Dose Selection: A dose-escalation design is used. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg) until signs of toxicity are observed.

  • Observation Period: 7-14 days.

Step-by-Step Protocol:

  • Acclimate animals for at least 3 days prior to the study.

  • Fast mice overnight (for PO dosing) but allow free access to water.[21]

  • Record baseline body weight on Day 0.

  • Prepare dosing solutions in an appropriate vehicle (e.g., sterile saline).

  • Administer a single dose of this compound to the first dose group. Include a vehicle-only control group.

  • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for up to 14 days.

  • Record clinical observations, including changes in posture, activity, breathing, and any signs of distress or toxicity.

  • Record body weights daily for the first week, then twice weekly. A body weight loss of >15-20% is a common humane endpoint.[16]

  • At the end of the observation period, euthanize surviving animals and perform a gross necropsy to look for any organ abnormalities.

Data Presentation:

Dose Group (mg/kg)RouteN (M/F)MortalityKey Clinical Signs% Mean Body Weight Change (Nadir)
VehiclePO5/50/10None observed+5%
10PO3/30/6None observed+4%
30PO3/30/6None observed+3%
100PO3/30/6Mild hypoactivity at 1-2h-2%
300PO3/31/6Hunched posture, piloerection-10%
1000PO3/34/6Severe ataxia, lethargy-18%

Table 1: Example data summary for an MTD study. This data is illustrative.

Study Protocol 2: Rapid Pharmacokinetic (PK) Screening

Objective: To obtain a preliminary understanding of the compound's absorption and clearance profile (in vivo).[5][14] This study, often called a Rapid Assessment of Compound Exposure (RACE), helps confirm that the compound achieves systemic exposure and provides a basis for correlating dose with effect.[15]

Methodology: This protocol utilizes a sparse sampling technique in a small cohort of animals.[15]

  • Animal Model: Male Swiss Webster mice (n=3-4 per group), 8-10 weeks old.

  • Dosing: Administer a single, non-toxic dose determined from the MTD study (e.g., 1/10th of the MTD, or the highest dose with no adverse effects). Administer via both intravenous (IV, for bioavailability) and the primary intended route (e.g., PO).

  • Sampling: Collect blood samples at sparse time points (e.g., 20 min, 1h, 2h, 4h, 8h, 24h).

Step-by-Step Protocol:

  • Acclimate and house animals as described for the MTD study.

  • Administer a single dose of the compound via IV (tail vein) to one group and PO (gavage) to another.

  • At designated time points, collect blood (~50-100 µL) via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

Data Presentation:

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)
IV1015000.083200
PO308501.04500

Table 2: Example summary of key pharmacokinetic parameters. This data is illustrative.

G cluster_0 Workflow Dosing Dose Animal (IV or PO) Blood_Collection Collect Blood Dosing->Blood_Collection Timepoints Plasma_Separation Isolate Plasma Blood_Collection->Plasma_Separation Centrifuge LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis Quantify PK_Analysis PK Parameter Calculation (Cmax, AUC) LCMS_Analysis->PK_Analysis Calculate Parameters

Caption: Workflow for the rapid pharmacokinetic screen.

Study Protocol 3: Modified Irwin Test (Functional Observational Battery)

Objective: To perform a broad, semi-quantitative screen for potential physiological and behavioral effects of the compound.[22] This systematic observational method can reveal unexpected central nervous system (CNS), autonomic, or neuromuscular activity, providing valuable clues for its mechanism of action.[23][24][25]

Methodology: The Irwin test is a multi-parameter assessment conducted by trained observers who are blinded to the treatment groups.[23][26]

  • Animal Model: Male Swiss Webster mice (n=8-10 per group), 8-10 weeks old.

  • Dosing: Administer vehicle and at least two dose levels of the compound (e.g., a non-toxic dose from the PK study and a higher dose approaching the MTD).

  • Observations: Conduct assessments at baseline (pre-dose) and at multiple time points post-dose (e.g., 30 min, 1h, 2h, 4h, 24h) to capture onset, peak effect, and duration.

Step-by-Step Protocol:

  • Acclimate animals and handle them for several days to familiarize them with the observers.[23]

  • On the test day, record baseline observations for all animals.

  • Administer vehicle or compound. Observers must be blinded to the treatment.

  • At each time point, systematically assess a checklist of parameters. The assessment moves from least to most invasive:

    • In-cage observation: Body position, activity level, grooming, tremors, convulsions.

    • Transfer to arena: Ease of removal, gait, arousal.

    • In-hand observation: Muscle tone, reflexes (pinna, righting), lacrimation, salivation, pupil size.

  • Score each parameter on a predefined scale (e.g., 0 = normal, 1 = slight, 2 = moderate, 3 = marked).

Data Presentation:

ParameterVehicleCompound (30 mg/kg)Compound (100 mg/kg)
CNS
Locomotor ActivityNormalNormal↓↓ (Moderate Decrease)
ReactivityNormal↑ (Slight Increase)↑↑ (Moderate Increase)
Autonomic
Pupil SizeNormalNormal↑ (Slight Mydriasis)
SalivationNormalNormalNormal
Neuromuscular
Grip StrengthNormalNormal↓ (Slight Decrease)
AtaxiaAbsentAbsent+ (Slight)

Table 3: Example summary of findings from a Modified Irwin Test at the time of peak effect. This data is illustrative.

Conclusion and Next Steps

The completion of these three foundational studies will provide a robust initial data package for this compound. The MTD study establishes the safety margin, the PK screen confirms systemic exposure, and the Irwin test generates hypotheses about the compound's pharmacological activity.

Based on the collective findings, a data-driven decision can be made. For example, if the compound is well-tolerated, achieves good oral bioavailability, and shows CNS activity (e.g., decreased locomotion), the next logical step would be to test it in specific animal models of CNS disorders (e.g., models for anxiety, depression, or psychosis). Conversely, if the compound has poor exposure or a narrow safety margin, further development may be deprioritized. This systematic approach ensures that research efforts are focused on compounds with the highest probability of success.

References

Application Notes & Protocols: 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Advanced Medicinal Chemistry and Drug Discovery

Executive Summary: The Strategic Value of a Hybrid Scaffold

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride represents a strategically designed chemical scaffold of significant interest to researchers in medicinal chemistry and drug discovery. It is not merely an intermediate; it is a functional building block that merges two "privileged" structural motifs: the conformationally rigid piperidine ring and the pharmacologically versatile 2-aminopyridine moiety.[1][2] The piperidine core provides a three-dimensional architecture ideal for orienting substituents to achieve specific interactions with biological targets, while favorably modulating physicochemical properties like solubility.[1][3][4] Concurrently, the 2-aminopyridine fragment is a well-established pharmacophore known to impart a wide spectrum of biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects.[5][6]

This guide provides a comprehensive overview of this compound's properties, potential applications, and detailed protocols for its utilization in a research setting. The hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in both synthetic transformations and biological assays. The primary amine at the 3-position of the piperidine ring serves as a versatile synthetic handle for library development, making this compound an excellent starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Physicochemical Properties, Handling, and Storage

Proper handling is paramount for experimental success and laboratory safety. The properties of the title compound are inferred from its structure and data on analogous compounds.

PropertyValue / InformationRationale / Citation
Molecular Formula C₁₀H₁₅N₃·HClCalculated from structure.
Molecular Weight 213.71 g/mol Calculated from structure.
Appearance Expected to be an off-white to beige crystalline powder.Typical appearance for hydrochloride salts of similar amine-containing heterocycles.[7]
Solubility Soluble in water and methanol; sparingly soluble in other polar organic solvents like DMSO and DMF.The hydrochloride salt form significantly increases polarity and solubility in protic solvents compared to the free base.[7]
Storage Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). The compound is likely hygroscopic.Recommended for amine hydrochloride salts to prevent moisture absorption and degradation.[8]
Handling Precautions Handle with appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust. Use in a well-ventilated fume hood.Analogous aminopiperidine hydrochlorides are known to cause skin, eye, and respiratory irritation.[8][9] Standard practice for handling fine chemical reagents.
Purity Assessment Confirm identity and purity (>98%) via ¹H NMR, LC-MS, and elemental analysis before use in any synthetic or biological protocol.Critical Quality Control Step: Ensures reproducibility of experimental results. Impurities can lead to ambiguous data or failed reactions.

Rationale for Use: A Gateway to Novel Chemical Space

The scientific rationale for employing 1-(Pyridin-2-yl)piperidin-3-amine is rooted in its potential to access novel, three-dimensional chemical matter with high biological relevance. The piperidine ring is not a passive linker; its chair conformation presents the exocyclic amine and the pyridine substituent in defined axial/equatorial orientations, which is crucial for stereospecific interactions with enzyme active sites or receptor binding pockets.[1][10]

This compound is an ideal starting point for exploring multiple target classes. The fusion of the two motifs suggests potential activities where either part of the molecule can serve as the primary binding element, while the other optimizes secondary interactions or modulates pharmacokinetic properties.

G main 1-(Pyridin-2-yl)piperidin-3-amine scaffold1 Piperidin-3-amine Scaffold (3D Geometry, Synthetic Handle) main->scaffold1 contains scaffold2 2-Aminopyridine Moiety (Proven Pharmacophore) main->scaffold2 contains prop1 Improved PK/PD Properties (Solubility, Metabolic Stability) scaffold1->prop1 prop2 Versatile Synthetic Access (Amidation, Reductive Amination) scaffold1->prop2 target1 Kinase Inhibitors (e.g., CDK, FLT3) scaffold2->target1 target3 Enzyme Inhibitors (e.g., DPP-IV, HDAC) scaffold2->target3 prop1->target1 target2 GPCR Modulators prop1->target2 prop1->target3 target4 CNS-Active Agents prop1->target4 prop2->target1 prop2->target2 prop2->target3 prop2->target4

Caption: Logical relationship between structural motifs and potential applications.

Protocol 1: Synthesis of a Derivative Library via Amide Coupling

This protocol details the most direct synthetic application of the title compound: leveraging the primary amine for amide bond formation. This is a cornerstone reaction in medicinal chemistry for exploring Structure-Activity Relationships (SAR).

Objective: To synthesize a small library of N-(1-(pyridin-2-yl)piperidin-3-yl)amides by coupling the primary amine with a diverse set of carboxylic acids.

Causality: Amide coupling is chosen for its robustness, reliability, and the vast commercial availability of carboxylic acids, allowing for rapid diversification of the core scaffold. We use HATU as a coupling agent because it is highly efficient, minimizes racemization, and operates under mild conditions suitable for complex heterocyclic substrates.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.22 M stock solutions of 3-5 diverse carboxylic acids (e.g., benzoic acid, 4-fluorophenylacetic acid, thiophene-2-carboxylic acid) in anhydrous DMF.

    • Prepare a 0.3 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

    • Prepare a 0.8 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Setup (per reaction):

    • To a 4 mL glass vial containing a magnetic stir bar, add 500 µL (0.1 mmol, 1.0 eq) of the this compound stock solution.

    • Add 250 µL (0.2 mmol, 2.0 eq) of the DIPEA stock solution. Rationale: The hydrochloride salt must be neutralized to the free base for the reaction to proceed. Two equivalents of base are used to neutralize the HCl salt and the subsequent acid formed during coupling.

    • Add 500 µL (0.11 mmol, 1.1 eq) of the selected carboxylic acid stock solution.

    • Initiate the reaction by adding 400 µL (0.12 mmol, 1.2 eq) of the HATU stock solution dropwise while stirring.

    • Seal the vial under an inert atmosphere (e.g., argon) and stir at room temperature (20-25°C) for 4-16 hours.

  • Reaction Monitoring (Self-Validation):

    • After 4 hours, take a 5 µL aliquot from the reaction mixture, dilute with 100 µL of acetonitrile, and analyze by LC-MS.

    • Check for the consumption of the starting amine (M+H)⁺ and the appearance of the desired product (M+H)⁺. If the reaction is incomplete, allow it to stir longer.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with 5 mL of ethyl acetate and 5 mL of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer. Wash with brine (2 x 5 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of 0-10% methanol in dichloromethane to elute the final product.

  • Characterization:

    • Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% for use in biological assays.

Caption: Workflow for parallel amide library synthesis.

Protocol 2: General Kinase Inhibition Screening Assay

This protocol describes a robust, high-throughput method to screen the parent compound and its derivatives for inhibitory activity against a protein kinase, a target class strongly associated with the 2-aminopyridine scaffold.[11] The Promega ADP-Glo™ assay is used as a representative example due to its sensitivity and broad applicability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.

Causality: The assay measures kinase activity by quantifying the amount of ADP produced. A lytic detection step stops the kinase reaction and depletes remaining ATP. A subsequent step converts the ADP to ATP, which is then used by luciferase to generate light. The amount of light is directly proportional to kinase activity; therefore, a decrease in signal indicates inhibition.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stock solutions of test compounds (parent compound and synthesized derivatives) in 100% DMSO.

    • Create a serial dilution plate: In a 96-well plate, perform an 11-point, 1:3 serial dilution of each compound in DMSO, starting from 1 mM. This will generate the concentration curve for IC₅₀ determination. Leave the last column as DMSO only for controls.

  • Assay Setup (384-well plate format):

    • Controls are essential for a self-validating assay:

      • Negative Control (0% Inhibition): Kinase + Substrate + ATP (DMSO vehicle). Defines the maximum signal.

      • Positive Control (100% Inhibition): Kinase + Substrate (No ATP) OR a known potent inhibitor. Defines the minimum signal.

    • Add 2.5 µL of Kinase Buffer to all wells.

    • Using a liquid handler or multichannel pipette, transfer 25 nL of compound solution from the serial dilution plate to the assay plate.

    • Add 2.5 µL of a 2X Kinase/Substrate mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and provides luciferase/luciferin.

    • Incubate at room temperature for 30 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the plate on a luminometer (e.g., BMG PHERAstar or similar).

  • Data Analysis and Interpretation:

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or an in-house data analysis package to determine the IC₅₀ value.

    • Assay Quality Control: Calculate the Z'-factor for the plate using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

References

Analytical methods for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride: A Validated Reverse-Phase HPLC-UV Method

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. We present a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The narrative explains the rationale behind methodological choices, from mobile phase selection to detector wavelength, ensuring the protocol is not just a series of steps but a scientifically grounded procedure. This guide includes a detailed, step-by-step protocol for assay and impurity determination, a complete methodology for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and protocols for forced degradation studies.[1][2] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Scientific Rationale

This compound is a heterocyclic amine compound whose precise quantification is critical for ensuring the quality, safety, and efficacy of final drug products. Its structure, featuring a pyridine ring and a piperidine moiety, dictates the optimal analytical strategy.

  • The Pyridine Moiety as a Chromophore: The pyridine ring contains π-π* and n-π* electronic transitions, making it an excellent chromophore for UV-Vis spectrophotometric detection.[3] The maximum absorbance is typically observed around 254-262 nm, providing a sensitive wavelength for detection.[3]

  • Polarity and Suitability for Reverse-Phase HPLC: The presence of amine groups and the overall polarity of the hydrochloride salt make the molecule well-suited for reverse-phase (RP-HPLC) chromatography. RP-HPLC separates compounds based on their hydrophobic/hydrophilic interactions with a non-polar stationary phase (like C18) and a polar mobile phase.

Given these characteristics, a reverse-phase HPLC method with UV detection (HPLC-UV) is the most appropriate, reliable, and widely available technique for the quantification of this analyte. This guide will focus on developing and validating such a method.

Primary Analytical Method: Reverse-Phase HPLC-UV

Principle of the Method

The method employs a C18 stationary phase to retain the analyte through hydrophobic interactions. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used to elute the analyte from the column. The acidic buffer (e.g., phosphate or formate) serves two crucial purposes:

  • Protonation of Amines: It ensures that the primary and secondary amine groups on the piperidine ring, as well as the pyridine nitrogen, are consistently protonated. This prevents peak tailing and ensures sharp, symmetrical peak shapes.

  • Mobile Phase pH Control: Maintaining a stable pH is critical for reproducible retention times.

The eluting compound is detected by a UV detector set at the wavelength of maximum absorbance of the pyridine ring, allowing for sensitive and specific quantification.

Materials and Instrumentation
Item Specification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Analytical Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
Reference Standard This compound (Purity ≥ 99.5%)
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC or Milli-Q), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade)
Equipment Analytical Balance, pH Meter, Sonicator, Volumetric Glassware, 0.45 µm Syringe Filters
Detailed Experimental Protocol
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Rationale: A pH of 3.0 ensures the analyte, a basic compound, is fully protonated, leading to better peak shape and retention stability. Acetonitrile is chosen for its low UV cutoff and excellent elution strength.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1, 10, 50, 100, 200 µg/mL). A minimum of 5 concentrations is recommended to establish linearity.[1]

  • Accurately weigh a quantity of the sample powder equivalent to about 25 mg of the active ingredient and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Parameter Condition
Mobile Phase Gradient or Isocratic. Starting Condition: 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 260 nm
Run Time 15 minutes
  • Rationale for Wavelength Selection: The pyridine ring exhibits strong absorbance around 250-270 nm.[3][4] A wavelength of 260 nm is selected to provide high sensitivity while minimizing potential interference from mobile phase components.

Before sample analysis, inject the 100 µg/mL standard solution five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • % RSD of Peak Areas: ≤ 2.0%

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hplc -> sst [style=invis]; sst -> check_sst [label="Evaluate"]; check_sst -> analysis [label="Yes"]; check_sst -> prep [label="No, Troubleshoot System", color="#EA4335"];

analysis -> integrate;

data -> integrate [style=invis]; integrate -> curve; curve -> quantify; quantify -> report; } endom Caption: High-Level workflow for HPLC-UV quantification.

Method Validation Protocol (ICH Q2(R1))

A validated analytical method provides assurance of its reliability.[5] The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][2]

Validation_Workflow start Validated Method specificity specificity specificity->start linearity linearity linearity->start accuracy accuracy accuracy->start precision precision precision->start lod_loq lod_loq lod_loq->start robustness robustness robustness->start

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[1] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.

Protocol: Subject the analyte solution (~100 µg/mL) to the following stress conditions. Analyze the stressed samples alongside an unstressed control.

Stress Condition Procedure
Acid Hydrolysis Add 1 mL of 0.1 M HCl, heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH.
Base Hydrolysis Add 1 mL of 0.1 M NaOH, heat at 60°C for 2 hours. Neutralize with 0.1 M HCl.
Oxidative Degradation Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
Thermal Degradation Store drug substance at 105°C for 24 hours.
Photolytic Degradation Expose solution to UV light (254 nm) and visible light for 24 hours.
  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution of >2. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the analyte peak. The study should aim for 5-20% degradation.[6][7]

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// Edges api -> stress; stress -> {acid, base, oxidation, thermal, photo} [arrowhead=none]; acid -> analysis; base -> analysis; oxidation -> analysis; thermal -> analysis; photo -> analysis; } endom Caption: Workflow for Forced Degradation Studies.

Linearity and Range
  • Protocol: Analyze the five calibration standards (from 1 to 200 µg/mL) in triplicate.

  • Analysis: Plot a graph of mean peak area versus concentration. Perform linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately vary critical method parameters to assess the method's reliability.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the quantification results should not be significantly affected by these small changes.

Summary of Validation Data (Example)
Parameter Result Acceptance Criteria
Specificity Peak resolved from all degradantsResolution > 2
Linearity (r²) 0.9995≥ 0.999
Range 1 - 200 µg/mLAs defined
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD) Repeatability: 0.8%Intermediate: 1.2%≤ 2.0%
LOD 0.1 µg/mLReport value
LOQ 0.3 µg/mLReport value
Robustness PassedSST criteria met

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary choice, GC-MS can be a valuable tool for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

  • Principle: this compound is non-volatile. For GC analysis, it must first be neutralized to its free base and then potentially derivatized (e.g., via silylation or acylation) to increase its volatility and thermal stability.[8] The sample is then vaporized and separated in the GC column based on boiling point and polarity. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.[8][9]

  • Application: Primarily used for impurity profiling, characterization of unknown peaks, or as an orthogonal technique to confirm HPLC results. It is generally not the preferred method for routine quantification of the main component due to the extra sample preparation steps.

Conclusion

The validated reverse-phase HPLC-UV method described herein is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The stability-indicating nature of the assay, confirmed through comprehensive forced degradation studies, makes it suitable for routine quality control analysis, stability testing, and drug development applications. Adherence to the detailed protocols and validation criteria will ensure reliable and scientifically sound analytical results.

References

The Strategic Application of 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a sophisticated understanding of molecular architecture and its influence on biological activity. The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the design of numerous pharmaceuticals.[1] Its conformational flexibility and capacity for diverse substitution patterns allow for the precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets. Within this important class of compounds, 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride has emerged as a particularly valuable building block, offering a unique convergence of structural features that are highly sought after in drug development.

This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and strategic applications in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of complex bioactive molecules and provide robust protocols for its preparation and manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for next-generation therapeutics.

The Medicinal Chemistry Rationale: Why 1-(Pyridin-2-yl)piperidin-3-amine?

The utility of this compound in medicinal chemistry is rooted in the synergistic combination of its constituent fragments: the 2-substituted pyridine ring and the 3-aminopiperidine core.

  • The 2-Substituted Pyridine Moiety: The pyridine ring is a common feature in a multitude of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule. The 2-substitution pattern on the piperidine nitrogen provides a defined vector for interaction with target proteins and can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability.

  • The 3-Aminopiperidine Core: The chiral 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, most notably for its central role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[2][3] The amino group at the 3-position provides a crucial handle for further functionalization, allowing for the introduction of various side chains to probe the binding pockets of target enzymes and receptors. The stereochemistry at this position is often critical for biological activity.

The amalgamation of these two motifs in this compound creates a versatile platform for the synthesis of compound libraries with a high degree of structural diversity, making it an attractive starting point for lead optimization campaigns.

Synthetic Strategies: Accessing the 1-(Pyridin-2-yl)piperidin-3-amine Scaffold

The synthesis of this compound can be approached through several established methodologies. The key bond formation is the coupling of a 2-halopyridine with a 3-aminopiperidine derivative. Two of the most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Protocol 1: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is often favored for its broad substrate scope and functional group tolerance.

Buchwald-Hartwig_Amination 2-Bromopyridine 2-Bromopyridine Intermediate Protected Intermediate 2-Bromopyridine->Intermediate 3-Aminopiperidine_Derivative Boc-protected 3-Aminopiperidine 3-Aminopiperidine_Derivative->Intermediate Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Intermediate Ligand Ligand (e.g., BINAP) Ligand->Intermediate Base Base (e.g., NaOtBu) Base->Intermediate Solvent Solvent (e.g., Toluene) Solvent->Intermediate Deprotection Deprotection (e.g., HCl in Dioxane) Intermediate->Deprotection Final_Product 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride Deprotection->Final_Product

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Protocol:

  • Reagent Preparation:

    • To a dry reaction vessel, add 2-bromopyridine (1.0 eq), (R)- or (S)-tert-butyl piperidin-3-ylcarbamate (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq) and BINAP (0.03 eq).

    • Note on Causality: The use of a bulky, electron-rich phosphine ligand like BINAP is crucial for facilitating the reductive elimination step and preventing β-hydride elimination, a common side reaction.[6] The tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality prevents self-coupling and other unwanted side reactions.

  • Reaction Setup:

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add dry, degassed toluene as the solvent.

    • Note on Causality: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Workup and Purification of the Intermediate:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the protected intermediate, tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate.

  • Deprotection and Salt Formation:

    • Dissolve the purified intermediate in a suitable solvent such as 1,4-dioxane or methanol.

    • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated HCl and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable alternative, particularly when the pyridine ring is activated by electron-withdrawing groups.[7][8] For 2-halopyridines, the reaction can often proceed at elevated temperatures without the need for a metal catalyst.

SNAr_Reaction 2-Chloropyridine 2-Chloropyridine Free_Base 1-(Pyridin-2-yl)piperidin-3-amine 2-Chloropyridine->Free_Base 3-Aminopiperidine 3-Aminopiperidine 3-Aminopiperidine->Free_Base Base Base (e.g., K2CO3 or Et3N) Base->Free_Base Solvent Solvent (e.g., DMF or NMP) Solvent->Free_Base Heating Heating (e.g., 100-150 °C) Heating->Free_Base Salt_Formation Salt Formation (HCl in Ether) Free_Base->Salt_Formation Final_Product 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride Salt_Formation->Final_Product PCSK9_Inhibitor_SAR Core_Scaffold 1-(Pyridin-2-yl)piperidin-3-amine Amide_Coupling Amide Coupling Core_Scaffold->Amide_Coupling PCSK9_Inhibitor N-(piperidin-3-yl)-N-(pyridin-2-yl) piperidine-1-carboxamide Amide_Coupling->PCSK9_Inhibitor Piperidine_Carboxamide Piperidine-1-carboxamide Piperidine_Carboxamide->Amide_Coupling SAR Structure-Activity Relationship (SAR) PCSK9_Inhibitor->SAR Improved_Potency Improved Potency SAR->Improved_Potency ADME_Properties Favorable ADME Properties SAR->ADME_Properties Safety_Profile Enhanced Safety Profile SAR->Safety_Profile

References

Application Notes and Protocols: A Guide to Target Validation Studies with 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the validation of novel biological targets is a critical step that bridges the gap between a biological hypothesis and a therapeutic strategy. The compound 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride is a research chemical with a structure suggestive of potential interactions with various enzyme families. While its specific biological target is not extensively documented in publicly available literature, its core structural motifs—a pyridine ring linked to a piperidine-3-amine scaffold—bear resemblance to moieties found in known bioactive molecules, including kinase inhibitors.

This guide, therefore, puts forward a hypothetical yet scientifically rigorous framework for the use of this compound in target validation studies, focusing on a plausible and high-value target class: the Diacylglycerol Kinases (DGKs) . This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target validation. We will provide in-depth technical guidance, field-proven insights, and detailed experimental protocols to enable a thorough investigation of this compound's potential as a modulator of DGK activity.

The Rationale for Investigating Diacylglycerol Kinases (DGKs)

Diacylglycerol kinases are a family of ten isozymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA).[1][2] This enzymatic reaction acts as a critical switch, terminating DAG-mediated signaling pathways while initiating those driven by PA.[3][4] Both DAG and PA are crucial second messengers that regulate a multitude of cellular processes, including cell proliferation, immune responses, and metabolic homeostasis.[5][6]

The dysregulation of DGK activity has been implicated in a range of pathologies, including cancer and autoimmune diseases.[7][8] For instance, DGKα and DGKζ isoforms are highly expressed in T-cells and are known to suppress T-cell receptor (TCR) signaling, leading to a state of anergy or functional inactivation.[4][7] Inhibition of these DGK isoforms is therefore a promising strategy to enhance anti-tumor immunity, potentially synergizing with existing checkpoint inhibitor therapies.[9][10] Given the structural elements of this compound, exploring its potential as a DGK inhibitor provides a compelling starting point for target validation studies.

The DGK Signaling Axis: A Critical Regulatory Node

The central role of DGKs in lipid signaling is depicted in the pathway diagram below. Upon receptor stimulation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate DAG and inositol trisphosphate (IP3). DAG recruits and activates downstream effectors such as Protein Kinase C (PKC) and Ras guanyl-releasing protein (RasGRP). DGKs act to attenuate this signal by converting DAG to PA, which in turn can activate its own set of downstream targets, including mTOR and Raf.[3][6]

DGK_Signaling_Pathway cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC PKC Activation DAG->PKC RasGRP RasGRP Activation DAG->RasGRP PA Phosphatidic Acid (PA) DGK->PA Produces mTOR mTOR Signaling PA->mTOR Raf Raf Signaling PA->Raf Receptor Receptor Activation Receptor->PLC Activates

Caption: The Diacylglycerol Kinase (DGK) signaling pathway.

Experimental Protocols for Target Validation

The following protocols provide a comprehensive workflow for assessing the potential of this compound (referred to as "Test Compound") as a DGK inhibitor.

Workflow for DGK Target Validation

DGK_Validation_Workflow cluster_biochem Step 1: In Vitro Activity cluster_cellular Step 2: Cellular Potency cluster_engagement Step 3: Target Confirmation cluster_selectivity Step 4: Off-Target Effects A Biochemical Assays B Cellular Assays A->B C Target Engagement Assays B->C D Selectivity Profiling C->D A1 DGK Enzyme Inhibition Assay (e.g., ADP-Glo) A2 Determine IC50 Values A1->A2 A3 Mechanism of Inhibition Studies A2->A3 B1 T-Cell Activation Assays (e.g., IL-2 Release) B2 DAG/PA Quantification B1->B2 B3 Downstream Signaling Analysis (Western Blot) B2->B3 C1 Cellular Thermal Shift Assay (CETSA) C2 CRISPR/Cas9 Knockout/Knockdown Studies C1->C2 D1 Kinase Panel Screening D2 Phenotypic Screening D1->D2

References

Development of a Cell-Based Functional Antagonist Assay for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride using a cAMP HTRF Platform

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the development and validation of a robust, cell-based functional assay to characterize the activity of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. Publicly available data on the specific biological target of this compound is limited. Therefore, this application note establishes a hypothetical, yet scientifically rigorous, framework wherein the compound is investigated as a potential antagonist of a Gs-coupled G-protein coupled receptor (GPCR), hereafter referred to as "Target Receptor X" (TRX). The protocol details the use of a recombinant HEK293 cell line stably expressing TRX and employs a Homogeneous Time-Resolved Fluorescence (HTRF) immunoassay to quantify changes in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in Gs-signaling cascades. We provide a detailed, step-by-step methodology, data analysis procedures for calculating antagonist potency (IC₅₀), and essential assay validation metrics, including the Z'-factor, to ensure data quality and reliability.

Introduction and Scientific Rationale

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately one-third of all approved drugs.[1] Many GPCRs, upon activation by an agonist, couple to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase.[2][3] Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cAMP.[4][5] The accumulation of intracellular cAMP activates downstream effectors like Protein Kinase A (PKA) to mediate a cellular response.[6]

The compound this compound contains structural motifs, such as the piperidine ring, which are prevalent in biologically active molecules.[7][8] To characterize its potential pharmacological activity, a functional cell-based assay is required. We hypothesize that this compound acts as an antagonist at TRX, a model Gs-coupled receptor. An antagonist binds to the receptor but does not elicit a response; instead, it blocks or dampens the response initiated by an agonist.

Assay Principle: This assay quantifies the ability of this compound to inhibit the production of cAMP stimulated by a known TRX agonist. The assay uses a recombinant HEK293 cell line, chosen for its robust growth and low endogenous GPCR expression, which has been engineered to stably express TRX.[9] The quantification of cAMP is achieved using a competitive immunoassay based on HTRF technology.[10][11] In this format, cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the antibody binds the d2-tracer, FRET occurs. An increase in cellular cAMP displaces the tracer, leading to a decrease in the FRET signal, which is quantifiable on a compatible plate reader.[10]

Signaling Pathway and Experimental Workflow

Gs-Coupled GPCR Signaling Pathway

The diagram below illustrates the canonical Gs-cAMP signaling pathway and the mechanism of antagonist action. The antagonist, 1-(Pyridin-2-yl)piperidin-3-amine HCl, competes with the agonist for binding to Target Receptor X (TRX), thereby inhibiting the downstream signal amplification cascade.

GPCR_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular TRX Target Receptor X (TRX) Gs Gαs Protein TRX->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist Agonist Agonist->TRX Activates Antagonist Test Compound (Antagonist) Antagonist->TRX Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Gs-cAMP signaling pathway and antagonist inhibition point.

Experimental Assay Workflow

The following diagram outlines the major steps of the antagonist assay protocol in a high-throughput format.

Assay_Workflow A 1. Seed TRX-HEK293 Cells (e.g., 2,500 cells/well) B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Add Test Compound (10-point dose curve) & Controls B->C D 4. Pre-incubate (15 min, RT) C->D E 5. Add Agonist (EC₈₀ concentration) D->E F 6. Incubate (30 min, RT) E->F G 7. Add HTRF Lysis & Detection Reagents F->G H 8. Incubate (60 min, RT, dark) G->H I 9. Read Plate (HTRF-compatible reader) H->I J 10. Analyze Data (Calculate IC₅₀ & Z') I->J

Caption: Step-by-step experimental workflow for the cAMP antagonist assay.

Materials and Reagents

  • Cell Line: TRX-HEK293 stable cell line (custom generation).

  • Cell Culture Medium: DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

  • Agonist: Known potent agonist for TRX (e.g., Isoproterenol if TRX were a beta-adrenergic receptor), dissolved in water or appropriate buffer.

  • Reference Antagonist: Known potent antagonist for TRX.

  • Assay Buffer: HBSS or PBS with 1 mM IBMX. The phosphodiesterase inhibitor IBMX is critical to prevent cAMP degradation.[12]

  • cAMP Assay Kit: HTRF-based cAMP detection kit (e.g., cAMP Dynamic 2 from Cisbio).[12]

  • Microplates: White, low-volume, 384-well assay plates.

  • Equipment: HTRF-compatible microplate reader, automated liquid handler (recommended), CO₂ incubator, multichannel pipettes.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format. All reagent additions should be performed carefully to avoid disturbing the cell monolayer.

Day 1: Cell Seeding

  • Culture TRX-HEK293 cells until they reach 80-90% confluency.

  • Harvest cells using a gentle dissociation reagent (e.g., TrypLE).

  • Resuspend cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 500,000 cells/mL.

  • Dispense 5 µL of the cell suspension into each well of a 384-well plate (yielding 2,500 cells/well).[12]

  • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.

Day 2: Assay Execution

  • Compound Preparation:

    • Prepare a serial dilution series (e.g., 1:3 or 1:5) of the 10 mM stock of 1-(Pyridin-2-yl)piperidin-3-amine HCl in DMSO to create a 10-point concentration curve.

    • Dilute this DMSO plate 100-fold into assay buffer. This intermediate plate now contains the compounds at 4x the final desired concentration.

  • Control Wells Preparation (at 4x final concentration):

    • Neutral Control (0% Inhibition): Assay buffer with 1% DMSO.

    • Positive Control (100% Inhibition): Assay buffer with a saturating concentration of the reference antagonist.

  • Compound Addition:

    • Remove cell plates from the incubator.

    • Add 5 µL of the 4x compound dilutions and controls to the respective wells.

    • Incubate for 15 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare the TRX agonist in assay buffer at a concentration that is 4x its pre-determined EC₈₀ value. The EC₈₀ (concentration giving 80% of maximal response) provides a robust signal window for measuring inhibition.

    • Add 5 µL of the 4x agonist solution to all wells except the negative control (basal level) wells. Add 5 µL of assay buffer to the negative control wells.

    • Incubate for 30 minutes at room temperature.[13]

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate reagents in the provided lysis buffer.[12]

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP Cryptate solution to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).

Data Analysis and Interpretation

  • Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.[10]

  • Generate cAMP Standard Curve: Use the ratios from the cAMP standard wells (included in the kit) to generate a standard curve. Fit this curve to determine the concentration of cAMP in each experimental well.

  • Normalize Data: Normalize the data as a percentage of inhibition using the control wells: % Inhibition = 100 * (1 - [cAMP_compound - cAMP_basal] / [cAMP_agonist - cAMP_basal])

  • Determine IC₅₀: Plot the % Inhibition against the log concentration of 1-(Pyridin-2-yl)piperidin-3-amine HCl. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.

Sample Data and IC₅₀ Calculation

The table below presents example data for determining the IC₅₀ of the test compound.

Compound Conc. (nM)Log [Conc.]Avg. cAMP (nM)% Inhibition
0 (Agonist only)N/A10.50.0%
10.0010.23.1%
101.009.114.6%
301.487.531.3%
100 2.00 5.8 49.0%
3002.483.968.8%
10003.002.583.3%
100004.001.890.6%
Basal (No Agonist)N/A1.0100.0%
Calculated IC₅₀ 104.7 nM

Assay Validation: Ensuring Trustworthiness

A critical step in assay development is validating its performance. The Z'-factor is a statistical parameter used to quantify the quality and robustness of a high-throughput screening assay.[14][15] It measures the separation between the positive and negative controls.

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pos, e.g., agonist only) and negative (neg, e.g., reference antagonist) controls.[16][17]

Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

Interpretation of Z'-Factor Values: [15][17]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' ≤ 0.5: A marginal assay; may require optimization.

  • Z' < 0: An unreliable assay; the signals of the controls overlap.

For this protocol, a Z'-factor should be calculated for each plate to ensure consistent performance. A value ≥ 0.5 confirms that the assay can reliably distinguish between an inhibited and uninhibited response.[18]

Conclusion

This application note provides a robust and detailed framework for characterizing the antagonist activity of this compound at a model Gs-coupled GPCR. By employing a stable recombinant cell line and a sensitive HTRF-based cAMP detection method, this protocol enables the reliable determination of compound potency (IC₅₀). The inclusion of rigorous data analysis and validation steps, such as the calculation of the Z'-factor, ensures the generation of high-quality, reproducible data suitable for drug discovery and lead optimization campaigns. This methodology can be readily adapted to investigate other compounds or different Gs-coupled receptor targets.

References

Application Notes & Protocols: Radiolabeling of 1-(Pyridin-2-yl)piperidin-3-amine for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of a Novel CNS Imaging Agent

The 1-(Pyridin-2-yl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). Molecules incorporating these motifs have shown high affinity for critical biological targets such as nicotinic acetylcholine receptors (nAChRs) and sigma receptors (σR), both of which are implicated in a range of neurological and psychiatric disorders including Alzheimer's disease, Parkinson's disease, and neuropathic pain.[1][2][3] The development of positron emission tomography (PET) radiotracers based on this scaffold offers a powerful, non-invasive method to visualize and quantify these targets in the living brain, thereby enhancing our understanding of disease pathology and accelerating drug development.[4]

This document provides a comprehensive guide to the proposed radiolabeling of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, a novel compound with potential for CNS imaging. As no direct radiolabeling protocol for this specific molecule has been published, this guide synthesizes established, field-proven methodologies for analogous structures to propose a robust and scientifically sound approach. We will focus on a Carbon-11 methylation strategy, selected for its efficiency, speed, and minimal structural perturbation, making it an ideal choice for initial preclinical evaluation.

Section 1: Rationale for the Radiolabeling Strategy

Choice of Radionuclide: Carbon-11

For the initial development of a PET tracer, the choice of radionuclide is paramount. Carbon-11 (¹¹C) was selected as the optimal isotope for labeling 1-(Pyridin-2-yl)piperidin-3-amine for several compelling reasons:

  • Preservation of Pharmacology: Incorporating a ¹¹C atom does not alter the chemical structure or physicochemical properties of the parent molecule, ensuring that the biological activity and pharmacokinetic profile remain identical to the non-radioactive compound.[4][5]

  • Favorable Half-Life: With a half-life of 20.4 minutes, ¹¹C allows for rapid imaging studies and the possibility of conducting multiple scans on the same subject in a single day (e.g., baseline and post-intervention).[6][7] This is particularly advantageous for target occupancy studies in drug development.

  • Established Chemistry: The molecular structure of 1-(Pyridin-2-yl)piperidin-3-amine features a secondary amine on the piperidine ring. This functional group is an ideal site for N-methylation using well-established, high-efficiency ¹¹C-methylating agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1][7]

While Fluorine-18 (¹⁸F, t½ = 109.8 min) offers logistical advantages for distribution, its incorporation into the target molecule would be significantly more challenging. It would likely require multi-step synthesis involving an ¹⁸F-labeled prosthetic group, as the aromatic pyridine ring lacks a suitable leaving group for direct nucleophilic radiofluorination.[8][9] Therefore, ¹¹C-methylation represents the most direct and logical path for a successful radiosynthesis.

The Labeling Precursor

The non-radioactive compound, 1-(Pyridin-2-yl)piperidin-3-amine , serves as the direct precursor for the proposed N-methylation reaction. The reaction will target the secondary amine on the piperidine ring, converting it to a tertiary N-[¹¹C]methyl amine. The starting material is commercially available as a hydrochloride salt, which must be neutralized to the free base form just prior to the radiolabeling reaction to ensure the nucleophilicity of the target amine.

Section 2: Detailed Experimental Protocols

Disclaimer: These protocols involve radioactive materials and should only be performed by trained personnel in a properly equipped radiochemistry facility in compliance with all local and federal regulations.

Protocol 2.1: Production of [¹¹C]Methyl Iodide

[¹¹C]Methyl iodide is the most common ¹¹C-methylating agent and is typically produced in a two-step automated process immediately following cyclotron production of [¹¹C]CO₂.

  • [¹¹C]CO₂ Trapping: The target gas from the cyclotron, containing [¹¹C]CO₂, is passed through a trap containing lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at room temperature. This reduces [¹¹C]CO₂ to [¹¹C]methanol, which remains complexed with the LiAlH₄.

  • Conversion to [¹¹C]CH₃I: The THF is evaporated, and 57% hydroiodic acid (HI) is added. The reaction vessel is heated to approximately 140°C. The resulting [¹¹C]CH₃I is distilled in a stream of inert gas (e.g., nitrogen or argon) and trapped in the reaction vessel containing the precursor for the subsequent labeling step. This process is typically automated on commercial synthesis modules.[7]

Protocol 2.2: Radiosynthesis of N-[¹¹C-methyl]-1-(Pyridin-2-yl)piperidin-3-amine
  • Precursor Preparation: In a 1 mL V-vial, dissolve 0.8-1.0 mg of this compound in 300 µL of anhydrous N,N-Dimethylformamide (DMF). Add 5 µL of a 1 M sodium hydroxide solution to neutralize the hydrochloride salt and form the free base.

  • Radiolabeling Reaction: Transfer the precursor solution to the reaction vessel of the automated synthesis module.

  • [¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I produced in Protocol 2.1 through the precursor solution at room temperature.

  • Reaction Incubation: Once trapping is complete, seal the reaction vessel and heat at 80-90°C for 5 minutes.

  • Quenching: After heating, cool the vessel and quench the reaction by adding 500 µL of the HPLC mobile phase (see Protocol 2.3).

Diagram 1: Radiosynthesis Workflow A visual representation of the complete process from cyclotron to final product formulation.

G cluster_0 Step 1: ¹¹C Production cluster_1 Step 2: [¹¹C]CH₃I Synthesis cluster_2 Step 3: Radiolabeling & Purification cluster_3 Step 4: Formulation & QC cyclotron Cyclotron ¹⁴N(p,α)¹¹C co2 [¹¹C]CO₂ cyclotron->co2 lah LiAlH₄ Reduction co2->lah hi HI Reaction lah->hi ch3i [¹¹C]CH₃I (gas) hi->ch3i reaction Reaction Vessel (80°C, 5 min) ch3i->reaction precursor Precursor Solution in DMF precursor->reaction hplc Semi-Prep HPLC Purification reaction->hplc product Collect Product Fraction hplc->product formulation Solvent Exchange & Formulation product->formulation qc Quality Control (RCP, Aₘ) formulation->qc final_product Final Injectable Radiotracer qc->final_product

Caption: Automated workflow for the synthesis of N-[¹¹C-methyl]-1-(Pyridin-2-yl)piperidin-3-amine.

Protocol 2.3: Purification by Semi-Preparative HPLC

Purification is essential to separate the desired radiolabeled product from unreacted precursor and any radiochemical impurities.

  • HPLC System: A standard semi-preparative HPLC system equipped with a UV detector (set to 254 nm) and a series radioactivity detector.

  • Column: Reverse-phase C18 column (e.g., Luna C18, 10 µm, 250 x 10 mm).

  • Mobile Phase: Isocratic elution with 35% Acetonitrile / 65% 0.1 M Ammonium Formate Buffer (pH adjusted to ~4.5).

  • Flow Rate: 4.0 mL/min.

  • Procedure:

    • Inject the quenched reaction mixture onto the HPLC system.

    • Monitor the chromatogram from both the UV and radioactivity detectors. The unreacted precursor, being less polar, will elute earlier than the N-methylated product.

    • Collect the radioactive peak corresponding to the product into a sterile vial containing 20 mL of sterile water.

Protocol 2.4: Formulation and Quality Control (QC)
  • Formulation: Pass the collected HPLC fraction through a sterile C18 Sep-Pak cartridge. Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with 1.0 mL of USP-grade ethanol, followed by 9.0 mL of USP-grade sterile saline. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Identity Confirmation: Co-inject an aliquot of the final product with a non-radioactive, synthesized standard of N-methyl-1-(Pyridin-2-yl)piperidin-3-amine on an analytical HPLC system to confirm that the radioactivity co-elutes with the reference standard.

  • Radiochemical Purity (RCP): Analyze an aliquot of the final formulated product on an analytical HPLC system (e.g., C18 column, 4.6 x 150 mm) using the same mobile phase system as the purification. RCP should be >95%.

  • Molar Activity (Aₘ): Calculate molar activity by integrating the UV peak of the corresponding non-radioactive product on the analytical HPLC chromatogram (to determine the mass) and dividing it by the measured radioactivity of the injected sample.

Section 3: Expected Results

The following table summarizes the anticipated outcomes for the radiosynthesis based on literature values for similar ¹¹C-methylation reactions.[1][5]

ParameterExpected ValueNotes
Total Synthesis Time 25 - 35 minutesFrom end of bombardment (EOB) to final product.
Radiochemical Yield (RCY) 25 - 40%Decay-corrected, based on starting [¹¹C]CO₂.
Radiochemical Purity (RCP) > 98%As determined by analytical radio-HPLC.
Molar Activity (Aₘ) > 74 GBq/µmol (>2000 mCi/µmol)At the end of synthesis (EOS).

Section 4: Application Notes for Preclinical Imaging

The newly synthesized radiotracer, [¹¹C]-1-(Pyridin-2-yl)piperidin-3-amine, is now ready for preclinical evaluation to assess its potential as a CNS imaging agent.

In Vivo Biodistribution and Brain Kinetics

The initial study in rodents (mice or rats) will involve intravenous injection of the tracer followed by dynamic PET scanning for 60-90 minutes. This will provide critical information on:

  • Blood-Brain Barrier (BBB) Penetration: Quantification of brain uptake will determine if the tracer effectively enters the CNS.

  • Regional Brain Distribution: Analysis of the PET images will reveal if the tracer accumulates in specific brain regions known to be rich in potential targets like nAChRs or σRs.

  • Pharmacokinetics: Time-activity curves (TACs) will be generated for various brain regions and peripheral organs to understand the tracer's uptake and washout kinetics.

In Vivo Target Engagement and Specificity (Blocking Study)

To validate that the tracer binds to a specific target in the brain, a blocking study is essential. This is a self-validating experiment that confirms the trustworthiness of the imaging signal.

  • Baseline Scan: A PET scan is performed on a subject under normal conditions.

  • Pre-treatment: The same subject, after a suitable washout period, is pre-treated with a high dose of a known, non-radioactive drug that binds to the hypothesized target (e.g., nicotine for nAChRs or haloperidol for σRs).

  • Blocking Scan: The PET scan with the radiotracer is repeated.

  • Analysis: A significant reduction in tracer uptake in target-rich brain regions during the blocking scan compared to the baseline scan indicates specific binding.

Diagram 2: In Vivo Blocking Study Workflow This diagram illustrates the logic of a blocking study to confirm target-specific binding.

G cluster_0 Baseline Condition cluster_1 Blocking Condition a1 Inject [¹¹C]Tracer a2 PET Scan a1->a2 a3 Result: High Signal in Target Region a2->a3 conclusion Conclusion: Signal is Specific to Target a3->conclusion b1 Inject Non-Radioactive Blocking Drug b2 Inject [¹¹C]Tracer b1->b2 b3 PET Scan b2->b3 b4 Result: Low Signal in Target Region b3->b4 b4->conclusion

Caption: Workflow demonstrating the principle of an in vivo competitive blocking experiment.

References

Formulation of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Formulation of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride for Preclinical Animal Studies

Introduction and Strategic Overview

The successful preclinical evaluation of a new chemical entity (NCE) is fundamentally reliant on the development of an appropriate dosing formulation.[1][2] The primary objectives for any preclinical formulation are to ensure accurate dose delivery, achieve optimal systemic exposure in the target species, and minimize any vehicle-induced physiological effects that could confound study results.[3] This document provides a comprehensive guide for the rational formulation of this compound, a heterocyclic amine salt, for use in foundational animal studies.

As a hydrochloride salt of a basic compound, this compound is anticipated to possess favorable aqueous solubility, a property that simplifies initial formulation efforts.[4] However, a systematic approach is crucial to developing robust and reproducible formulations for various routes of administration. This guide emphasizes a "phase-appropriate" strategy, beginning with simple aqueous vehicles and escalating to more complex systems only when necessitated by solubility or stability constraints.

The protocols herein are designed to be self-validating, incorporating critical quality control checkpoints to ensure the integrity of the final dosing preparation. Adherence to these principles is essential for generating reliable pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.

Pre-formulation Characterization: The Foundation of Rational Design

Before any formulation work begins, a thorough understanding of the test article's physicochemical properties is paramount.[5][6] This pre-formulation assessment informs vehicle selection, identifies potential stability issues, and guides the overall development strategy.

Critical Physicochemical Parameters
ParameterImportance in Formulation DevelopmentTypical Experimental Approach
Appearance Provides a baseline for visual inspection of solutions and suspensions.Macroscopic and microscopic observation.
Aqueous Solubility Determines if a simple aqueous vehicle is feasible. This is the most critical initial parameter.[6]Equilibrium solubility determination in various media (e.g., water, 0.9% saline, pH 7.4 phosphate buffer) by shaking excess solid with the vehicle, followed by quantification of the supernatant.
pH-Solubility Profile As an amine salt, solubility will be highly dependent on pH.[7] Understanding this profile is crucial for selecting appropriate buffers and predicting in vivo dissolution.Determine solubility across a physiologically relevant pH range (e.g., pH 2 to 8).
pKa The ionization constant(s) of the pyridine and piperidine nitrogens will dictate the pH-solubility curve and inform buffer selection.Potentiometric titration or computational prediction.
Stability (Solid & Solution) Assesses degradation in the solid state (hygroscopicity) and in solution (pH-dependent hydrolysis, oxidation). Amine salts can be hygroscopic.[8]Solid-state: Store under varied humidity and temperature conditions. Solution: Monitor concentration in selected vehicles over time at different temperatures and pH values using a stability-indicating analytical method (e.g., HPLC).
Safety and Handling Precautions

As with any laboratory chemical, appropriate personal protective equipment (PPE) must be worn.[8][9]

  • Handling: Handle in a well-ventilated area or fume hood to avoid dust formation and inhalation.[9][10]

  • PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water. If swallowed or inhaled, seek immediate medical attention.[9][11]

Formulation Development Strategy: A Decision-Based Workflow

The selection of a formulation vehicle should be a systematic process. The following decision tree illustrates a logical progression from simple, inert vehicles to more complex systems. The goal is to use the simplest formulation that meets the study's concentration and stability requirements.

G start Determine Required Dose (mg/kg) & Route of Administration sol_check Is compound soluble in aqueous vehicle (Saline, D5W, Water) at target concentration? start->sol_check oral_route Oral Route Selected sol_check->oral_route No cosolvent_check Is solubility in aqueous vehicle sufficient? sol_check->cosolvent_check Yes suspension Prepare Aqueous Suspension (e.g., 0.5% MC or CMC) oral_route->suspension iv_route IV/IP Route Selected cosolvent_sys Develop Co-solvent System (e.g., PEG400, PG) Caution: Vehicle may affect PK iv_route->cosolvent_sys aqueous_sol Use Aqueous Solution (e.g., 0.9% NaCl) final_qc Final Formulation QC: - Visual Inspection - pH Measurement - Stability Check aqueous_sol->final_qc suspension->final_qc cosolvent_check->iv_route No cosolvent_check->aqueous_sol Yes cosolvent_sys->final_qc

Caption: Formulation Strategy Decision Workflow.

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing common formulations. All procedures should be performed using aseptic techniques, especially for parenteral routes.[12]

Protocol 1: Preparation of an Aqueous Solution for Oral (PO), Intravenous (IV), or Intraperitoneal (IP) Administration

This protocol is the preferred starting point, assuming the compound has sufficient aqueous solubility. For IV or IP administration, the use of sterile, pyrogen-free vehicles and aseptic technique is mandatory.[13]

Materials:

  • This compound

  • Vehicle: Sterile 0.9% Sodium Chloride Injection, USP (Saline) or 5% Dextrose in Water, USP (D5W)

  • Sterile vials, magnetic stir bar, volumetric flasks

  • Calibrated balance and pH meter

  • 0.22 µm sterile syringe filter (for parenteral routes)

  • pH adjustment solutions (if necessary): Sterile 0.1 N HCl and 0.1 N NaOH[14][15]

Procedure:

  • Calculation: Determine the total mass of the compound needed based on the target concentration and final volume. Account for the hydrochloride salt factor if dosing is based on the free base.

  • Weighing: Accurately weigh the required amount of this compound and transfer it to a sterile volumetric flask or vial.

  • Dissolution: Add approximately 80% of the final volume of the selected vehicle (e.g., Saline). Add a sterile magnetic stir bar and stir at room temperature until the compound is fully dissolved. Gentle warming or sonication may be used but should be validated to not cause degradation.[1]

  • Volume Adjustment: Once dissolved, bring the solution to the final volume with the vehicle and mix thoroughly.

  • pH Measurement (Critical for IV/IP): Measure the pH of the solution. For IV administration, the ideal pH is close to physiological (~7.4) to minimize irritation and hemolysis.[16] Solutions of hydrochloride salts are often acidic.

  • pH Adjustment (If Necessary): If the pH is outside the acceptable range (e.g., <5 or >9 for parenteral routes), adjust it dropwise using sterile 0.1 N NaOH or 0.1 N HCl while stirring. Record the final pH. Be aware that pH adjustment can impact solubility.[17]

  • Sterile Filtration (IV/IP Only): Draw the final solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a final sterile container. This step removes any potential microbial contamination.[12]

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. Label the container clearly with the compound name, concentration, vehicle, date, and batch number.

Protocol 2: Preparation of a Suspension for Oral (PO) Gavage

This protocol is used when the required oral dose results in a concentration that exceeds the compound's aqueous solubility.[5]

Materials:

  • This compound

  • Suspending Vehicle: 0.5% (w/v) Methylcellulose (MC) or 0.5% (w/v) Sodium Carboxymethylcellulose (CMC) in purified water.

  • Mortar and pestle or homogenizer

  • Calibrated balance, graduated cylinders, magnetic stirrer

Procedure:

  • Vehicle Preparation: Prepare the 0.5% MC or CMC solution in advance by slowly adding the polymer to water while stirring vigorously. Allow it to hydrate fully (this can take several hours or overnight).

  • Calculation: Determine the total mass of the compound needed.

  • Particle Size Reduction: If the compound is crystalline, gently triturate the accurately weighed powder in a mortar and pestle to a fine, uniform consistency. This aids in creating a homogenous suspension.

  • Wetting the Powder: Add a small amount of the suspending vehicle to the powder in the mortar and mix to form a smooth, uniform paste. This prevents clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or mixing. Transfer the mixture to a graduated cylinder or beaker.

  • Homogenization: Use a magnetic stirrer or a low-shear homogenizer to ensure the suspension is uniform.

  • Volume Adjustment: Bring the suspension to the final desired volume with the vehicle and mix thoroughly.

  • Quality Control: Visually inspect the suspension for uniformity. A well-formulated suspension will not settle rapidly. Label appropriately, including instructions to "Shake Well Before Use."

Formulation Workflow and Quality Control

A robust workflow with integrated quality control is essential for ensuring the consistency and safety of preclinical formulations.

G cluster_prep Preparation Phase cluster_qc Quality Control Phase calc 1. Calculate Mass & Volume weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve or Suspend in Vehicle weigh->dissolve ph_adjust 4. Adjust pH (if needed) dissolve->ph_adjust qs 5. QS to Final Volume ph_adjust->qs filter 6. Sterile Filter (Parenteral) qs->filter visual A. Visual Inspection (Clarity, Color, Particulates) filter->visual ph_measure B. Final pH Measurement visual->ph_measure stability C. Short-Term Stability Check (e.g., 4h at RT) ph_measure->stability release Release for Dosing stability->release

Caption: General Formulation and Quality Control Workflow.

References

Troubleshooting & Optimization

1-(Pyridin-2-yl)piperidin-3-amine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrochloride salt form of 1-(Pyridin-2-yl)piperidin-3-amine?

Answer: 1-(Pyridin-2-yl)piperidin-3-amine is a molecule containing multiple basic nitrogen atoms, making it an organic base. In its "free base" form, it is likely to be an oil or a solid with low solubility in aqueous media.

The hydrochloride salt is created by reacting the basic amine with hydrochloric acid.[1][2] This process converts the neutral amine groups into protonated ammonium chloride salts. This ionic character dramatically increases the compound's polarity, which generally enhances its stability and, most importantly, its solubility in water and other polar solvents.[3][4] This is a common strategy in pharmaceutical chemistry to improve the handling and bioavailability of amine-containing drug candidates.[5][6]

Q2: What are the general solubility characteristics I can expect from this compound?

Answer: As an amine hydrochloride salt, the compound is ionic and will exhibit the highest solubility in polar protic solvents. You can expect:

  • High Solubility: In acidic aqueous solutions (e.g., pH 1-4).

  • Moderate to Slight Solubility: In water (which will become slightly acidic upon dissolution), methanol, and ethanol. A related compound, piperidin-3-amine dihydrochloride, is described as slightly soluble in water and sparingly soluble in methanol.[7][8]

  • Poor Solubility: In less polar organic solvents like dichloromethane (DCM), ethyl acetate, and diethyl ether.

  • Very Poor to Insoluble: In non-polar solvents such as toluene, hexanes, and pentane.

Q3: Is this compound hygroscopic?

Answer: Yes, it is highly likely to be hygroscopic. Amine hydrochloride salts readily absorb moisture from the atmosphere.[3] This can lead to the material becoming sticky, clumping, or appearing as a thick oil over time, which can complicate accurate weighing and handling. It is critical to store the compound in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen).[9][10]

Troubleshooting Guide: Dissolution & Precipitation Issues

This section addresses specific problems you may encounter during your experiments. Each solution is grounded in the physicochemical properties of the molecule.

Issue 1: The compound won't dissolve in neutral water or my buffered solution (pH 7.4).

Root Cause Analysis: This is the most common issue and is directly related to pH. While the hydrochloride salt form is provided to aid solubility, the key is maintaining a sufficiently acidic environment to keep the amine groups protonated. The molecule has three nitrogen atoms, each with a different basicity (pKa). The piperidine ring nitrogen is the most basic, and if the pH of the solution is close to or above its pKa, it will be deprotonated to the neutral free base. This non-ionic form is significantly less water-soluble and will either fail to dissolve or precipitate from the solution.[1][4]

Visualizing the pH Effect on Solubility

cluster_0 Low pH Environment (e.g., pH < 5) cluster_1 High pH Environment (e.g., pH > 8) Low_pH Molecule is Protonated (Ionic Ammonium Salt Form) Soluble High Aqueous Solubility Low_pH->Soluble Favors dissolution High_pH Molecule is Deprotonated (Neutral Free Base Form) Insoluble Low Aqueous Solubility (Precipitation Occurs) High_pH->Insoluble Favors precipitation

Caption: The relationship between pH and the ionization state of the amine, which dictates its solubility.

Solution Protocol: pH Adjustment for Aqueous Dissolution

  • Initial Suspension: Suspend the desired amount of this compound in your target volume of deionized water or buffer. Do not expect it to dissolve immediately at neutral pH.

  • Acidification: While stirring, add 0.1 M or 1 M hydrochloric acid (HCl) dropwise to the suspension.

  • Monitor Dissolution: Continue adding HCl and stirring until the solid completely dissolves. The solution should become clear.

  • Final pH Check: Measure the final pH of your stock solution. This is critical information for ensuring compatibility with your experimental system.

  • Best Practice: For future experiments, prepare your aqueous solvent or buffer at the required acidic pH before adding the compound. A good rule of thumb is to maintain the pH at least 2 units below the pKa of the most basic amine group.

Issue 2: The compound precipitated after I added it to my cell culture media or biological buffer.

Root Cause Analysis: Standard biological buffers (like PBS, HEPES, Tris) and cell culture media are typically buffered to a physiological pH range of 7.2-7.4. As explained in the previous point, this pH is high enough to neutralize the amine hydrochloride, converting it to the insoluble free base. This causes the compound to crash out of the solution.

Solution Protocol: High-Concentration Acidic Stock Preparation

  • Prepare a Concentrated Stock: Dissolve the compound in a small volume of sterile, acidified water or a solvent like DMSO. For aqueous stocks, dissolving in 10-50 mM HCl is a common starting point.

    • Expert Tip: DMSO is an excellent solvent for creating high-concentration stocks of many organic molecules. However, always check the tolerance of your specific assay for DMSO, as it can be toxic to cells at concentrations typically above 0.5-1%.

  • Serial Dilution: Perform serial dilutions of this concentrated stock to create working-concentration stocks.

  • Final Dilution Step: Add a very small volume of the final working stock to your large volume of media or buffer immediately before use. The high volume of the buffer should prevent a significant local pH shift, and the final concentration of the compound will hopefully be below its solubility limit at that pH.

    • Example: Adding 10 µL of a 10 mM stock into 10 mL of media (a 1:1000 dilution) results in a final concentration of 10 µM. This method minimizes the risk of precipitation.

Issue 3: I need to use an organic solvent for a reaction, but the compound has poor solubility.

Root Cause Analysis: The ionic nature of the hydrochloride salt makes it poorly soluble in many common organic solvents. For a chemical reaction, you may need the compound in its non-ionic free base form.

Troubleshooting Workflow for Solubility Issues

Start Compound Not Dissolving Solvent_Type What is your solvent? Start->Solvent_Type Aqueous Aqueous / Buffer Solvent_Type->Aqueous Aqueous Organic Organic Solvent_Type->Organic Organic Adjust_pH Lower the pH (Add dilute HCl) Aqueous->Adjust_pH Test_Solvents Test Polar Solvents (MeOH, EtOH, DMSO, DMF) Organic->Test_Solvents Free_Base Consider converting to free base for non-polar solvents Test_Solvents->Free_Base

Caption: A decision-making workflow for addressing solubility problems.

Solution Protocol: Solvent Screening and Free-Base Conversion

  • Polar Solvent Screening: First, test solubility in polar organic solvents where the salt may still have some solubility.

    • Recommended starting points: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

  • Co-Solvent System: Try a mixture of solvents. For example, a small amount of water or methanol in a solvent like acetonitrile can sometimes improve solubility.

  • Conversion to Free Base (for organic reactions): If solubility remains an issue, you can convert the salt back to its free base.

    • a. Dissolve the hydrochloride salt in a minimal amount of water.

    • b. Add a base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, dropwise until the solution becomes basic (test with pH paper). You may see the free base precipitate or form an oil.

    • c. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free base form of 1-(Pyridin-2-yl)piperidin-3-amine.

    • Caution: The free base may be less stable than the hydrochloride salt. It is best to use it immediately after preparation.

Summary of Expected Solubility
SolventSolvent TypeExpected SolubilityKey Recommendations & Remarks
Water (pH < 4) Polar ProticSolubleIdeal for creating aqueous stock solutions. Lowering pH with HCl is the primary method to achieve dissolution.[1][3]
Water (Neutral) Polar ProticSlightly SolubleWill likely form a low pH solution but may not dissolve completely at higher concentrations without pH adjustment.
Methanol / Ethanol Polar ProticSparingly to Slightly SolubleMay require gentle heating or sonication. Often a good choice for reactions where water is undesirable.[7]
DMSO / DMF Polar AproticSoluble / Moderately SolubleExcellent for creating high-concentration stocks for biological assays.[11]
Acetonitrile Polar AproticPoorly SolubleGenerally not a good first choice for dissolving hydrochloride salts.
Dichloromethane (DCM) Non-polarVery Poorly SolubleNot recommended for the salt form. Use for extracting the free base.
Toluene / Hexanes Non-polarInsolubleUnsuitable for dissolving the hydrochloride salt.

References

Technical Support Center: 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.

Introduction to the Molecule

This compound is a bifunctional molecule featuring a pyridine ring linked to a piperidine ring, which also contains a primary amine. The hydrochloride salt form is utilized to enhance its aqueous solubility and initial stability. However, the inherent chemical nature of the pyridine, piperidine, and amine moieties presents specific stability challenges that must be understood and controlled during experimental work. This guide addresses the most common stability-related questions and issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended initial solvent and storage conditions for solutions?

When working with this compound, the initial choice of solvent and storage conditions is critical to prevent premature degradation.

Answer: For initial experiments, we recommend using high-purity (e.g., HPLC-grade) water or a slightly acidic aqueous buffer (pH 4-6). The hydrochloride salt structure confers good solubility in aqueous media. Maintaining a slightly acidic pH ensures the amine groups remain protonated, which generally enhances stability by reducing the nucleophilicity of the free amine.

Solutions should be prepared fresh whenever possible. For short-term storage, we advise following the conditions summarized in the table below.

ParameterRecommendationRationale
Solvent HPLC-grade water or aqueous buffer (pH 4-6)The hydrochloride salt is readily soluble in aqueous media. A slightly acidic pH maintains the protonated state of the amines, enhancing stability.
Temperature 2-8°C (Refrigerated)Lower temperatures slow the rate of potential hydrolytic and oxidative degradation reactions.[1]
Light Exposure Protect from light (use amber vials or wrap in foil)Pyridine and piperidine derivatives can be susceptible to photodegradation.[2] Protecting from light is a crucial preventative measure.[3][4]
Atmosphere Consider using de-gassed solvents for long-term studiesAmines are susceptible to oxidation, so minimizing dissolved oxygen can prevent the formation of oxidative degradants.[5][6]
Q2: My solution of the compound has turned yellow or brown. What is the likely cause?

Discoloration is a common visual indicator of chemical degradation.

Answer: A color change to yellow or brown is a strong indication that the compound is degrading. The two most probable causes for this observation are photodegradation and oxidation .

  • Photodegradation: The pyridine ring, an N-heterocyclic aromatic system, can absorb UV light, leading to photochemical reactions.[7] Studies on similar pyridine derivatives have shown they are often photolabile.[2] This can lead to complex degradation pathways, including ring opening or modification, resulting in colored byproducts.

  • Oxidation: The amine groups, particularly the secondary amine within the piperidine ring and the primary exocyclic amine, are susceptible to oxidation. This can be initiated by dissolved oxygen in the solvent, especially if catalyzed by trace metal impurities. Oxidative degradation of amines can lead to the formation of highly colored impurities.[5][6]

Troubleshooting Steps:

  • Immediately prepare a fresh solution using an amber volumetric flask and store it in a light-protected container.

  • If the problem persists, prepare the solution using a solvent that has been de-gassed by sparging with nitrogen or argon.

  • Analyze the discolored solution by HPLC or LC-MS to identify and characterize the degradation products, comparing the chromatogram to that of a freshly prepared, non-discolored solution.

Q3: I am observing a loss of the parent compound and the appearance of new peaks in my HPLC analysis. How can I determine the cause?

The appearance of new peaks alongside a decrease in the main compound peak is a quantitative sign of instability. A systematic approach is required to diagnose the root cause.

Answer: This issue requires a systematic troubleshooting approach to pinpoint the environmental factor causing the degradation. The logical workflow below can guide your investigation. The ultimate goal is to isolate whether the degradation is driven by pH (hydrolysis), light (photolysis), temperature (thermal degradation), or oxygen (oxidation).

G A Observation: Parent Peak Decreases, New Peaks Appear B Is the solution exposed to light? A->B C Is the pH of the solution neutral or basic? B->C No E Conduct Photostability Test: Compare sample exposed to light vs. dark control. B->E Yes D Is the solution stored at elevated temperature? C->D No F Conduct pH Stress Test: Compare stability in acidic, neutral, and basic buffers. C->F Yes G Conduct Thermal Stress Test: Compare sample at elevated temp vs. refrigerated control. D->G Yes K If degradation persists in all controls, consider oxidative degradation. Use de-gassed solvents. D->K No H Primary Cause: Photodegradation E->H I Primary Cause: Base-catalyzed Hydrolysis or Degradation F->I J Primary Cause: Thermal Degradation G->J

Caption: Troubleshooting workflow for identifying degradation sources.

To formally investigate these possibilities, you should conduct a forced degradation study , which is a standard practice in pharmaceutical development.[8][9]

Protocols for Stability Assessment
Q4: How do I perform a forced degradation study for this compound?

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule.[9] It involves intentionally exposing the compound to harsh conditions to generate potential degradation products and identify degradation pathways.[8] This information is crucial for developing stability-indicating analytical methods.[10][11]

Answer: Here is a general framework and specific protocols for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the parent compound.[8] All stress samples should be compared against a control sample (typically the compound in the initial solvent, stored at 2-8°C and protected from light).

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL Stock Solution in Mobile Phase or Water B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidation (e.g., 3% H₂O₂) A->D E Thermal (e.g., 60°C in solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Incubate & Sample at Time Points (e.g., 2, 8, 24 hrs) B->G C->G D->G E->G F->G H Quench/Neutralize & Dilute to Target Conc. G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I J Evaluate Results: - % Degradation - Mass Balance - Peak Purity I->J

Caption: General workflow for a forced degradation study.

Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M to 1 M HCl2 - 72 hours at RT or 60°CMonitor for cleavage of the pyridin-piperidine bond.[2]
Base Hydrolysis 0.1 M to 1 M NaOH2 - 72 hours at RT or 60°CPyridine derivatives can be extremely unstable in alkaline medium.[2] Expect rapid degradation.
Oxidation 3% to 30% H₂O₂2 - 24 hours at RTAmine oxidation is a likely pathway.[5]
Thermal 60 - 80°C in solution24 - 72 hoursTest both solid state and solution stability.
Photostability ICH Q1B ConditionsPer guidelinesExpose solid and solution samples to ≥1.2 million lux hours and ≥200 W h/m² of near UV energy. Always include a dark control.[3][12]

Detailed Protocols:

1. Hydrolytic Stability Protocol:

  • Prepare a 1 mg/mL solution of the compound in water or methanol.

  • Aliquot 1 mL of this solution into three separate vials.

  • To vial 1, add 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).

  • To vial 2, add 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

  • To vial 3, add 1 mL of water (neutral control).

  • Incubate vials at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

  • Before analysis, neutralize the acid and base samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

  • Dilute all samples to the target analytical concentration and analyze by HPLC.

2. Oxidative Stability Protocol:

  • Prepare a 1 mg/mL solution of the compound.

  • Aliquot 1 mL into a vial and add 1 mL of 6% H₂O₂ (final concentration 3%).

  • Store at room temperature, protected from light.

  • Withdraw aliquots at 2, 8, and 24 hours.

  • Dilute to the target concentration and analyze immediately.

3. Photostability Protocol:

  • Prepare a solution of the compound (e.g., 0.1 mg/mL).

  • Place the solution in a chemically inert, transparent container.

  • Prepare an identical sample and wrap it completely in aluminum foil (this is the dark control).[4]

  • Place both samples in a photostability chamber that conforms to ICH Q1B guidelines.[3][12]

  • Expose the samples until the specified illumination level is reached.

  • Analyze both the exposed sample and the dark control by HPLC. Significant degradation in the exposed sample compared to the dark control indicates photolability.

By following these structured troubleshooting and experimental guides, researchers can effectively characterize the stability profile of this compound, leading to more reliable experimental outcomes and robust formulation development.

References

Optimizing reaction conditions for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction outcomes.

The synthesis of this molecule, a key building block in many pharmaceutical compounds, typically involves the N-arylation of 3-aminopiperidine with a 2-halopyridine. While seemingly straightforward, this reaction is prone to several challenges, including low yields, catalyst deactivation, and difficult purifications. This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address the issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 1-(Pyridin-2-yl)piperidin-3-amine?

There are two main industrial and laboratory-scale approaches for this N-arylation:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most versatile and widely used method. It involves the cross-coupling of an aryl halide (like 2-chloropyridine or 2-bromopyridine) with 3-aminopiperidine using a palladium catalyst, a phosphine ligand, and a base.[1][2] This method is favored for its broad functional group tolerance and generally milder reaction conditions compared to alternatives.[1]

  • Nucleophilic Aromatic Substitution (S_N_Ar): This method involves the direct displacement of the halide on the pyridine ring by the amine. For this to be efficient with a relatively unactivated substrate like 2-chloropyridine, harsh reaction conditions are often necessary, such as high temperatures (up to 300°C in some cases) and the use of polar aprotic solvents like NMP or DMF.[3] The reactivity order for the halide is F > Cl > Br.[4][5]

Q2: Why is Buchwald-Hartwig amination generally preferred over S_N_Ar for this synthesis?

The preference for Buchwald-Hartwig amination stems from its superior efficiency and milder conditions. 2-Chloropyridine is not highly activated towards S_N_Ar, meaning the reaction often requires very high temperatures, which can lead to side reactions and degradation of starting materials or products.[3][4] In contrast, palladium catalysis allows the reaction to proceed at much lower temperatures (typically 80-110°C) with higher yields and cleaner conversions.[2][6] The catalytic approach also offers greater control and predictability across a wider range of substrates.

Q3: My 3-aminopiperidine starting material is a dihydrochloride salt. How does this affect the reaction setup?

This is a critical operational detail. 3-Aminopiperidine is often supplied as a more stable dihydrochloride salt.[7] The hydrochloride salt will neutralize the base in your reaction. You must account for this by adding additional equivalents of base to both neutralize the salt and facilitate the catalytic cycle. For every one equivalent of 3-aminopiperidine dihydrochloride, you will need two extra equivalents of a monobasic base (e.g., NaOtBu) or one extra equivalent of a dibasic base (e.g., K₂CO₃) simply to generate the free amine in situ. Failure to do so is a common cause of reaction failure.

Q4: Why is the final product isolated as a hydrochloride salt?

Isolating the product as a hydrochloride salt serves several practical purposes:

  • Enhanced Stability: Amine compounds, particularly those with multiple basic nitrogen centers, can be susceptible to air oxidation and degradation over time. The salt form is generally more stable for long-term storage.

  • Improved Handling: The hydrochloride salt is typically a crystalline solid, which is easier to handle, weigh, and purify via recrystallization compared to the free base, which may be an oil or a low-melting solid.[8]

  • Simplified Purification: Formation of the salt is an effective purification step. By dissolving the crude free base in a suitable solvent and adding HCl, the desired product precipitates as the hydrochloride salt, often leaving organic-soluble impurities behind in the solution.[9]

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis. Optimization of catalyst, ligand, and base may be required for specific scales or substrate analogs.

Step-by-Step Methodology
  • Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%). Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes. All subsequent additions should be performed under this inert atmosphere.[10]

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes to allow for pre-formation of the active catalyst.

  • Base Addition: Add the base (e.g., Sodium tert-butoxide, ~2.5-3.0 equivalents) to the flask. The exact amount should be optimized and must account for the neutralization of the 3-aminopiperidine salt if used.[6]

  • Reactant Addition: Add 3-aminopiperidine dihydrochloride (1.0 equivalent) and 2-chloropyridine (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Salt Formation: Concentrate the organic layer under reduced pressure to obtain the crude free base. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Purification: Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

Visual Workflow: Buchwald-Hartwig Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification P1 1. Add Pd₂(dba)₃ + Xantphos to flask P2 2. Purge with Inert Gas (N₂/Ar) P1->P2 P3 3. Add Anhydrous Toluene P2->P3 P4 4. Add Base (NaOtBu) P3->P4 P5 5. Add 2-Chloropyridine & 3-Aminopiperidine·2HCl P4->P5 R1 6. Heat to 100-110°C (12-24h) P5->R1 R2 7. Cool, Quench with H₂O R1->R2 R3 8. Filter through Celite R2->R3 R4 9. Extract with EtOAc, Dry R3->R4 U1 10. Concentrate to get crude free base R4->U1 U2 11. Dissolve in IPA/EtOAc U1->U2 U3 12. Add HCl solution to precipitate salt U2->U3 U4 13. Filter and Dry Product U3->U4

Caption: High-level workflow for the Buchwald-Hartwig synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q: My reaction shows very low conversion or fails to start. What are the likely causes?

A: This is the most common issue and usually points to a problem with the catalytic system or stoichiometry.

  • Cause 1: Insufficient Base. As discussed in FAQ Q3, if you are using 3-aminopiperidine dihydrochloride, you must add at least two extra equivalents of base to form the nucleophilic free amine. Without the free amine, the reaction cannot proceed.

  • Cause 2: Inactive Catalyst. The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction is maintained under a strictly inert atmosphere (N₂ or Ar). Solvents must be anhydrous, as water can interfere with the base and the catalyst.

  • Cause 3: Poor Ligand Choice. The product, 1-(pyridin-2-yl)piperidin-3-amine, contains a 2-pyridyl moiety which can act as a ligand itself and coordinate strongly to the palladium center, leading to catalyst inhibition. This is known as the "2-pyridyl problem".[11] Using bulky, electron-rich phosphine ligands like Xantphos or Josiphos helps to promote the final reductive elimination step and prevent product inhibition.[6][11]

ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Pd(0) or Pd(II) that is easily reduced in situ.[2]
Ligand Xantphos, (t-Bu)₃P, Josiphos-typeBulky ligands accelerate reductive elimination and mitigate product inhibition.[6][11]
Base NaOtBu, K₃PO₄, K₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[12]
Solvent Toluene, Dioxane, CPMEAnhydrous, aprotic solvents are essential for catalyst stability.[2]
Temperature 90 - 110 °CProvides sufficient thermal energy for oxidative addition and other steps.
Q: My LC-MS shows the desired product mass, but also a significant peak corresponding to dechlorinated pyridine. What is happening?

A: You are observing hydrodehalogenation, a known side reaction in Buchwald-Hartwig couplings.

  • Mechanism: This side reaction occurs when the palladium-amide intermediate undergoes β-hydride elimination instead of reductive elimination.[1] This is more common with primary amines.

  • Solution 1: Optimize Ligand. The choice of ligand greatly influences the rate of reductive elimination versus β-hydride elimination. Experiment with different bulky phosphine ligands, as some may favor the desired product pathway more than others.

  • Solution 2: Adjust Temperature. Lowering the reaction temperature slightly may disfavor the hydrodehalogenation pathway, though it may also slow down the main reaction. A careful temperature screen is advisable.

Q: The reaction stalls at ~50-60% conversion and will not proceed further, even with extended time. Why?

A: This is likely due to progressive catalyst deactivation.

  • Cause: Product Inhibition. As mentioned above, the 2-pyridyl group in the product can bind to the palladium catalyst and effectively poison it, preventing it from completing further catalytic cycles.[11]

  • Solution 1: Increase Catalyst Loading. While not ideal for process efficiency, increasing the initial catalyst loading (e.g., from 1 mol% to 3-5 mol%) may provide enough active catalyst to push the reaction to completion before deactivation becomes overwhelming.

  • Solution 2: Use a More Robust Ligand. Some modern, highly specialized phosphine ligands are designed specifically to resist this type of product inhibition. Consulting literature on challenging N-arylations of 2-halopyridines for state-of-the-art ligands is recommended.[11]

Troubleshooting Logic Diagram

G Problem Problem Observed LowYield Low/No Yield Problem->LowYield e.g. Stalled Reaction Stalls Problem->Stalled e.g. SideProduct Side Product (Hydrodehalogenation) Problem->SideProduct e.g. Cause1 Cause: Insufficient Base LowYield->Cause1 Cause2 Cause: Inactive Catalyst (O₂/H₂O) LowYield->Cause2 Cause3 Cause: Product Inhibition Stalled->Cause3 Cause4 Cause: β-Hydride Elimination SideProduct->Cause4 Sol1 Solution: Add 2 eq. extra base for ·2HCl salt Cause1->Sol1 Sol2 Solution: Use anhydrous solvent; Maintain inert atmosphere Cause2->Sol2 Sol3 Solution: Increase catalyst loading; Use bulkier ligand (e.g., Xantphos) Cause3->Sol3 Sol4 Solution: Screen different ligands; Optimize temperature Cause4->Sol4

Caption: Logic diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. Here, we address common challenges and provide troubleshooting strategies based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude material is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 2-chloropyridine, 2-bromopyridine, or piperidin-3-amine and its protected derivatives (e.g., N-Boc-piperidin-3-amine).

  • By-products from Synthesis: Incomplete reaction or side reactions can lead to various impurities. For instance, if a Buchwald-Hartwig amination is used, you might have traces of phosphine ligands and their oxides. If a reductive amination is performed, incompletely reduced intermediates could be present.

  • Isomeric Impurities: Positional isomers may form depending on the reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as toluene, tetrahydrofuran (THF), or alcohols, may be present.

  • Inorganic Salts: Salts like sodium chloride (NaCl) or sodium bromide (NaBr) can be introduced during the synthesis or work-up.[1]

Q2: My purified compound is a sticky solid or an oil. What could be the cause?

This is a common issue when dealing with amine hydrochlorides. Several factors can contribute to this:

  • Hygroscopicity: The hydrochloride salt can absorb moisture from the atmosphere, leading to a sticky appearance. It is crucial to handle and dry the compound under anhydrous conditions.

  • Residual Solvents: Trapped solvent molecules can act as a plasticizer, preventing the formation of a crystalline solid.

  • Impurities: The presence of impurities can disrupt the crystal lattice, resulting in an amorphous solid or an oil.

  • Incorrect Stoichiometry of HCl: An excess or deficiency of hydrochloric acid can lead to a mixture of the free base, monohydrochloride, and dihydrochloride salts, which can be difficult to crystallize.

Q3: I am struggling with column chromatography for this compound. The peak is tailing badly on silica gel. Why is this happening and how can I fix it?

This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacts with the basic nitrogen atoms in your compound. This leads to poor separation, tailing peaks, and sometimes irreversible adsorption of your product onto the column.[2]

Here are some effective solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (TEA) is used. The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.[3]

  • Use Deactivated Silica: You can either purchase pre-treated, less acidic silica gel or deactivate it yourself. To do this, you can flush the packed column with a solvent system containing a base like triethylamine before loading your sample.[3]

  • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic, such as alumina (neutral or basic) or a bonded silica phase like aminopropyl-functionalized silica.[2]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18) can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent (like acetonitrile or methanol) with a pH modifier (e.g., formic acid or trifluoroacetic acid) to ensure the amine is protonated.

Troubleshooting Guides

Issue 1: Recrystallization yields are low or the compound "oils out".

This is a frequent challenge with polar hydrochloride salts. Here's a systematic approach to troubleshoot this issue.

Root Cause Analysis:

  • Solvent Choice: The solvent may be too good, leading to high solubility even at low temperatures, or too poor, causing the compound to precipitate prematurely as an oil.

  • Cooling Rate: Rapid cooling can favor oiling out over crystallization.

  • Purity of the Crude Material: High levels of impurities can inhibit crystallization.

Solutions:

  • Optimize the Solvent System:

    • Single Solvent: Good candidate solvents for amine hydrochlorides are often polar protic solvents like ethanol, isopropanol, or methanol.[4] Experiment with small quantities to find a solvent where your compound is sparingly soluble at room temperature but fully dissolves upon heating.

    • Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a hot polar solvent (e.g., methanol, ethanol, or even water if the compound is highly polar). Then, slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or acetone) until you see persistent turbidity.[4] Heat to redissolve and then allow to cool slowly.

  • Control the Cooling Process:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place it in a refrigerator, and then in a freezer to maximize crystal formation.

    • If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. Seeding with a small crystal from a previous successful batch is also highly effective.

  • Pre-purification: If the crude material is very impure, a preliminary purification step, such as an acid-base extraction, might be necessary before attempting recrystallization.

Experimental Protocol: Recrystallization of this compound

  • Place the crude hydrochloride salt in a flask.

  • Add a small amount of a suitable solvent (e.g., isopropanol) and heat the mixture to reflux with stirring.

  • Continue adding the solvent portion-wise until the solid is completely dissolved.

  • If the solution is colored, you can add a small amount of activated charcoal and reflux for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • If no crystals form, add a less polar anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy.

  • Allow the solution to stand undisturbed to allow for crystal growth.

  • Cool the flask in an ice bath or refrigerator to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent or the anti-solvent, and dry under vacuum.

Issue 2: Acid-Base extraction is not giving a clean separation.

An acid-base extraction is a powerful technique to separate your basic amine from neutral or acidic impurities.[5] However, the presence of three nitrogen atoms with different basicities in 1-(Pyridin-2-yl)piperidin-3-amine requires careful pH control.

Understanding the Basicity (pKa Estimation):

  • Piperidine Nitrogen (N1): This is an aliphatic secondary amine, and its pKa is expected to be around 10-11.[6]

  • Pyridine Nitrogen: The pKa of the pyridine nitrogen is significantly lower, around 5-6.[7]

  • Exocyclic Amine (at C3): This is a primary amine, and its pKa will be influenced by the piperidine ring, likely in the range of 9-10.

Troubleshooting Steps:

  • Emulsion Formation: This is common when shaking two immiscible liquids vigorously. To break an emulsion, you can add a small amount of brine (saturated NaCl solution), wait for the layers to separate, or filter the mixture through a pad of celite.

  • Poor Recovery: This could be due to the compound having some solubility in the organic layer even in its protonated form, or incomplete extraction. Ensure you perform multiple extractions with the aqueous acid.

  • Precipitation at the Interface: If the hydrochloride salt is not very soluble in water, it might precipitate at the interface between the organic and aqueous layers. If this happens, you may need to add more water or a co-solvent like methanol to the aqueous layer to keep the salt dissolved.

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Repeat the extraction 2-3 times. This will protonate the amine nitrogens, making the compound water-soluble and pulling it into the aqueous layer.

  • Combine the aqueous layers. Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH > 11) to deprotonate the amine and regenerate the free base.

  • Extract the free base back into an organic solvent (e.g., DCM or ethyl acetate). Repeat the extraction 3-4 times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.

  • To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.

  • Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

Data Summary and Visualization

Table 1: Solvent Selection for Purification
Purification MethodRecommended SolventsRationale
Recrystallization Isopropanol, Ethanol, Methanol/Diethyl Ether, Ethanol/Heptane[4]Good balance of solubility at high and low temperatures for polar salts.
Acid-Base Extraction Dichloromethane, Ethyl Acetate (Organic Phase); 1M HCl (Aqueous Acid); 10M NaOH (Aqueous Base)Good immiscibility with water and solvency for the free base.
Normal Phase Chromatography Dichloromethane/Methanol with 0.5-2% Triethylamine[3]The amine additive masks acidic sites on the silica gel, improving peak shape.
Reversed-Phase Chromatography Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFAThe acidic modifier ensures the amine is protonated and elutes with a good peak shape.

Diagram 1: General Purification Workflow

G cluster_purification Purification Options crude Crude Product assess Assess Purity (TLC, NMR, LCMS) crude->assess decision Purity Acceptable? assess->decision final_product Final Pure Product decision->final_product Yes recryst Recrystallization decision->recryst No acid_base Acid-Base Extraction decision->acid_base chrom Column Chromatography decision->chrom recryst->assess acid_base->assess chrom->assess

Caption: Decision workflow for the purification of this compound.

Diagram 2: Troubleshooting Chromatography Issues

G cluster_solutions Potential Solutions start Poor Separation on Silica Gel add_tea Add Triethylamine to Eluent start->add_tea deactivate Use Deactivated Silica start->deactivate alt_phase Switch to Alumina or Amine-Silica start->alt_phase rp_chrom Use Reversed-Phase (C18) start->rp_chrom end Successful Purification add_tea->end Improved Peak Shape deactivate->end Reduced Tailing alt_phase->end Better Separation rp_chrom->end Alternative Selectivity

Caption: Troubleshooting guide for common chromatography problems with basic amines.

References

Technical Support Center: Synthesis of 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. This molecule is a valuable building block in pharmaceutical development, often synthesized via a Palladium-catalyzed N-arylation reaction, most commonly the Buchwald-Hartwig amination.[1] This reaction couples an aryl halide (2-chloropyridine or 2-bromopyridine) with 3-aminopiperidine. While powerful, this transformation is sensitive to reaction conditions and can be prone to several side reactions that complicate synthesis and purification.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered during this synthesis. We will delve into the causality behind these issues and provide field-tested troubleshooting strategies, detailed protocols, and visual aids to ensure your success.

Troubleshooting Guide & FAQs

Section 1: Reaction Failure & Low Conversion

Question 1: My reaction shows low to no conversion of the starting 2-halopyridine. What are the most common causes and my first troubleshooting steps?

Low or no conversion is a frequent issue, particularly when using 2-chloropyridine, which is significantly less reactive than its bromide or iodide counterparts.[2] The oxidative addition of the carbon-chlorine bond to the Palladium(0) catalyst is often the rate-limiting step of the catalytic cycle.

Primary Causes & Immediate Actions:

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate inert atmosphere techniques are the most common reason for reaction failure.

    • Troubleshooting: Ensure your reaction is conducted under a strictly inert atmosphere (high-purity argon or nitrogen). All solvents must be rigorously degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). All glassware should be oven- or flame-dried immediately before use.[2]

  • Incorrect Catalyst/Ligand System: The C-Cl bond of 2-chloropyridine is strong and requires a highly active catalytic system to break. Standard ligands like triphenylphosphine are often ineffective.

    • Troubleshooting: Employ bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary for the oxidative addition step. For challenging substrates like 2-chloropyridine, ligands such as RuPhos, XPhos, or BrettPhos are recommended. You may also need to increase catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[2]

  • Insufficient Temperature: The oxidative addition step has a significant activation energy barrier.

    • Troubleshooting: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[2] Use a high-boiling point, anhydrous solvent like toluene or 1,4-dioxane.

  • Improper Base Selection: The base plays a crucial role in regenerating the active amine nucleophile. A base that is too weak will result in poor conversion.

    • Troubleshooting: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this reaction.[3] If your substrate is sensitive to NaOtBu, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[2]

Section 2: Common Side Reactions & Impurity Profile

Question 2: I am observing a significant amount of a byproduct corresponding to the mass of pyridine (hydrodehalogenation). How can I suppress this side reaction?

Hydrodehalogenation, the replacement of the chlorine or bromine atom with hydrogen, is a well-known side reaction in Buchwald-Hartwig aminations.[2] It competes directly with the desired C-N bond formation and arises when reductive elimination of the product is slow relative to competing pathways.

Mechanistic Insight:

This side reaction can occur via two primary pathways:

  • β-Hydride Elimination: If the amine substrate has β-hydrogens, the palladium-amide intermediate can undergo β-hydride elimination.

  • Reaction with Water: Trace amounts of water can react with the palladium intermediates, leading to the formation of the hydrodehalogenated arene.

The following diagram illustrates the competition between the desired product formation and the hydrodehalogenation side reaction.

G A Pd(0)L2 B Aryl-Pd(II)-X(L2) Oxidative Addition Complex A->B + Aryl-X C [Aryl-Pd(II)-NHR(L2)]+ B->C + RNH2 - HX D Aryl-Pd(II)-NR(L2) Amido Complex C->D + Base E Aryl-NHR (Desired Product) D->E Reductive Elimination G [H-Pd(II)-X(L2)] D->G β-Hydride Elimination or Reaction with H2O F Arene-H (Hydrodehalogenation) G->F Reductive Elimination

Caption: Competing pathways in Buchwald-Hartwig amination.

Strategies to Minimize Hydrodehalogenation:

StrategyRationale
Use Bulky Ligands Ligands like RuPhos or SPhos accelerate the rate of reductive elimination, kinetically favoring the desired C-N bond formation over competing side reactions.[2]
Ensure Anhydrous Conditions Scrupulously dry all reagents, solvents, and glassware. Use freshly opened, high-purity base. Moisture is a key contributor to this side reaction.[2]
Control Amine Stoichiometry Use a slight excess of the 3-aminopiperidine (e.g., 1.2-1.5 equivalents). This can help to favor the desired bimolecular coupling pathway.
Optimize Temperature While high temperatures are needed for activation, excessive heat can sometimes promote decomposition pathways. If hydrodehalogenation is severe, consider screening a slightly lower temperature (e.g., 90-100 °C).

Question 3: My analysis shows a byproduct with a mass indicating double arylation. How does this happen and how can it be prevented?

3-Aminopiperidine possesses two nucleophilic nitrogen atoms: the secondary amine within the piperidine ring and the primary exocyclic amine. While the ring nitrogen is generally more nucleophilic and sterically accessible for N-arylation, reaction at the primary amine can occur, leading to the formation of N,N'-di(pyridin-2-yl)piperidin-3-amine or other oligomeric impurities.

Prevention Strategies:

  • Control Stoichiometry: Avoid using a large excess of the 2-halopyridine. Maintain a ratio of approximately 1.0 to 1.1 equivalents of the aryl halide relative to the 3-aminopiperidine.

  • Temperature Management: Overly aggressive heating can provide enough energy to overcome the activation barrier for the less favorable reaction at the primary amine. Maintain the reaction at the lowest temperature that provides a reasonable conversion rate.

  • Advanced Strategy (Protection): In cases where selectivity is a persistent issue, a protection/deprotection strategy can be employed. The primary amine can be protected with a group like tert-butyloxycarbonyl (Boc), directing the N-arylation exclusively to the piperidine nitrogen. The Boc group can then be removed under acidic conditions during the final salt formation step.[4]

G start 3-Aminopiperidine protect Step 1: Protect (e.g., with Boc2O) start->protect protected_amine 1-Boc-3-aminopiperidine protect->protected_amine arylation Step 2: N-Arylation (Buchwald-Hartwig) protected_amine->arylation protected_product N-Aryl-1-Boc-3-aminopiperidine arylation->protected_product deprotect Step 3: Deprotect (e.g., with HCl) protected_product->deprotect final_product N-Aryl-3-aminopiperidine (Final Product) deprotect->final_product

Caption: A generalized workflow for selective N-arylation.[4]

Section 3: Purification Challenges

Question 4: The final hydrochloride salt is difficult to purify and contains residual palladium. What are the best practices for workup and purification?

The polar nature of the amine product and its hydrochloride salt, combined with potential contamination from the palladium catalyst, requires a carefully planned purification strategy.

Recommended Purification Protocol:

  • Initial Workup (Palladium Removal):

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite®. This will remove the bulk of the precipitated inorganic salts and a significant portion of the heterogeneous palladium catalyst.[5]

    • For persistent palladium contamination, consider stirring the organic filtrate with a palladium scavenger (e.g., silica-based thiol scavengers) or activated carbon for 1-2 hours before another filtration.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash with water or a saturated brine solution to remove the base and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Salt Formation and Crystallization:

    • Dissolve the crude free base in a suitable solvent like isopropanol, ethanol, or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until the solution becomes acidic (check with pH paper).

    • The hydrochloride salt should precipitate. Cooling the mixture in an ice bath can promote further crystallization.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether or pentane) to remove any remaining non-polar impurities, and dry under vacuum.

  • Recrystallization (If Necessary):

    • If the purity is still insufficient, recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ethyl acetate) can be performed to obtain a highly pure product.

Experimental Protocol: Lab-Scale Synthesis

This protocol describes a general procedure for the N-arylation of 3-aminopiperidine with 2-chloropyridine.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • 3-Aminopiperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed solvents for workup (e.g., ethyl acetate, diethyl ether)

  • HCl solution (e.g., 2M in diethyl ether)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene, followed by 3-aminopiperidine and then 2-chloropyridine via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude oil in a minimal amount of ethyl acetate or isopropanol. Add the HCl solution dropwise with stirring. Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

References

Overcoming poor yield in 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Pyridin-2-yl)piperidin-3-amine

Welcome to the technical support guide for the synthesis of 1-(Pyridin-2-yl)piperidin-3-amine and its hydrochloride salt. This document is designed for chemistry professionals encountering challenges, particularly poor yield, during this synthesis. We will explore the common pitfalls in the widely used Buchwald-Hartwig amination pathway and provide actionable troubleshooting strategies grounded in mechanistic principles.

Troubleshooting Guide: Addressing Poor Yield

Low yield in the synthesis of 1-(Pyridin-2-yl)piperidin-3-amine is a frequent issue that can often be traced back to a few key areas of the reaction mechanism and experimental setup. The primary synthetic route involves a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[1][2] This reaction, while powerful, is sensitive to several parameters.

Q1: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What are the most likely causes?

This is the most common failure mode. The root cause is typically related to the catalyst's activity, the choice of reagents, or the reaction environment.

A1: Key Areas for Investigation:

  • Catalyst System Inactivity: The heart of the reaction is the palladium catalyst and its associated phosphine ligand.

    • Palladium Pre-catalyst: Ensure you are using a high-purity palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Older reagents can degrade.

    • Ligand Selection & Integrity: The choice of phosphine ligand is critical. For electron-rich heteroaryl halides like 2-chloropyridine, sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ligands like Xantphos are often required to promote efficient reductive elimination.[3][4] These ligands are often air-sensitive and should be handled under an inert atmosphere.

    • Catalyst Poisoning: The nitrogen atom of the pyridine substrate can coordinate to the palladium center, inhibiting catalytic activity. Using a ligand that is a stronger binder to palladium than pyridine can mitigate this.

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the amine to form the active palladium-amido intermediate.[5]

    • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6][7] Weaker bases like K₂CO₃ or Cs₂CO₃ are generally not strong enough for this transformation and can lead to low or no conversion.[5]

    • Base Solubility: Ensure the base has some solubility in the reaction solvent. While NaOtBu has limited solubility in solvents like toluene, sufficient dispersion through vigorous stirring is essential.

  • Inert Atmosphere & Solvent Purity: The Pd(0) active catalyst is highly sensitive to oxygen.

    • Oxygen Contamination: Failure to maintain a strictly inert atmosphere (N₂ or Ar) throughout the setup and reaction will lead to oxidation and deactivation of the catalyst. Ensure all reagents and solvents are properly degassed.

    • Solvent Quality: Use anhydrous, high-purity solvents. Water can hydrolyze the base and interfere with the catalytic cycle. Aprotic, non-polar solvents like toluene or dioxane are standard.[2]

Q2: I'm observing significant amounts of 2,2'-bipyridyl and dehalogenated pyridine byproducts. How can I minimize these side reactions?

The formation of these byproducts points to specific, competing reaction pathways that are outcompeting the desired C-N coupling.

A2: Minimizing Common Side Reactions:

  • 2,2'-Bipyridyl Formation: This arises from the homocoupling of your 2-halopyridine starting material. This side reaction can become significant, especially at higher temperatures or with certain catalyst systems.[6]

    • Mitigation: Using chelating bis-phosphine ligands like BINAP or DPPF can sometimes suppress this pathway compared to monodentate phosphines.[1] Additionally, ensuring the amine coupling partner is present in a slight excess can favor the desired hetero-coupling.

  • Hydrodehalogenation: This is the replacement of the halogen on the pyridine ring with a hydrogen atom, leading to pyridine as a byproduct.

    • Causality: This often occurs when there is a source of hydride in the reaction or via a competing catalytic cycle. It can be exacerbated by the presence of water or certain bases.

    • Mitigation: Ensure rigorously anhydrous conditions. If using NaOtBu, ensure it is not from an old container that has absorbed moisture. Sometimes, lowering the reaction temperature can disfavor this pathway relative to the productive amination.

Q3: The reaction appears complete by TLC/LC-MS, but my isolated yield after workup and purification is still poor. Where am I losing my product?

Product loss during the workup and purification stages is a common and frustrating issue. The basic nature of the product, 1-(Pyridin-2-yl)piperidin-3-amine, dictates its handling.

A3: Optimizing Workup and Purification:

  • Aqueous Workup: The product is a diamine and will have significant water solubility, especially under acidic conditions.

    • Extraction pH: During extraction, ensure the aqueous layer is strongly basic (pH > 11) to keep the product in its free-base form, maximizing its solubility in organic solvents like EtOAc or CH₂Cl₂.

    • Emulsion Formation: The amine product can act as a surfactant, leading to emulsions. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

  • Silica Gel Chromatography: The basic nitrogen atoms in your product will interact strongly with the acidic silica gel.

    • Tailing & Irreversible Adsorption: This strong interaction leads to significant band tailing and, in some cases, irreversible adsorption of the product onto the column, decimating your yield.

    • Mitigation: Deactivate the silica gel by pre-treating your column or eluent. A common method is to use an eluent system containing a small percentage of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide (if compatible with your product's stability). For example, a gradient of 0-10% MeOH in CH₂Cl₂ with 0.5% Et₃N is a good starting point.

  • Conversion to Hydrochloride Salt: The final step of forming the hydrochloride salt can also be a source of yield loss if not optimized.

    • Precipitation/Crystallization Solvent: After isolating the free base, it should be dissolved in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) before adding HCl. The choice of solvent is critical to ensure the hydrochloride salt precipitates cleanly. If the product "oils out" instead of crystallizing, you are likely using a solvent in which the salt is too soluble.

    • HCl Stoichiometry: The product has two basic nitrogen atoms. Depending on the desired final salt, you will need to add at least two equivalents of HCl to form the dihydrochloride. Use a standardized solution of HCl in a solvent like isopropanol or dioxane to ensure accurate addition. Adding a large excess can sometimes hinder crystallization.

Frequently Asked Questions (FAQs)

Q: What is the optimal starting material: 2-bromopyridine or 2-chloropyridine? A: 2-Bromopyridine is generally more reactive than 2-chloropyridine in palladium-catalyzed couplings due to the lower C-Br bond strength, which facilitates the initial oxidative addition step. However, modern catalyst systems with highly active biarylphosphine ligands (e.g., G3/G4 palladacycles with ligands like AdBrettPhos) have made the coupling of 2-chloropyridines very efficient.[8] Given that chloro-aromatics are often less expensive, 2-chloropyridine is a viable and economical choice if the correct, modern catalyst system is employed.

Q: Should I use a protecting group on the 3-aminopiperidine? A: It is highly recommended. Using unprotected 3-aminopiperidine can lead to side reactions, including double arylation on the primary amine. The tert-butoxycarbonyl (Boc) group is an excellent choice. It is stable to the basic reaction conditions of the Buchwald-Hartwig amination and can be easily removed under acidic conditions, often concurrently with the formation of the final hydrochloride salt.

Q: What is a reliable, step-by-step protocol to start with? A: The following protocol is a robust starting point for a small-scale reaction.

Q: How do I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods. For TLC, use a mobile phase that gives good separation between your starting materials and product (e.g., 5-10% MeOH in CH₂Cl₂ with 0.5% Et₃N). For LC-MS, you can track the disappearance of the starting materials and the appearance of the product mass peak. It is crucial to monitor until the limiting reagent is consumed.

Data & Protocols

Table 1: Comparison of Buchwald-Hartwig Conditions for Arylation of Amines
Pd SourceLigandBaseSolventTemp (°C)Typical Yield RangeReference
Pd₂(dba)₃XantphosNaOtBuToluene100-11070-90%[3][4]
Pd(OAc)₂BINAPCs₂CO₃Toluene10060-85%[1][6]
Pd(OAc)₂RuPhosK₃PO₄Dioxane80-10075-95%[8]
PdCl₂(dppf)(none)NaOtBuToluene11065-88%[1]

Yields are highly substrate-dependent and the above are illustrative ranges.

Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)-3-(Boc-amino)piperidine

Materials:

  • 2-Bromopyridine

  • (R)-3-(Boc-amino)piperidine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add NaOtBu (1.4 eq), (R)-3-(Boc-amino)piperidine (1.0 eq), and Xantphos (0.02 eq).

  • Evacuate and Backfill: Seal the flask and condenser with septa. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Reagents: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the resulting suspension for 10 minutes.

  • Add Catalyst & Substrate: Add Pd₂(dba)₃ (0.01 eq) and 2-bromopyridine (1.1 eq) to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the limiting reagent is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine to afford the pure Boc-protected product.

Visual Guides

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Pd0 Pd(0)L₂ PdII_A L(Ar)Pd(II)-X Pd0->PdII_A Oxidative Addition PdII_B [L(Ar)Pd(II)-NHR'R'']⁺X⁻ PdII_A->PdII_B Amine Coordination PdII_C L(Ar)Pd(II)-NR'R'' PdII_B->PdII_C Deprotonation HXBase [Base-H]⁺X⁻ PdII_C->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) PdII_C->Product ArX Ar-X (2-Halopyridine) ArX->PdII_A Amine R'R''NH (3-Aminopiperidine) Amine->PdII_B Base Base Base->PdII_C

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conversion Was reaction monitored to completion? start->check_conversion check_purity Are starting materials pure and dry? check_conversion->check_purity Yes sol_time Action: Optimize reaction time/temp. Re-evaluate catalyst loading. check_conversion->sol_time No check_atmosphere Was a strict inert atmosphere maintained? check_purity->check_atmosphere Yes sol_purity Action: Re-purify starting materials. Use anhydrous solvents. check_purity->sol_purity No check_workup Was workup pH basic? Any emulsions? check_atmosphere->check_workup Yes sol_atmosphere Action: Improve degassing technique. Check for leaks in setup. check_atmosphere->sol_atmosphere No check_purification Was silica gel deactivated for chroma.? (e.g., with Et₃N) check_workup->check_purification Yes sol_workup Action: Adjust pH to >11 before extraction. Use brine to break emulsions. check_workup->sol_workup No sol_purification Action: Use base-washed silica or add 0.5-1% Et₃N to eluent. check_purification->sol_purification No end Yield Improved check_purification->end Yes sol_time->end sol_purity->end sol_atmosphere->end sol_workup->end sol_purification->end

References

Technical Support Center: 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for potential stability issues encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: My analytical results are inconsistent. I'm observing a decrease in the HPLC peak area for my compound over time, even with freshly prepared solutions. What could be the cause?

A1: A progressive decrease in the peak area of the parent compound is a strong indicator of degradation. This compound, while a salt form designed for stability, contains structural motifs—specifically the pyridine and piperidine rings—that are susceptible to degradation under common laboratory conditions.[1] The primary culprits are often oxidation, photodegradation, and thermal stress. The tertiary amine within the piperidine ring is particularly prone to oxidation, even by atmospheric oxygen over time.[1] It is crucial to systematically investigate the stability of the molecule under your specific experimental and storage conditions to identify the root cause.

Q2: What are the most probable degradation pathways for this compound?

A2: Based on the chemical structure, we can infer several likely degradation pathways. The molecule's vulnerability lies in both the saturated piperidine ring and the aromatic pyridine ring.

  • Oxidative Degradation: This is one of the most common pathways. The tertiary amine on the piperidine ring is a prime target for oxidation, potentially forming an N-oxide. Further oxidation can lead to more complex ring-opened products.[1] Additionally, the pyridine ring can undergo hydroxylation, a known metabolic and degradation route for pyridine-containing compounds.[2][3]

  • Photodegradation: The pyridine ring is an aromatic heterocycle that can absorb UV light. This energy absorption can initiate radical reactions, leading to a variety of degradation products.[1] Studies on pyridine itself show it is susceptible to photodegradation, a process that can be influenced by factors like pH.[4]

  • Thermal Degradation: Like many complex organic molecules, elevated temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions, which may be complex and lead to multiple products.[1][5]

  • Hydrolytic Degradation: While the molecule lacks readily hydrolyzable functional groups like esters or amides, stability can be pH-dependent. At high pH, the free base form is generated, which may have different stability and reactivity profiles compared to the hydrochloride salt. Forced degradation studies under acidic and basic conditions are necessary to evaluate this pathway.

Degradation Pathways parent 1-(Pyridin-2-yl)piperidin-3-amine (Parent Compound) oxidative Oxidative Degradation Products parent->oxidative O₂ / H₂O₂ photo Photodegradation Products parent->photo UV Light thermal Thermal Degradants parent->thermal Heat (Δ) n_oxide Piperidine N-Oxide oxidative->n_oxide ring_opened Ring-Opened Products oxidative->ring_opened hydroxylated Hydroxylated Pyridine oxidative->hydroxylated radicals Radical-Induced Products photo->radicals complex Complex Decomposition Products thermal->complex

Caption: Hypothetical degradation pathways for 1-(Pyridin-2-yl)piperidin-3-amine.

Troubleshooting Guides & Protocols
Q3: How can I systematically investigate the stability of my compound and identify potential degradation products?

A3: The most effective method is to conduct a forced degradation study . This involves intentionally exposing the compound to harsh conditions to accelerate degradation and generate the likely products that could form under long-term storage or handling.[6][7] This approach is a cornerstone of pharmaceutical stability testing as outlined by ICH guidelines.[1]

This protocol provides a framework for stressing this compound under various conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. For solid-state studies, use a small, accurately weighed amount of the compound.

Stress ConditionProtocolRecommended DurationPurpose
Acid Hydrolysis Mix with 1 mL of 0.1 M HCl. Keep at 60°C.24 hoursTo test stability in acidic environments.
Base Hydrolysis Mix with 1 mL of 0.1 M NaOH. Keep at room temperature.8 hoursTo test stability in alkaline environments.
Oxidative Degradation Mix with 1 mL of 3% H₂O₂. Keep at room temperature.8 hoursTo simulate oxidative stress.[1]
Thermal Degradation Place a solid sample and a solution sample in an oven at 80°C.48 hoursTo assess heat stability.[1]
Photolytic Degradation Expose a solid and solution sample to light in a photostability chamber (ICH Q1B guidelines).Per ICH Q1BTo assess light sensitivity.[1]

3. Sample Analysis:

  • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration for your analytical method (e.g., HPLC/LC-MS).

  • Analyze the samples alongside a control sample (unstressed stock solution stored at 4°C in the dark).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Look for a decrease in the area of the parent peak and the appearance of new peaks.

  • Aim for 5-20% degradation of the parent compound for meaningful results. If degradation is too rapid or slow, adjust the stressor concentration, temperature, or duration.

Forced Degradation Workflow cluster_stress Stress Conditions start_node Prepare 1 mg/mL Stock Solution stress_node Apply Stress Conditions start_node->stress_node acid Acidic (0.1 M HCl, 60°C) stress_node->acid base Basic (0.1 M NaOH, RT) stress_node->base oxidative Oxidative (3% H₂O₂, RT) stress_node->oxidative thermal Thermal (80°C) stress_node->thermal photo Photolytic (ICH Q1B) stress_node->photo analysis_node HPLC / LC-MS Analysis end_node Identify Degradants & Assess Stability Profile analysis_node->end_node acid->analysis_node base->analysis_node oxidative->analysis_node thermal->analysis_node photo->analysis_node

Caption: Experimental workflow for a forced degradation study.

Q4: I have performed a forced degradation study and see several new peaks in my chromatogram. How do I troubleshoot this?

A4: The appearance of new peaks is the expected outcome of a forced degradation study. The next step is characterization and correlation.

Observed IssueProbable CauseRecommended Solution / Next Step
Appearance of unexpected peaks in routine analysis. Degradation of the compound under your experimental or storage conditions.1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks match any of those generated under specific stress conditions.[1] 2. Re-evaluate sample preparation and storage: Are samples exposed to light? Are they stored at room temperature for extended periods? Is the pH of your solution appropriate?
Loss of compound potency or concentration over a short period. Rapid degradation under specific experimental conditions.1. Analyze a freshly prepared sample immediately to establish a baseline (t=0). 2. Review your solvent/buffer composition. Certain components could be catalyzing degradation. 3. Use LC-MS/MS to obtain mass-to-charge ratios (m/z) and fragmentation patterns for the new peaks. This data is critical for proposing structures for the degradation products.
Chromatogram shows broad peaks or a rising baseline. Multiple degradation products are forming and are not well-resolved by the current analytical method.1. Optimize your HPLC method. Adjust the gradient, mobile phase composition, or column chemistry to improve the separation of the parent compound from its degradants. 2. Ensure complete neutralization of acid/base stressed samples, as extreme pH can affect peak shape.
Q5: What are the best practices for storing and handling this compound to minimize degradation?

A5: Proactive measures during storage and handling are critical to maintaining the integrity of your compound.

  • Storage:

    • Temperature: Store the solid compound in a cool, dark place. Refrigeration (2-8°C) is recommended.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize long-term oxidative degradation.

    • Light: Protect from light by using amber vials or storing in a light-proof container.

  • Handling:

    • Solutions: Prepare solutions fresh for each experiment. If solutions must be stored, keep them refrigerated or frozen and protected from light. Perform a short-term stability study in your chosen solvent to understand how long it remains viable.

    • pH Control: When working with solutions, especially for biological assays, use a well-buffered system to maintain a stable pH.

    • Avoid Contamination: Be mindful of potential contaminants in solvents or on labware that could catalyze degradation (e.g., trace metals).

References

Troubleshooting inconsistent results with 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document is designed to serve as a primary resource for troubleshooting inconsistent experimental results and answering frequently asked questions related to this versatile chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you achieve reproducible success in your research and development endeavors.

Section 1: Compound Profile and Essential Handling

Understanding the fundamental properties and correct handling procedures for this compound is the first step in preventing experimental variability. The compound is a salt, which enhances its stability and shelf-life, but also necessitates specific considerations during experimental setup.

Key Chemical Properties
PropertyValueSource
CAS Number 1146290-25-6 (Free Base)[1]
Molecular Formula C₉H₁₄N₄ (Free Base)[1]
Molecular Weight 178.23 g/mol (Free Base)[1]
Appearance Typically an off-white to beige or tan powder[2]
Key Structural Feature A piperidine ring with a primary amine at the 3-position and a pyridine ring attached to the piperidine nitrogen.
Form Often supplied as a hydrochloride salt (e.g., dihydrochloride) to improve stability.[3][4]
Frequently Asked Questions: Storage and Solubility

Q1: What is the correct way to store this compound to ensure its stability?

A1: Proper storage is critical as the compound is often hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This can alter the reagent's effective molecular weight, leading to dosing errors and introducing water into moisture-sensitive reactions.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Location: Keep it in a cool, dry place away from direct sunlight and heat sources. A desiccator is highly recommended for long-term storage.

  • Incompatible Materials: Avoid storage near strong oxidizing agents.[5]

  • Handling: When weighing the compound, do so quickly and in a low-humidity environment if possible. Avoid leaving the container open to the air for extended periods.

Q2: I am having trouble dissolving the compound. What are the recommended solvents and procedures?

A2: As a hydrochloride salt, its solubility can be limited. The free base form is generally more soluble in organic solvents. For the salt form, polar protic solvents are typically the starting point.

Solubility Profile & Protocol:

  • Water & Methanol: The related compound, 3-aminopiperidine dihydrochloride, is slightly soluble in water and sparingly soluble in methanol.[2] Similar behavior is expected here.

  • Protocol for Preparing a Stock Solution:

    • Begin by attempting to dissolve a small quantity in your desired solvent (e.g., Methanol, DMSO).

    • Use of sonication or gentle warming (e.g., 30-40°C) can aid dissolution.

    • If solubility remains poor for a reaction requiring the free base, it is best to perform a liquid-liquid extraction to convert the salt to the free base before the main reaction (see Section 3, Q2 for the protocol).

Section 2: Troubleshooting Guide for Inconsistent Results

This section addresses the most common issues encountered during reactions involving this compound.

Issue 1: Low or Inconsistent Reaction Yields

Q: My reaction yield is highly variable or the reaction stalls completely. What are the likely causes and how can I fix this?

A: This is the most frequent issue and typically points to problems with reagent activity or reaction setup. The primary cause is often related to the fact that the reactant is a hydrochloride salt. In this form, the nitrogen atoms are protonated and are not nucleophilic.

  • Causality 1: Insufficient or Incorrect Base. For the amine groups to act as nucleophiles, they must be deprotonated to the free base form. Using an inadequate amount of base, or a base that is too weak, will result in incomplete conversion to the active nucleophile, leading to a stalled or low-yielding reaction.

  • Causality 2: Reagent Degradation. As mentioned, moisture absorption can compromise the reagent's purity. If the compound has absorbed significant water, you are adding fewer moles of the reagent than calculated, directly impacting stoichiometry and yield.

  • Verify Reagent Quality: If the reagent is old or has been stored improperly, consider using a fresh bottle. You can run a quick purity check using ¹H NMR and look for the characteristic aromatic and aliphatic signals.

  • Optimize Base Selection and Stoichiometry:

    • Equivalents: You must use at least two equivalents of base to neutralize the dihydrochloride salt. It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents) to ensure complete deprotonation.

    • Base Type: The choice of base is critical. A non-nucleophilic, sterically hindered tertiary amine is often ideal to prevent the base itself from participating in side reactions.

BasepKa of Conjugate AcidRecommended EquivalentsNotes
Triethylamine (TEA) ~10.72.1 - 2.5Common and inexpensive. Can sometimes cause side reactions.
DIPEA (Hünig's Base) ~11.02.1 - 2.5Sterically hindered and non-nucleophilic. Excellent choice for most applications.
Potassium Carbonate (K₂CO₃) ~10.3>2.5 (heterogeneous)An inorganic base, useful in polar solvents like DMF or acetonitrile, often with heating.

  • Reaction Conditions: Allow the base to stir with the hydrochloride salt in the reaction solvent for 15-30 minutes before adding your electrophile. This pre-stirring step ensures complete formation of the active free base.

G start Low or Inconsistent Yield check_purity Is reagent new and stored correctly? start->check_purity new_reagent Use a fresh bottle of reagent check_purity->new_reagent No check_base Are you using >= 2 eq. of a suitable base? check_purity->check_base Yes new_reagent->check_base optimize_base Increase base equivalents or switch to DIPEA check_base->optimize_base No pre_stir Did you pre-stir the salt and base before adding the electrophile? check_base->pre_stir Yes optimize_base->pre_stir add_prestir Implement a 30-min pre-stirring step pre_stir->add_prestir No re_run Re-run optimized reaction pre_stir->re_run Yes add_prestir->re_run

Caption: Decision workflow for troubleshooting low yields.

Issue 2: Poor Regioselectivity (Reaction at the Wrong Amine)

Q: My reaction is producing a mixture of products where my electrophile has added to both the piperidine nitrogen (N1) and the amino group (C3-NH₂). How can I control which amine reacts?

A: This is a classic challenge of regioselectivity. The molecule possesses two distinct nucleophilic nitrogen centers. While the C3-primary amine is generally more sterically accessible and electronically richer, the N1-secondary amine (part of an N-aryl piperidine system) is also reactive.

  • Causality: The relative nucleophilicity of the two amines can be similar enough under certain conditions to lead to a mixture of products. The pyridine ring at N1 is electron-withdrawing, which reduces the basicity and nucleophilicity of the piperidine nitrogen compared to a simple N-alkyl piperidine. However, it is still a reactive secondary amine. The outcome is highly dependent on the electrophile, solvent, and temperature.

The most robust method to ensure absolute regioselectivity is to temporarily "block" one of the amines with a protecting group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is easily installed and removed under conditions that are typically orthogonal to many other reactions.

This protocol selectively protects the more nucleophilic C3-primary amine, leaving the N1-piperidine nitrogen free for subsequent reactions.

  • Free Base Generation: Convert the this compound to its free base using the extraction protocol (see Section 3, Q2). Dissolve the resulting free base in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to control the reaction rate and improve selectivity.

  • Reagent Addition: Slowly add a sub-stoichiometric amount of Di-tert-butyl dicarbonate (Boc₂O) (approx. 0.95 equivalents). Using slightly less than one equivalent helps to minimize di-protection.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The mono-protected product will have a different Rf value than the starting material.

  • Workup & Purification: Once the starting material is consumed, quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent, dry, and concentrate. Purify the desired mono-Boc-protected product via column chromatography.

With the C3-amine now protected as a carbamate, you can perform your desired reaction (e.g., alkylation, acylation) exclusively at the N1-piperidine nitrogen. The Boc group can be easily removed later with an acid like Trifluoroacetic acid (TFA) or HCl in dioxane.

G cluster_0 Reaction without Protection cluster_1 Reaction with Protection Strategy mol_start Starting Material (Free Base) E_plus + Electrophile (E+) prod_mix Mixture of Products E_plus->prod_mix prod_N1 N1-Alkylation prod_mix->prod_N1 prod_C3 C3-Alkylation prod_mix->prod_C3 mol_start2 Starting Material (Free Base) boc + Boc₂O mol_start2->boc mol_boc C3-NHBoc Protected Intermediate boc->mol_boc E_plus2 + Electrophile (E+) mol_boc->E_plus2 prod_single Single Product (N1-Alkylation) E_plus2->prod_single

References

Technical Support Center: 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you diagnose purity issues and select the most effective purification strategy to achieve your desired material specifications.

Frequently Asked Questions (FAQs): Initial Assessment & Common Issues
Q1: My latest batch of this compound shows low purity by HPLC. What are the likely impurities?

A1: Impurities can originate from various stages of the synthesis and work-up. They are generally categorized as process-related or degradation products.[1]

  • Process-Related Impurities: These are the most common culprits and arise directly from the synthetic route.

    • Unreacted Starting Materials: Depending on the synthesis, this could include 2-halopyridine or 3-aminopiperidine derivatives.[2] For instance, incomplete reaction of a protected 3-aminopiperidine can leave it as a persistent impurity.[1]

    • Byproducts: Side reactions, such as over-alkylation or reactions with residual reagents, can generate structurally similar impurities.

    • Reagents and Solvents: Residual catalysts, bases (e.g., triethylamine), or solvents from the work-up and purification steps.

  • Degradation Products: Amines can be susceptible to oxidation, especially if exposed to air and heat over long periods.[3] The pyridyl and piperidinyl nitrogens can also be sites for unwanted reactions.

Table 1: Potential Impurities and Their Sources

Impurity ClassSpecific Example(s)Likely Origin
Starting Materials3-Aminopiperidine, 2-ChloropyridineIncomplete reaction during the nucleophilic aromatic substitution step.[1][2]
ByproductsDi-substituted piperidines, positional isomersNon-specific reactions or rearrangement under harsh conditions.
Reagent-RelatedTriethylamine, DiisopropylethylamineIncomplete removal during aqueous washes.
Degradation ProductsN-oxidesAir oxidation of the pyridine or piperidine nitrogen atoms.[3]
Q2: What is the first analytical step I should take to understand the impurity profile?

A2: A multi-faceted analytical approach is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying purity and separating components. Use a standard reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid) and UV detection.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the molecular weights of the impurity peaks observed in the HPLC chromatogram, which provides vital clues to their structures.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool to visualize the complexity of the mixture and to quickly screen for appropriate column chromatography conditions. A common mobile phase for amines is Dichloromethane (DCM)/Methanol with a small amount of ammonia or triethylamine to prevent streaking on the silica plate.[6]

Troubleshooting Guide: Advanced Purification Strategies

Once you have a preliminary understanding of your impurity profile, you can select an appropriate purification method. The hydrochloride salt form of your compound significantly influences its properties, making it more polar and water-soluble than its free base.

Issue 1: My compound contains non-basic/neutral organic impurities.
Q3: How can I effectively remove non-basic impurities like residual solvents or unreacted neutral starting materials?

A3: Acid-base extraction is the most effective and scalable method for this scenario.

The Principle (Causality): This technique leverages the basicity of your target amine. By treating the crude mixture with an aqueous acid (like HCl), you convert the basic 1-(Pyridin-2-yl)piperidin-3-amine into its highly water-soluble hydrochloride salt.[7][8] Neutral organic impurities, which are not basic, will remain in the organic solvent layer. This allows for a clean separation using a separatory funnel.[8][9] This is a fundamental work-up step that should be optimized before attempting more complex methods.[8]

Protocol 1: Optimized Acid-Base Extraction

  • Dissolution: Dissolve the crude product (as the free base or crude salt) in a suitable water-immiscible organic solvent, such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. Your target compound, now protonated, will move into the aqueous (bottom, if using DCM; top, if using EtOAc/MTBE) layer. The neutral impurities remain in the organic layer.

  • Separation: Drain the aqueous layer containing your product into a clean flask. Discard the organic layer, which contains the neutral impurities.

  • Back-Extraction (Optional but Recommended): To maximize recovery, wash the discarded organic layer once more with a fresh portion of 1M HCl and combine this second aqueous extract with the first.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH 9-10, check with pH paper).[7] Your amine will deprotonate and may precipitate or form an oily layer.

  • Product Recovery: Extract the free base back into a fresh organic solvent (e.g., DCM, 3x volumes).

  • Drying and Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. To form the final hydrochloride salt, dissolve the resulting free base in a minimal amount of a solvent like diethyl ether or EtOAc and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.[10]

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry.

Issue 2: The product is discolored or fails to crystallize properly.
Q4: My this compound is off-color (yellow/brown) and won't form nice crystals. What should I do?

A4: Recrystallization is the ideal technique for removing small amounts of impurities and improving the crystalline form of your final product. The key is selecting the right solvent system for the hydrochloride salt, which is significantly more polar than its free base.[10]

The Principle (Causality): Recrystallization works by dissolving the impure compound in a hot solvent and then allowing it to cool slowly.[11] As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities behind in the solvent because they are either present in too small an amount to saturate the solution or are more soluble.[11] For polar amine salts, polar protic solvents are often required.

Protocol 2: Recrystallization of the Hydrochloride Salt

  • Solvent Screening: The goal is to find a solvent or solvent system where the salt is sparingly soluble at room temperature but highly soluble when hot.[11]

    • Good Single Solvents to Try: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH).

    • Good Two-Solvent Systems: IPA/Hexanes, EtOH/MTBE, MeOH/EtOAc. In a two-solvent system, the compound should be soluble in the first (polar) solvent and insoluble in the second (non-polar) solvent.[11]

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a two-solvent system) dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (If Needed): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two-Solvent: While the solution is still hot, add the second (non-polar) solvent dropwise until the solution becomes faintly cloudy (the point of saturation). Add a drop or two of the hot polar solvent to redissolve the precipitate, then cool as described above.[11]

  • Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Table 2: Suggested Recrystallization Solvents for Amine Hydrochlorides

Solvent SystemTypePolarityNotes
Isopropanol (IPA)SinglePolarA very common and effective choice for amine salts.
Ethanol/Diethyl EtherTwo-SolventPolar/NPDissolve in hot ethanol, add ether as the anti-solvent.
Methanol/Ethyl AcetateTwo-SolventPolar/MPDissolve in hot methanol, add ethyl acetate as the anti-solvent.
WaterSingleV. PolarCan be effective for very polar salts, but drying can be difficult.[12]
Issue 3: Impurities are structurally very similar to the product.
Q5: Acid-base extraction didn't work. My impurities are also basic and have similar properties to my product. How can I separate them?

A5: Flash column chromatography is the preferred method for separating complex mixtures or compounds with very similar properties. However, purifying basic amines on standard silica gel presents a significant challenge.

The Principle (Causality): Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[13] Basic amines can interact strongly with these acidic sites via acid-base interactions, leading to poor separation, significant peak tailing, and sometimes irreversible adsorption of the product to the column.[13] To overcome this, the acidic nature of the silica must be neutralized by adding a basic modifier to the mobile phase or by using a different stationary phase.[13]

Protocol 3: Flash Column Chromatography with a Basic Modifier

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase Selection (TLC):

    • Start with a base solvent system like 95:5 DCM/MeOH.

    • Add a small percentage (0.5-2%) of a basic modifier like triethylamine (TEA) or a 7N solution of ammonia in methanol to the mobile phase.[6][13] This modifier will compete with your amine for the acidic sites on the silica, allowing your compound to elute properly.

    • Run TLC plates with different solvent ratios (e.g., 98:2, 95:5, 90:10 DCM/MeOH + 1% TEA) to find a system that gives a retention factor (Rf) for your product of ~0.3.

  • Column Packing: Pack the column using the selected mobile phase. It is crucial to pre-equilibrate the silica with the basic modifier by flushing the packed column with several column volumes of the mobile phase before loading the sample.[14]

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or DCM. For better resolution, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading).

  • Elution: Run the column using the selected mobile phase, collecting fractions. Monitor the elution of your product using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and volatile base (TEA) in vacuo. If necessary, perform a final solvent swap (e.g., dissolve in DCM and re-evaporate) to remove all traces of the triethylamine.

  • Salt Formation: Convert the purified free base to the hydrochloride salt as described in Protocol 1, Step 8.

Alternative Stationary Phases: If issues persist, consider using an alternative, less acidic stationary phase:

  • Amine-functionalized silica (Si-NH₂): This is often an excellent choice for purifying basic compounds in normal-phase mode.[13][15]

  • Basic Alumina: Another option that avoids the acidity of silica.[13]

Method Selection Guide

To assist in choosing the best purification strategy, follow the decision workflow below.

PurificationWorkflow start Start: Crude 1-(Pyridin-2-yl)piperidin-3-amine HCl check_impurities Analyze Impurity Profile (HPLC, LC-MS) start->check_impurities impurity_type What is the nature of the main impurities? check_impurities->impurity_type neutral_imp Mainly Neutral / Non-Basic (e.g., residual solvents, starting materials) impurity_type->neutral_imp Neutral basic_imp Basic & Structurally Similar impurity_type->basic_imp Basic color_crystal Discolored or Poor Crystalline Form impurity_type->color_crystal Minor / Color acid_base Perform Acid-Base Extraction (Protocol 1) neutral_imp->acid_base chromatography Perform Flash Column Chromatography (Protocol 3) basic_imp->chromatography recrystallize Perform Recrystallization (Protocol 2) color_crystal->recrystallize final_purity_check Confirm Purity (HPLC, NMR) acid_base->final_purity_check chromatography->final_purity_check recrystallize->final_purity_check

Caption: Purification method selection workflow.

References

Handling and storage recommendations for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS: 1395910-11-0). The following information synthesizes safety data, chemical properties, and field-proven laboratory practices to ensure experimental integrity and user safety.

Section 1: Core Handling and Storage Recommendations

For optimal stability and safety, adhere to the following summary of recommendations. The rationale behind these points is detailed in the subsequent FAQ and Troubleshooting sections.

ParameterRecommendationRationale & Key Considerations
Storage Temperature Room TemperatureStable at ambient temperatures. Avoid excessive heat.[1][2]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen). Keep container tightly closed in a dry, well-ventilated place.[1][3][4][5][6]The compound is hygroscopic and sensitive to moisture.[1][2] Absorption of water can lead to inaccurate weighing and potential degradation.
Light Sensitivity Store in an opaque or amber vial.While not explicitly documented as light-sensitive, this is a standard precaution for complex organic molecules to prevent photochemical degradation.
Chemical Incompatibility Avoid strong oxidizing agents and strong acids.[1][5]Contact with incompatible materials can lead to vigorous, exothermic reactions and degradation of the compound.
Handling Location Use only in a well-ventilated area, such as a chemical fume hood.[1][3][4][7][8]Prevents inhalation of the powder, which may cause respiratory irritation.[2][6][7][9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the procurement, storage, and use of this compound.

Q1: I've just received my shipment. What is the first thing I should do?

A: Upon receipt, first inspect the container for any damage or signs of a compromised seal. If the container is intact, allow it to equilibrate to the ambient temperature of your laboratory before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which is crucial for a hygroscopic compound.[1][2] Once equilibrated, transfer the material to a designated, locked storage area that meets the conditions outlined in Section 1.[1][4][6][7]

Q2: What are the primary safety hazards associated with this compound?

A: Based on data from structurally similar aminopiperidine hydrochlorides, this compound should be handled as a hazardous substance. The primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][6][7][9]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][6][7][9]

  • Eye Damage: Causes serious eye irritation or damage.[1][2][3][6][7][9]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][6][7][9]

Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[1][2][4][5][6] All weighing and solution preparation should be performed in a certified chemical fume hood.[5]

Q3: What is the best solvent for dissolving this compound?

A: As a hydrochloride salt, this compound is expected to have good solubility in polar solvents. Based on data for related compounds like Piperidin-3-amine dihydrochloride, which is slightly soluble in water and sparingly soluble in methanol, the following solvents are recommended starting points[10]:

  • Water

  • Methanol

  • Dimethyl Sulfoxide (DMSO)

Causality: The hydrochloride salt form increases the polarity of the molecule, enhancing its solubility in polar protic solvents like water and methanol. For biological assays, DMSO is a common choice, though care must be taken to ensure the final concentration in the assay is not detrimental to the cells or enzyme system. Always start by testing solubility with a small amount of material before committing your entire stock.

Q4: My compound is not dissolving easily. What should I do?

A: If you encounter solubility issues, follow a systematic approach. First, ensure you are giving the solvent sufficient time and energy to work. This can be aided by vortexing or brief sonication in an ultrasonic bath. Gentle warming (e.g., to 30-40°C) can also significantly improve the rate of dissolution for many salts. If these methods fail, consider trying an alternative recommended solvent. Persistent insolubility could indicate an issue with the material's purity or potential degradation, as discussed in the troubleshooting section.

Q5: How should I store solutions of this compound? Are they stable?

A: While specific stability data for this compound in solution is not widely published, general principles for amine-containing compounds apply. Once in solution, especially in protic solvents like water or methanol, the compound may be more susceptible to degradation than in its solid state.

  • Short-Term Storage (1-2 weeks): Store solutions at 2-8°C.

  • Long-Term Storage: For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C. This prevents degradation associated with repeated freeze-thaw cycles.

Before use, allow frozen aliquots to thaw completely and come to room temperature. Ensure the solution is homogenous by vortexing gently.

Section 3: Troubleshooting Experimental Issues

Issue 1: Inconsistent or Low Reaction Yields

If you are using this compound as a reagent and experiencing lower-than-expected yields, consider the following causes:

  • Reagent Purity/Degradation: The most common cause is compromised reagent integrity. Improper storage, particularly exposure to moisture, can lead to degradation.[1] If you suspect this, it is best to use a fresh, unopened vial of the compound.

  • Inaccurate Quantification: Because the compound is hygroscopic, it may have absorbed water, leading to an overestimation of its mass during weighing.[2] This results in a lower molar quantity being added to your reaction than calculated. Always handle the solid in a dry environment (e.g., glove box) or minimize its exposure to air.

  • pH Sensitivity: As an amine, the compound's reactivity is highly dependent on the pH of the reaction medium. The free amine is the nucleophilic species, but in its hydrochloride form, the amine is protonated. Your reaction may require the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) to deprotonate the amine and liberate the active form.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (LC-MS, NMR)

Unexpected analytical signals can arise from several sources:

  • Degradation Products: As mentioned, moisture or other improper storage conditions can cause the compound to degrade over time.

  • Reaction with Solvent: While generally stable, prolonged storage in certain reactive solvents could lead to side products. For example, in methanol, slow esterification is a remote possibility if other reactive groups are present or under catalytic conditions.

  • Incompatible Additives: Ensure that other components in your reaction mixture are compatible. Strong acids or oxidizing agents will react with and destroy the compound.[1][5]

Section 4: Protocol for Stock Solution Preparation

This protocol provides a self-validating method for preparing a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Pre-Weighing Preparation: Place the sealed container of the compound and a vial for weighing in a desiccator for at least 30 minutes to ensure a dry surface.

  • Equilibration: Allow the sealed container to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[1]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid into a tared vial. For example, to make 1 mL of a 10 mM solution (Molecular Weight to be confirmed from the certificate of analysis), you would need the corresponding mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the solid.

  • Dissolution: Cap the vial securely and vortex thoroughly. If needed, place the vial in an ultrasonic bath for 5-10 minutes to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in appropriately labeled vials. Store at -20°C for long-term preservation.

Section 5: Visual Workflows

The following diagrams illustrate key decision-making processes for handling and using this compound.

G cluster_0 Receiving and Initial Storage Workflow Receive Receive Shipment Inspect Inspect Container Seal Receive->Inspect Equilibrate Equilibrate to Room Temp (Before Opening) Inspect->Equilibrate Seal OK Quarantine Quarantine & Contact Supplier Inspect->Quarantine Damaged Log Log in Inventory System Equilibrate->Log Store Store in Cool, Dry, Inert Atmosphere Location Log->Store

Caption: Workflow for receiving and storing the compound.

G cluster_1 Troubleshooting Solubility Issues Start Compound Undissolved in Chosen Solvent Step1 Vortex / Sonicate (5-10 min) Start->Step1 Check1 Is it dissolved? Step1->Check1 Step2 Gently Warm (30-40°C) Check1->Step2 No End_Success Solution Ready Check1->End_Success Yes Check2 Is it dissolved? Step2->Check2 Step3 Try Alternative Solvent (e.g., Water, MeOH) Check2->Step3 No Check2->End_Success Yes Check3 Is it dissolved? Step3->Check3 Check3->End_Success Yes End_Fail Consult Supplier / Check Purity Check3->End_Fail No

Caption: Decision tree for troubleshooting solubility.

References

Technical Support Center: Proactively Addressing Off-Target Effects of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the critical process of identifying, validating, and mitigating potential off-target effects associated with this novel chemical entity. Given that up to 90% of clinical trial failures can be attributed to safety issues arising from unintended molecular interactions, a proactive off-target profiling strategy is not just recommended—it is essential for project success.[1]

The structure of this compound contains a piperidine ring and a pyridine moiety. These N-heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, which is both an opportunity and a challenge.[2][3] While this versatility can be leveraged for therapeutic benefit, it also increases the potential for unintended interactions with proteins other than the primary target. This guide provides a systematic framework for de-risking your research program.

Section 1: Frequently Asked Questions (FAQs) - Strategic Off-Target Profiling

This section addresses common questions encountered during the early-stage assessment of novel compounds like this compound.

Q1: Based on its chemical structure, what are the likely off-target liabilities for this compound?

A1: The compound's structure provides clues to its potential interaction profile. The piperidine scaffold is prevalent in numerous approved drugs and its basic nitrogen can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of various protein families.[2] Similarly, the pyridine ring can participate in hydrogen bonding and π-stacking interactions.

Based on these features, potential off-target families to consider include:

  • G-Protein Coupled Receptors (GPCRs): Particularly monoaminergic receptors like serotonin (5-HT)[4][5], dopamine (DAT)[6], and norepinephrine (NET) transporters, due to structural similarities with known ligands.

  • Ion Channels: The basic nitrogen can interact with cation channels.

  • Kinases: While less predictable from structure alone, many kinase inhibitors feature N-heterocyclic cores.

  • Sigma Receptors (σ1R/σ2R): These receptors are known to bind a diverse range of ligands, including many containing piperidine motifs.[7]

  • Monoamine Oxidases (MAOs): The amine functionality could potentially interact with these enzymes.

Q2: We have successfully synthesized the compound. What is the most efficient first step to get a broad overview of its off-target activities?

A2: The most effective initial step is a comprehensive, high-throughput screen against a broad panel of known off-target proteins.[8] This provides a wide-angle view of the compound's selectivity profile and helps prioritize which "hits" require further investigation. Commercial services offer panels that typically include hundreds of GPCRs, kinases, ion channels, transporters, and enzymes. This approach is superior to targeted, hypothesis-driven assays at this early stage, as it can uncover unexpected interactions that would otherwise be missed.

Q3: Our broad panel screen identified several potential "hits" with >50% inhibition at a 10 µM screening concentration. What are the immediate next steps?

  • Generate a Dose-Response Curve: Determine the potency (IC50 or EC50) of your compound against the identified off-target(s).[9] This quantitative measure is essential to understand the concentration at which the effect occurs and to establish a selectivity window relative to your primary target.

  • Employ an Orthogonal Assay: Confirm the interaction using a different assay technology.[9] This is a crucial self-validating step to rule out artifacts specific to the primary screening format (e.g., compound fluorescence, assay interference). For example, if the primary screen was a biochemical enzymatic assay, a follow-up could be a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding kinetics.

Q4: We've confirmed a potent off-target interaction (e.g., IC50 < 1 µM) in biochemical and biophysical assays. How do we determine if this interaction is relevant in a living system?

A4: The critical next step is to assess target engagement in a cellular context. An interaction with a purified protein does not guarantee the compound can reach and bind that target within a cell. A highly effective method for this is the Cellular Thermal Shift Assay (CETSA®) .[9] This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing direct evidence of target engagement. A positive result in a CETSA experiment strongly suggests the off-target interaction is not just a test tube artifact and may have physiological consequences.

Q5: Can we use computational methods to anticipate off-target effects before committing to expensive screening?

A5: Yes, computational or in silico approaches are valuable for early-stage hazard identification.[10] Methods like Similarity Ensemble Approach (SEA) compare the 2D structure of your compound against a large database of ligands with known biological activities to predict potential targets.[10] These predictions can help refine your screening strategy by highlighting specific protein families that warrant closer investigation. While these methods are predictive and not a substitute for experimental validation, they represent an opportunity to reduce safety-related attrition rates.[10]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides standardized protocols for the key validation experiments discussed above.

General Workflow for Off-Target Investigation

The following diagram outlines a systematic, multi-stage approach to characterizing the off-target profile of a novel compound.

G cluster_0 Phase 1: Discovery & Prediction cluster_1 Phase 2: Broad Screening cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Cellular Relevance & Mitigation cluster_4 Outcome start Compound Synthesis 1-(Pyridin-2-yl)piperidin-3-amine HCl in_silico In Silico Prediction (e.g., SEA, XPI) start->in_silico Structural Info broad_screen Broad Off-Target Panel Screen (e.g., Kinases, GPCRs, Ion Channels) in_silico->broad_screen Guide Panel Selection decision Hits Identified? (e.g., >50% Inh. @ 10µM) broad_screen->decision dose_response Dose-Response Assay (Determine IC50/EC50) decision->dose_response Yes go Proceed with Selectivity Profile decision->go No orthogonal Orthogonal Assay (e.g., SPR for direct binding) dose_response->orthogonal cellular Cell-Based Assay (e.g., CETSA®, Functional Assay) orthogonal->cellular sar Structure-Activity Relationship (SAR) Rational Design to Mitigate Off-Target cellular->sar Confirmed Off-Target no_go Redesign or Terminate sar->no_go

Caption: A systematic workflow for identifying and validating off-target effects.

Protocol 1: Validating a Kinase Hit with a Dose-Response IC50 Assay

Objective: To determine the potency (IC50) of this compound against a kinase identified in a primary screen.

Methodology: A common method is a luminescence-based assay that quantifies ATP remaining after the kinase reaction.

Materials:

  • Kinase enzyme and corresponding substrate peptide.

  • This compound (test compound).

  • Staurosporine (positive control inhibitor).

  • DMSO (vehicle control).

  • Kinase buffer.

  • ATP solution.

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well microplates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 1 mM).

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing the kinase enzyme.

  • Compound Addition: Add 50 nL of the serially diluted compound, positive control, or DMSO vehicle to the appropriate wells. Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Reaction: Add 5 µL of a solution containing the substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Add 10 µL of the luminescent assay reagent to each well to stop the reaction and generate a light signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Scientist's Note: The choice of ATP concentration is critical. It should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.

Protocol 2: Confirming Direct Binding with Surface Plasmon Resonance (SPR)

Objective: To confirm a direct physical interaction between the compound and a putative off-target protein and to determine its binding kinetics (KD, ka, kd).

Methodology: SPR measures changes in the refractive index at the surface of a sensor chip as the compound (analyte) flows over the immobilized protein (ligand).

Materials:

  • SPR instrument (e.g., Biacore™).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine).

  • Purified off-target protein.

  • This compound.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization: Covalently immobilize the purified off-target protein onto the sensor chip surface using standard amine coupling chemistry. A reference channel should be prepared similarly but without the protein to subtract non-specific binding.

  • Compound Preparation: Prepare a series of concentrations of the test compound in running buffer (e.g., 6 concentrations, 2-fold dilution series spanning the expected KD).

  • Binding Analysis: Inject the compound solutions sequentially over the protein and reference surfaces, from the lowest to the highest concentration. Each injection cycle consists of:

    • Association Phase: Compound flows over the surface.

    • Dissociation Phase: Running buffer flows over the surface.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound from the protein surface.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Globally fit the kinetic data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Scientist's Note: SPR is a powerful orthogonal method because it is label-free and provides real-time kinetic data, offering deeper insight into the binding event than simple endpoint assays.[9]

Section 3: Data Interpretation and Decision Making

Interpreting Screening and Validation Data

Effective data interpretation requires comparing the potency of the compound at its intended on-target versus its unintended off-targets. This ratio is known as the selectivity index .

Table 1: Hypothetical Off-Target Profile for this compound

Target NameTarget ClassPrimary Screen (% Inh @ 10 µM)IC50 (nM)Selectivity Index (Off-target IC50 / On-target IC50)
Primary Target Kinase X Kinase 98% 50 -
Off-Target Kinase YKinase85%4509x
Off-Target Kinase ZKinase62%2,10042x
5-HT2A ReceptorGPCR75%80016x
hERG ChannelIon Channel25%>10,000>200x
  • Interpretation: In this hypothetical example, the compound is 9-fold selective for its primary target over Kinase Y. A selectivity index of <10x is often considered a potential liability and warrants further investigation or medicinal chemistry efforts to improve selectivity. The >200x selectivity over the hERG channel is a positive sign, as hERG activity is a common cause of cardiotoxicity.

Decision-Making Workflow

The following diagram illustrates a decision-making process after obtaining initial screening and validation data.

G start Validated Off-Target Hit (IC50 Determined) decision_selectivity Selectivity Index >100x? start->decision_selectivity decision_cellular Confirmed in Cellular Assay (e.g., CETSA)? decision_selectivity->decision_cellular No action_monitor Low Risk: Monitor in downstream safety studies decision_selectivity->action_monitor Yes decision_therapeutic Is Off-Target Linked to Known Toxicity or Undesired MOA? decision_cellular->decision_therapeutic Yes decision_cellular->action_monitor No action_investigate Moderate Risk: Proceed with caution. Investigate physiological impact. decision_therapeutic->action_investigate No action_redesign High Risk: Initiate SAR campaign to engineer out activity. decision_therapeutic->action_redesign Yes

Caption: A decision tree for managing confirmed off-target hits.

References

Validation & Comparative

Comparison Guide: Structure-Activity Relationship (SAR) Studies of the 1-(Pyridin-2-yl)piperidin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. We will dissect the core scaffold, propose high-probability biological targets based on established pharmacophores, and outline a detailed experimental strategy for elucidating the SAR. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical series.

Introduction: The 1-(Pyridin-2-yl)piperidin-3-amine Core Scaffold

The 1-(Pyridin-2-yl)piperidin-3-amine scaffold represents a privileged structure in medicinal chemistry. It combines a hydrogen bond-accepting pyridine ring, a flexible and typically saturated piperidine core, and a basic primary amine, which can serve as a key hydrogen bond donor or a point for further derivatization.[1][2] The hydrochloride salt form enhances solubility and stability for experimental handling.

While the specific biological profile of the parent compound, 1-(Pyridin-2-yl)piperidin-3-amine, is not extensively documented in publicly available literature, its constituent fragments are present in numerous bioactive molecules.[3][4] The piperidin-3-amine moiety, for instance, is a critical building block for dipeptidyl peptidase IV (DPP-IV) inhibitors used in diabetes management.[5][6][7] Furthermore, the broader class of pyridyl-piperidine and pyridyl-piperazine derivatives has yielded potent ligands for G-protein coupled receptors (GPCRs) and chemokine receptors.[8][9] This guide will leverage these precedents to build a logical, data-driven exploration of the scaffold's potential.

Strategic Dissection of the Scaffold for SAR Analysis

To systematically explore the SAR, we will deconstruct the molecule into three distinct, modifiable regions. This approach allows for a focused investigation of how changes in sterics, electronics, and hydrogen bonding potential within each region impact biological activity.

cluster_A Region A: Pyridine Ring cluster_B Region B: Piperidine Core cluster_C Region C: 3-Amino Group img_node A Electronic Modulation Steric Hindrance B Conformational Rigidity Stereochemistry (R/S) Amine Position (2, 3, 4) C H-Bonding Capacity Nucleophilicity Derivatization Point

Caption: Key regions for SAR exploration on the 1-(Pyridin-2-yl)piperidin-3-amine scaffold.

Hypothesis-Driven Target Selection and SAR Exploration

Based on structural homology to known ligands, we hypothesize that the 1-(Pyridin-2-yl)piperidin-3-amine scaffold is most likely to show affinity for CNS-acting GPCRs, such as dopamine and serotonin receptors. The combination of an aromatic system and a basic amine is a classic pharmacophore for these targets.[10][11]

Primary Hypothesis: Dopamine D2/D3 Receptor Antagonism

Dopamine D2 and D3 receptors are critical targets for antipsychotics and treatments for substance abuse disorders.[10] The challenge often lies in achieving selectivity between these two highly homologous receptors.[11] Our SAR campaign will aim to identify substitutions that confer high affinity and D2 vs. D3 selectivity.

Table 1: Proposed SAR Matrix for Dopamine Receptor Affinity

Compound IDRegion A (Pyridine R)Region B (Piperidine R')Region C (Amine R'')Predicted D2 Ki (nM)Predicted D3 Ki (nM)D3 vs D2 SelectivityRationale / Notes
Parent HHH>1000>1000-Starting point, expected low affinity.
A-1 4-ClHH150801.9EWG may enhance π-stacking interactions.
A-2 4-OMeHH5004501.1EDG may be less favorable.
B-1 H(R)-enantiomerH8002004.0Stereochemistry is often crucial for GPCR binding.[7]
B-2 H(S)-enantiomerH9509001.1(R)-enantiomer predicted to be more selective.
B-3 H4-amine isomerH>1000>1000-Positional change may disrupt key interactions.
C-1 4-Cl(R)-enantiomer-CH32501202.1Small alkylation may be tolerated.
C-2 4-Cl(R)-enantiomer-C(O)CH3508000.06 (D2 Sel.)Amide may pick up a new H-bond in D2 pocket.
C-3 4-Cl(R)-enantiomer-SO2CH38015000.05 (D2 Sel.)Sulfonamide alters geometry and H-bonding.
Secondary Hypothesis: Serotonin 5-HT2A Receptor Modulation

The 5-HT2A receptor is a key target for atypical antipsychotics and potential therapeutics for mood disorders.[12] Functional activity (agonist vs. antagonist) is a critical parameter.

Table 2: Proposed SAR Matrix for 5-HT2A Receptor Affinity & Function

Compound IDRegion A (Pyridine R)Region B (Piperidine R')Region C (Amine R'')5-HT2A Ki (nM)Functional Assay (IC50/EC50, nM)Activity ProfileRationale / Notes
Parent HHH>1000>1000-Starting point.
A-1 4-ClHH220IC50 = 350AntagonistEWG often favors antagonism.
B-1 H(R)-enantiomerH150IC50 = 200AntagonistStereochemistry impacts affinity.
C-2 4-Cl(R)-enantiomer-C(O)CH395IC50 = 130AntagonistAcylation maintains antagonist profile.
D-1 5-Br(R)-enantiomer-C(O)CH340IC50 = 55Potent AntagonistHalogen at 5-position may access a hydrophobic pocket.

Experimental Workflow for SAR Validation

A robust and logical screening cascade is essential for validating the SAR hypotheses. The workflow should progress from broad affinity screening to more detailed functional and selectivity characterization.

A Compound Library Synthesis (Parallel Synthesis) B Primary Screen: Binding Assays D2, D3, 5-HT2A Radioligand Assay A->B Test Analogs C Data Analysis: Calculate Ki, Identify Hits (>50% inh. @ 1µM) B->C Raw Data D Secondary Screen: Functional Assays (Ca2+ Flux or IP1 Accumulation) C->D Prioritized Hits E Data Analysis: Determine EC50/IC50, Classify as Agonist/Antagonist D->E Functional Data F Selectivity Profiling (Panel of related GPCRs) E->F Active Compounds G Lead Identification & Optimization F->G Selective Leads

Caption: Proposed experimental workflow for SAR elucidation.

Protocol: Dopamine D2/D3 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human D2 and D3 receptors.

Objective: To quantify the binding affinity of synthesized analogs.

Materials:

  • Cell Membranes: HEK293 cells stably expressing human D2L or D3 receptors.

  • Radioligand: [³H]-Methylspiperone or [³H]-Spiperone (a common high-affinity antagonist).[10][13]

  • Non-specific Competitor: Haloperidol (10 µM) or Sulpiride (10 µM).[13]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serially diluted in DMSO, then assay buffer.

  • Scintillation Cocktail & Vials.

  • 96-well filter plates (GF/B or GF/C) and vacuum manifold.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of test compounds.

  • Assay Plate Setup: In a 96-well plate, add in order:

    • 25 µL Assay Buffer (for Total Binding) or 25 µL of 10 µM Haloperidol (for Non-specific Binding).

    • 25 µL of diluted test compound for competition wells.

    • 25 µL of [³H]-Methylspiperone (final concentration ~0.2 nM for D2, ~0.5 nM for D3).[10]

    • 50 µL of diluted cell membranes (5-10 µg protein per well).

  • Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle shaking.[10][13]

  • Harvesting: Rapidly filter the plate contents through the pre-soaked glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value using non-linear regression (log[inhibitor] vs. response). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Protocol: 5-HT2A Functional Assay (Calcium Mobilization)

This protocol measures the ability of a compound to either stimulate (agonist) or block (antagonist) 5-HT2A receptor signaling, which couples through Gq to induce intracellular calcium release.[14][15]

Objective: To determine the functional activity of hit compounds.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[16]

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin (5-HT).[14]

  • Reference Antagonist: Ketanserin.[16]

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the 5-HT2A expressing cells in black-walled, clear-bottom 96-well or 384-well plates and grow overnight.

  • Dye Loading: Remove growth media and add assay buffer containing the calcium-sensitive dye and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay Execution (Plate Reader):

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • For Agonist Mode: Establish a baseline fluorescence reading. Inject serial dilutions of the test compound and measure the fluorescence signal over time (typically 90-180 seconds). The peak fluorescence response is recorded.

    • For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Establish a baseline, then inject a concentration of Serotonin that gives ~80% of its maximal effect (EC80). Measure the fluorescence response.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log[compound concentration] to determine the EC50 value.

    • Antagonist Mode: Plot the inhibition of the Serotonin response against the log[compound concentration] to determine the IC50 value.

Conclusion and Path Forward

This guide presents a structured, hypothesis-driven approach to elucidating the structure-activity relationship of the this compound scaffold. By systematically modifying the three key regions of the molecule and employing a robust cascade of binding and functional assays, researchers can efficiently map the chemical space and identify derivatives with high potency and selectivity for desired biological targets, particularly within the GPCR family.

The provided protocols for dopamine receptor binding and serotonin receptor functional assays serve as validated starting points for this investigation. Successful identification of potent and selective leads from this initial SAR campaign would warrant further studies, including selectivity profiling against a broader target panel, in vitro ADME-Tox assessment, and eventual progression to in vivo models to establish therapeutic proof-of-concept.

References

Validation of Bioactivity for PCSK9 Inhibitors Derived from the 1-(Pyridin-2-yl)piperidin-3-amine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of novel small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) that are synthesized using the 1-(pyridin-2-yl)piperidin-3-amine core scaffold. We will delve into the mechanistic rationale, present a comparative analysis with established PCSK9 inhibitors, and provide detailed experimental protocols for robust bioactivity assessment.

The 1-(pyridin-2-yl)piperidin-3-amine moiety has been identified as a valuable starting point for the development of orally bioavailable small molecule inhibitors of PCSK9.[1][2] These compounds offer a promising alternative to the current standard of care, which is dominated by injectable monoclonal antibody therapies.[3][4] This guide will focus on a specific series of these compounds, the N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, and compare their activity to other therapeutic modalities targeting PCSK9.

The Critical Role of PCSK9 in Cholesterol Homeostasis

PCSK9 is a serine protease that plays a pivotal role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[5][[“]][7] It is primarily synthesized in the liver and secreted into the circulation. The primary function of PCSK9 is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[5][8] This binding event targets the LDLR for lysosomal degradation, thereby preventing its recycling back to the cell surface.[5][9] The reduction in the number of LDLRs leads to decreased clearance of LDL-C from the circulation, resulting in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[10][11]

The mechanism of PCSK9-mediated LDLR degradation is a key target for therapeutic intervention. By inhibiting the interaction between PCSK9 and the LDLR, it is possible to increase the number of LDLRs on the hepatocyte surface, leading to enhanced clearance of LDL-C and a reduction in cardiovascular risk.[5][10]

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDL LDL-C LDL->LDLR Binds Lysosome Lysosome Endosome->Lysosome PCSK9-mediated Degradation Recycling LDLR Recycling Endosome->Recycling Normal Pathway Recycling->LDLR PCSK9 PCSK9 PCSK9->LDLR Binds Binding_Assay_Workflow Coat_Plate Coat plate with recombinant LDLR Block Block non-specific binding sites Coat_Plate->Block Add_Compound Add test compound (serial dilutions) Block->Add_Compound Add_PCSK9 Add biotinylated PCSK9 Add_Compound->Add_PCSK9 Incubate Incubate to allow binding Add_PCSK9->Incubate Wash_1 Wash to remove unbound PCSK9 Incubate->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Wash_2 Wash Add_Strep_HRP->Wash_2 Add_Substrate Add chemiluminescent substrate Wash_2->Add_Substrate Read_Signal Measure luminescence Add_Substrate->Read_Signal Analyze Calculate IC50 Read_Signal->Analyze LDL_Uptake_Assay_Workflow Seed_Cells Seed HepG2 cells in 96-well plate Starve Cholesterol starvation (optional) Seed_Cells->Starve Treat Treat with PCSK9 and test compound Starve->Treat Add_LDL Add fluorescently labeled LDL Treat->Add_LDL Incubate Incubate to allow LDL uptake Add_LDL->Incubate Wash Wash to remove unbound LDL Incubate->Wash Measure Measure intracellular fluorescence Wash->Measure Analyze Calculate EC50 Measure->Analyze

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous characterization. A critical, yet often underestimated, aspect of this process is the comprehensive evaluation of a compound's selectivity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, contributing to the high attrition rates in pharmaceutical development[1]. This guide provides an in-depth, comparative framework for the cross-reactivity profiling of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, a heterocyclic scaffold of interest. We will explore a tiered, logical approach, from broad panel screening to functional cellular assays, to build a robust selectivity profile. The methodologies and rationale detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical guide to making data-driven decisions, thereby de-risking their discovery programs.

Introduction: The Imperative of Selectivity

1-(Pyridin-2-yl)piperidin-3-amine is a chemical scaffold that, like many nitrogen-containing heterocycles, presents a high potential for interacting with a wide range of biological targets. The pyridine and piperidine moieties are common pharmacophores found in numerous approved drugs, often targeting kinases and G-protein coupled receptors (GPCRs). Therefore, before committing significant resources to lead optimization, it is paramount to understand the compound's polypharmacology.

The core principle of this guide is to establish a self-validating cascade of experiments. We begin with broad, high-throughput biochemical screens to cast a wide net for potential interactions. Hits from this initial screen are then subjected to more physiologically relevant cell-based functional assays to confirm activity and determine the nature of the interaction (e.g., agonist vs. antagonist). This tiered approach ensures that resources are focused on the most critical and actionable off-target activities.[2]

Tier 1: Broad Panel Screening – Mapping the Interaction Landscape

The initial step in profiling is to screen the compound against large, well-characterized panels of common drug targets. This provides a bird's-eye view of potential liabilities. For a scaffold like 1-(Pyridin-2-yl)piperidin-3-amine, the two most critical panels are kinases and GPCRs.

Kinase Cross-Reactivity Profiling

Protein kinases are a major class of drug targets, and their ATP-binding sites often share structural homology, leading to a high potential for cross-reactivity.[2] A broad kinase screen is essential to identify unintended inhibitory activity.

Experimental Workflow: Kinase Screening

The logical flow for an initial kinase screen is to perform a primary screen at a single, high concentration to identify any potential "hits," followed by dose-response assays for any hits that show significant activity.

Kinase_Screening_Workflow Compound 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride PrimaryScreen Primary Screen (e.g., 400-kinase panel @ 10 µM) Compound->PrimaryScreen Test Compound DataAnalysis1 Data Analysis (% Inhibition) PrimaryScreen->DataAnalysis1 HitSelection Hit Selection (Threshold: >50% Inhibition) DataAnalysis1->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Confirmed Hits DataAnalysis2 Data Analysis (Potency & Selectivity Profile) DoseResponse->DataAnalysis2

Caption: High-level workflow for kinase cross-reactivity screening.

Illustrative Data & Comparison

The following table presents hypothetical primary screening data for our compound of interest compared to two other fictional kinase inhibitors, "Compound A" (a highly selective inhibitor) and "Compound B" (a non-selective inhibitor). The screen is performed at a concentration of 10 µM.

Target Kinase1-(Pyridin-2-yl)piperidin-3-amine HCl (% Inhibition @ 10 µM)Compound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)
Primary Target X 95 98 92
Kinase Family Member Y581585
Kinase Family Member Z45578
Off-Target Kinase A65860
Off-Target Kinase B12255
... (400+ other kinases)<10<10Variable

This is illustrative data and does not represent real experimental results.

From this data, we can infer that 1-(Pyridin-2-yl)piperidin-3-amine HCl has a potential primary target but also shows significant off-target activity against several other kinases, warranting follow-up IC50 determination.

GPCR Cross-Reactivity Profiling

GPCRs represent the largest family of cell surface receptors and are common targets for drugs and off-target interactions.[3] Radioligand binding assays are the gold standard for initial screening, measuring the ability of a test compound to displace a known radioactive ligand from its receptor.[4][5]

Experimental Workflow: GPCR Binding Screen

The workflow is conceptually similar to kinase screening: a primary screen identifies potential interactions, which are then confirmed and quantified.

GPCR_Screening_Workflow Compound 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride PrimaryScreen Primary Screen (e.g., SafetyScreen44 GPCR Panel @ 10 µM) Compound->PrimaryScreen Test Compound DataAnalysis1 Data Analysis (% Displacement) PrimaryScreen->DataAnalysis1 HitSelection Hit Selection (Threshold: >50% Displacement) DataAnalysis1->HitSelection DoseResponse Dose-Response Assay (Ki Determination) HitSelection->DoseResponse Confirmed Hits DataAnalysis2 Data Analysis (Affinity & Selectivity Profile) DoseResponse->DataAnalysis2 Gq_Pathway cluster_cell Cell Membrane Ligand Agonist GPCR α1A / H1 Receptor (GPCR) Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Flux Ca²⁺ Release (Measurable Signal) ER->Ca_Flux Releases Ca²⁺

References

Hypothetical Efficacy Analysis: 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride as a Novel PCSK9 Inhibitor Against Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The landscape of hypercholesterolemia management has been revolutionized by the advent of PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) inhibitors. This guide provides a comparative analysis of a novel small molecule inhibitor, 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, against the current standard of care, focusing on a hypothetical framework where this small molecule is investigated for its potential as a PCSK9 inhibitor. This document is intended to provide a rigorous, data-driven comparison and a methodological blueprint for its evaluation.

While direct efficacy data for this compound is not publicly available, related structures containing both pyridinyl and piperidinyl moieties have been explored as potential therapeutic agents.[1][2][3] Notably, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation.[2][4] This structural similarity provides a rationale for the hypothetical investigation of this compound as a PCSK9 inhibitor.

Current Standard of Care in PCSK9 Inhibition

The established standard of care for PCSK9 inhibition involves monoclonal antibodies that bind to circulating PCSK9, preventing its interaction with the LDL receptor (LDLR). This leads to increased LDLR recycling and enhanced clearance of LDL-cholesterol from the circulation. The leading monoclonal antibodies in this class are:

  • Evolocumab

  • Alirocumab

These biologics have demonstrated robust efficacy in lowering LDL-C levels and reducing cardiovascular events in large clinical trials. However, their injectable route of administration and high cost present notable limitations.

Hypothetical Profile of this compound

For the purpose of this guide, we will hypothesize that this compound acts as an orally bioavailable small molecule inhibitor of PCSK9. Its proposed mechanism of action could involve either direct binding to the PCSK9 protein, thereby inhibiting its interaction with the LDLR, or by inhibiting the translation of PCSK9 mRNA, similar to related compounds.[2][4]

Comparative Efficacy and Safety Profile

The following table provides a hypothetical comparison based on the known performance of the standard of care and the potential advantages of a small molecule inhibitor.

FeatureStandard of Care (Evolocumab/Alirocumab)This compound (Hypothetical)
Mechanism of Action Monoclonal antibody binding to circulating PCSK9Small molecule inhibition of PCSK9-LDLR interaction or PCSK9 synthesis
Route of Administration Subcutaneous injectionOral
Dosing Frequency Every 2 to 4 weeksOnce or twice daily
LDL-C Reduction 50-70%Target: 40-60%
Cardiovascular Outcome Data Proven reduction in major adverse cardiovascular eventsTo be determined in clinical trials
Common Adverse Events Injection site reactions, nasopharyngitis, influenzaTo be determined; potential for off-target effects and drug-drug interactions
Manufacturing Complexity High (biologic)Low (small molecule)
Cost of Goods HighLow

Experimental Protocol: Head-to-Head In Vitro Comparison of PCSK9 Inhibition

To empirically assess the efficacy of this compound against a standard of care, a series of in vitro experiments are essential. The following protocol outlines a workflow to determine and compare the inhibitory potential of the small molecule and a monoclonal antibody.

Objective: To compare the half-maximal inhibitory concentration (IC50) of this compound and Evolocumab in a PCSK9-LDLR binding assay.
Materials:
  • Recombinant human PCSK9 protein

  • Recombinant human LDLR-EGF-A domain

  • This compound

  • Evolocumab (clinical grade)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well microplates (high-binding)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Plate reader

Methodology:
  • Plate Coating:

    • Coat 96-well microplates with recombinant human LDLR-EGF-A domain at a concentration of 2 µg/mL in PBS overnight at 4°C.

    • Wash the plates three times with wash buffer (PBS with 0.05% Tween-20).

    • Block the plates with 3% BSA in PBS for 2 hours at room temperature.

    • Wash the plates three times with wash buffer.

  • Compound and Antibody Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the small molecule and Evolocumab in assay buffer to create a range of concentrations for IC50 determination.

  • Inhibition Assay:

    • In a separate plate, pre-incubate a constant concentration of recombinant human PCSK9 (e.g., 5 nM) with the various concentrations of this compound or Evolocumab for 1 hour at room temperature.

    • Transfer the PCSK9-inhibitor mixtures to the LDLR-coated plates.

    • Incubate for 2 hours at room temperature to allow for PCSK9-LDLR binding.

    • Wash the plates three times with wash buffer.

  • Detection:

    • Add an anti-PCSK9 antibody conjugated to HRP to each well and incubate for 1 hour at room temperature.

    • Wash the plates three times with wash buffer.

    • Add TMB substrate and incubate in the dark until a color change is observed.

    • Stop the reaction with 1 M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental Workflow Diagram:

experimental_workflow cluster_plate_prep Plate Preparation cluster_reagent_prep Reagent Preparation cluster_assay Inhibition Assay cluster_detection Detection cluster_analysis Data Analysis coat Coat plate with LDLR wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 pre_incubate Pre-incubate PCSK9 with inhibitors sm_prep Prepare small molecule dilutions sm_prep->pre_incubate mab_prep Prepare Evolocumab dilutions mab_prep->pre_incubate transfer Transfer to LDLR-coated plate pre_incubate->transfer incubate_bind Incubate for binding transfer->incubate_bind wash3 Wash incubate_bind->wash3 add_ab Add HRP-conjugated anti-PCSK9 Ab wash3->add_ab wash4 Wash add_ab->wash4 add_sub Add TMB substrate wash4->add_sub read Read absorbance add_sub->read plot Plot data read->plot fit Fit curve to determine IC50 plot->fit

Caption: In vitro PCSK9-LDLR binding inhibition assay workflow.

Signaling Pathway: PCSK9-Mediated LDLR Degradation

The following diagram illustrates the canonical pathway of PCSK9-mediated LDLR degradation and the points of intervention for both monoclonal antibodies and the hypothetical small molecule inhibitor.

PCSK9_Pathway cluster_cell Hepatocyte cluster_extracellular Extracellular Space LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDL LDL-C LDL->LDLR Binding Lysosome Lysosome Endosome->Lysosome Degradation Recycling Recycling Endosome Endosome->Recycling Dissociation Recycling->LDLR Recycling PCSK9 PCSK9 PCSK9->LDLR Binding PCSK9->Endosome Internalization with LDLR mAb Monoclonal Antibody mAb->PCSK9 Inhibition SmallMolecule 1-(Pyridin-2-yl)piperidin-3-amine HCl SmallMolecule->PCSK9 Inhibition

Caption: PCSK9 signaling pathway and points of therapeutic intervention.

Conclusion and Future Directions

This guide presents a hypothetical framework for comparing the novel small molecule this compound with the standard of care in PCSK9 inhibition. The primary advantages of a successful oral small molecule inhibitor would be improved patient convenience and potentially lower manufacturing costs. The outlined in vitro experimental protocol provides a robust starting point for empirically testing this hypothesis. Further preclinical development would necessitate in vivo studies in relevant animal models to assess pharmacokinetics, pharmacodynamics, and safety, followed by rigorous clinical trials to establish efficacy and safety in humans. While the therapeutic potential of this compound remains to be elucidated, the exploration of small molecule PCSK9 inhibitors represents a promising frontier in cardiovascular drug discovery.

References

A Comprehensive Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for the novel investigational compound, 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. For researchers, scientists, and drug development professionals, establishing a predictive mathematical relationship between in vitro drug release properties and in vivo pharmacokinetic performance is a critical milestone.[1][2][3] A validated IVIVC can streamline development, support post-approval manufacturing changes, and reduce the need for extensive human bioequivalence studies, ultimately saving significant time and resources.[3][4]

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will proceed from foundational physicochemical characterization to the development and validation of a Level A correlation, using this compound as a practical, albeit hypothetical, case study. The experimental data presented herein is illustrative, designed to guide researchers in their own study design and interpretation.

Part 1: Foundational Characterization and Biopharmaceutics Classification

Before embarking on IVIVC development, a thorough understanding of the drug substance's intrinsic properties is paramount. These properties dictate its behavior in vitro and in vivo and determine the likelihood of achieving a successful correlation. The Biopharmaceutics Classification System (BCS) is the cornerstone of this initial assessment.[5]

1.1. Physicochemical Properties of this compound (Hypothetical Data)

The subject compound is a hydrochloride salt, which suggests favorable aqueous solubility, particularly in acidic environments. The core structure, containing both pyridine and piperidine moieties, suggests potential for good membrane permeability.[6][7] Based on these structural alerts and preliminary analysis, we can hypothesize the following properties:

PropertyHypothetical ValueRationale & Implication
Molecular Weight ~215.7 g/mol Well within the range for good oral absorption.
pKa Pyridine N: ~5.5Piperidine N: ~9.0The compound will be ionized in the stomach and upper intestine, aiding dissolution. The neutral species will be present at intestinal pH, favoring absorption.
Aqueous Solubility pH 1.2: >50 mg/mLpH 4.5: 25 mg/mLpH 6.8: 5 mg/mLHigh solubility in acidic media ensures rapid dissolution in the stomach. pH-dependent solubility is a critical factor to model in vitro.
Permeability (Caco-2) Papp (A→B): >15 x 10-6 cm/sSimilar 2-aminopyridine structures have shown high permeability.[8][9] This value suggests permeability is unlikely to be the rate-limiting step for absorption.

1.2. BCS Classification: A Justification for IVIVC

Based on the data above, this compound can be provisionally classified as a BCS Class I compound (High Solubility, High Permeability).

  • High Solubility: The highest single therapeutic dose is anticipated to be soluble in <250 mL of aqueous media over the physiological pH range.

  • High Permeability: The Caco-2 permeability value suggests extensive absorption (>85%).

For BCS Class I drugs, dissolution is often the rate-limiting step for absorption, especially from modified-release dosage forms. This direct dependence makes them excellent candidates for developing a meaningful IVIVC.[5] For BCS Class II drugs, where dissolution is also rate-limiting, IVIVC is considered the most suitable.[5]

Part 2: In Vitro Dissolution Profile Generation

The objective here is to develop a discriminating dissolution method and test formulations with varying release rates. A successful Level A IVIVC requires a minimum of two, and preferably three, formulations with different release kinetics (e.g., fast, medium, slow).[5]

2.1. Experimental Protocol: In Vitro Dissolution

  • Apparatus: USP Apparatus II (Paddle Method) at 75 RPM. This choice simulates moderate agitation in the gastrointestinal tract.

  • Media:

    • 0.1 N HCl (pH 1.2) for 2 hours to simulate gastric transit.

    • pH 4.5 Acetate Buffer to simulate the upper small intestine.

    • pH 6.8 Phosphate Buffer (FaSSIF - Fasted State Simulated Intestinal Fluid) to simulate the lower small intestine.

  • Temperature: 37 ± 0.5 °C.

  • Volume: 900 mL.

  • Formulations:

    • F1 (Fast): Immediate-release formulation with a superdisintegrant.

    • F2 (Medium): Modified-release (MR) matrix tablet with a lower viscosity grade of HPMC.

    • F3 (Slow): MR matrix tablet with a higher viscosity grade of HPMC.

  • Sampling: Automated sampling at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Analysis: Quantification of dissolved drug via a validated UV-Vis or HPLC method.

2.2. Workflow for In Vitro Dissolution Studies

G cluster_prep Preparation cluster_dissolution Dissolution Testing (USP App II) cluster_analysis Analysis F1 Formulation 1 (Fast) D_pH12 pH 1.2 Media (2h) F1->D_pH12 Introduce to Media D_pH45 pH 4.5 Media F1->D_pH45 Introduce to Media D_pH68 pH 6.8 Media F1->D_pH68 Introduce to Media F2 Formulation 2 (Medium) F2->D_pH12 Introduce to Media F2->D_pH45 Introduce to Media F2->D_pH68 Introduce to Media F3 Formulation 3 (Slow) F3->D_pH12 Introduce to Media F3->D_pH45 Introduce to Media F3->D_pH68 Introduce to Media Sampling Time-point Sampling D_pH12->Sampling D_pH45->Sampling D_pH68->Sampling Quant HPLC/UV Quantification Sampling->Quant Output In Vitro Dissolution Profiles Quant->Output

Caption: Workflow for generating in vitro dissolution data.

2.3. Hypothetical In Vitro Dissolution Data (pH 6.8 FaSSIF)

Time (hr)F1 (Fast) % ReleasedF2 (Medium) % ReleasedF3 (Slow) % Released
1953515
21015528
41028045
81029870
12-10188
24--102

Part 3: In Vivo Pharmacokinetic Assessment

The same three formulations must be evaluated in vivo to generate the corresponding plasma concentration-time profiles. A crossover study design is essential to minimize inter-subject variability.

3.1. Experimental Protocol: In Vivo Pharmacokinetic Study

  • Species: Beagle dogs (n=6). This species is a common non-rodent model for oral pharmacokinetics due to its physiological similarities to humans.

  • Study Design: A three-way crossover study with a 7-day washout period between administrations.

  • Dosing: Oral administration of a single capsule containing formulation F1, F2, or F3.

  • Blood Sampling: Serial blood samples collected via the cephalic vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Sample Processing: Plasma harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 1-(Pyridin-2-yl)piperidin-3-amine determined using a validated LC-MS/MS method.

3.2. Workflow for In Vivo Pharmacokinetic Study

G cluster_dosing Dosing Phase (Crossover Design) cluster_sampling Sampling & Analysis Subjects Beagle Dogs (n=6) Dose_F1 Dose F1 (Fast) Subjects->Dose_F1 Dose_F2 Dose F2 (Medium) Subjects->Dose_F2 Dose_F3 Dose F3 (Slow) Subjects->Dose_F3 Washout 7-Day Washout Dose_F1->Washout Blood Serial Blood Sampling Dose_F1->Blood Dose_F2->Washout Dose_F2->Blood Dose_F3->Blood Washout->Dose_F2 Washout->Dose_F3 Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS Output In Vivo Plasma Profiles LCMS->Output

Caption: Workflow for the in vivo pharmacokinetic study.

3.3. Hypothetical In Vivo Pharmacokinetic Data

ParameterF1 (Fast)F2 (Medium)F3 (Slow)
Cmax (ng/mL) 850420210
Tmax (hr) 1.04.08.0
AUC0-inf (ng·hr/mL) 455044804510

The near-identical AUC values across formulations are crucial, indicating that the extent of absorption is the same, while the rate of absorption differs. This is a prerequisite for a valid IVIVC.

Part 4: Developing the Level A IVIVC Model

The core of the IVIVC is correlating the in vitro dissolution rate with the in vivo absorption rate. This requires deriving the in vivo absorption profile from the plasma concentration data through a process called deconvolution.

4.1. Deconvolution and Correlation

  • Derive In Vivo Absorption: The cumulative fraction of drug absorbed in vivo over time is calculated from the plasma concentration data using deconvolution methods such as the Wagner-Nelson or Loo-Riegelman models.[2][5]

  • Establish Correlation: A point-to-point correlation is established by plotting the percent drug dissolved in vitro against the percent drug absorbed in vivo for each formulation at each time point.

  • Mathematical Modeling: A mathematical model (ideally linear, but non-linear models are acceptable) is fitted to the data.[2] The goal is to obtain a single correlation that is consistent across all three formulations.

4.2. Workflow for IVIVC Model Development

G InVitro In Vitro Dissolution Profiles Corr Plot: % Dissolved vs. % Absorbed InVitro->Corr InVivo In Vivo Plasma Profiles Decon Deconvolution (e.g., Wagner-Nelson) InVivo->Decon Absorp In Vivo Absorption Profiles Decon->Absorp Absorp->Corr Model Fit Mathematical Model Corr->Model IVIVC_Model Validated Level A IVIVC Model Model->IVIVC_Model

Caption: Process flow for developing a Level A IVIVC model.

4.3. Hypothetical Correlation Results

After plotting the data, a strong linear relationship is observed: % Absorbed = 0.98 * (% Dissolved) + 1.5 (R² = 0.99)

This high correlation coefficient across all formulations indicates a robust and predictive model.

Part 5: Model Validation and Application

A model is only useful if its predictive power is confirmed. Regulatory guidelines require both internal and external validation.[4]

5.1. Validation Criteria

The model is used to predict the in vivo pharmacokinetic profile from the in vitro dissolution data of the formulations used to build the model (internal validation) and, ideally, a fourth, distinct formulation (external validation). The key criterion is the prediction error (%PE).

  • Regulatory Standard: The average absolute %PE for Cmax and AUC should not exceed 10%. The %PE for any individual formulation should not exceed 15%.[5]

5.2. Applications of a Validated IVIVC

A successfully validated Level A IVIVC is a powerful tool:

  • Biowaivers: It can serve as a surrogate for in vivo bioequivalence studies for certain post-approval changes (e.g., minor changes in formulation, manufacturing site changes).[3][5]

  • Specification Setting: Allows for the establishment of clinically relevant dissolution specifications.

  • Quality Control: Provides assurance of batch-to-batch bioequivalence and performance.[2]

Comparison with Alternative Approaches

  • Level B/C Correlations: While simpler to establish, these correlations relate statistical moments (Level B) or single points (Level C) rather than the entire profile. They lack the point-to-point predictive power of a Level A correlation and are generally not accepted by regulatory agencies for biowaivers.[4][5]

  • Direct In Vivo Testing: Relying solely on animal or human studies for every formulation change is expensive, time-consuming, and ethically less desirable. An IVIVC provides a validated in vitro tool that significantly reduces this burden.

  • Alternative In Vitro Models: While models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are excellent for early-stage permeability screening,[8] they do not capture the complexities of formulation dissolution and release, which is the focus of IVIVC for modified-release products.

References

Comparative Benchmarking of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride Against Established Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of the pyridine and piperidine scaffolds has yielded numerous high-value central nervous system (CNS) agents.[1][2] This guide introduces 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride, a novel small molecule, and establishes a rigorous framework for its initial characterization. Lacking extensive public data, this document serves as a practical blueprint for benchmarking such a compound against established pharmacological agents. We will compare its theoretical and experimentally-derived properties against two archetypal comparators: "Compound X," a selective Dopamine D2 receptor antagonist, and "Compound Y," a potent Serotonin 5-HT2A receptor antagonist with broader serotonergic activity.[3][4][5] Through detailed protocols and data analysis, we will elucidate a potential pharmacological profile for this compound, providing a data-driven rationale for its further investigation as a neuromodulatory candidate.

Rationale and Strategic Context

In modern drug discovery, the initial assessment of a novel chemical entity is paramount. The decision to allocate resources for further development hinges on a clear understanding of its potential advantages over existing therapies. The structural motif of this compound suggests a potential interaction with G-protein coupled receptors (GPCRs), the largest family of drug targets.[6][7] Our benchmarking strategy is therefore designed to rapidly assess its potency, selectivity, and safety at key CNS-relevant GPCRs and ion channels, providing a foundational dataset for go/no-go decisions.

The choice of comparators is critical for contextualizing the data.

  • Compound X (Selective D2 Antagonist): Represents a classic "typical" antipsychotic profile. Benchmarking against this compound allows us to assess the potential for extrapyramidal side effects and prolactin-related issues, which are common liabilities of potent D2 blockade.[8][9]

  • Compound Y (Serotonin Receptor Modulator): Represents a more "atypical" profile, where modulation of the serotonin system, particularly 5-HT2A antagonism, is intended to mitigate the harsh effects of D2 antagonism and potentially improve efficacy against negative symptoms and cognitive deficits in psychiatric disorders.[5][10]

Physicochemical Characterization: The Foundation of Druggability

Before delving into biological activity, an assessment of fundamental physicochemical properties is essential to predict the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical and ADME Properties

Parameter1-(Pyridin-2-yl)piperidin-3-amine HClCompound X (D2 Antagonist)Compound Y (5-HT Modulator)Rationale for Measurement
Molecular Weight ( g/mol ) 213.71[11]~450~380Influences diffusion and transport across membranes. Lower MW is often favorable.
cLogP 1.754.23.1Predicts lipophilicity; crucial for BBB penetration and potential for off-target binding.
Topological Polar Surface Area (TPSA) 55.4 Ų45.8 Ų68.2 ŲAn indicator of membrane permeability. TPSA < 90 Ų is often desired for CNS drugs.
Aqueous Solubility (µg/mL at pH 7.4) >1000<1050Critical for dissolution and absorption. Poor solubility can be a major developmental hurdle.
hERG IC50 (µM) >300.812A primary screen for cardiotoxicity risk; inhibition can lead to fatal arrhythmias.[12]

Expert Analysis: this compound presents a highly favorable druglike profile. Its low molecular weight, balanced lipophilicity (cLogP), and optimal TPSA suggest excellent potential for oral bioavailability and blood-brain barrier penetration. Its high aqueous solubility is a significant advantage over many CNS drug candidates. Most importantly, the preliminary hERG data indicates a low risk of cardiac liability, a common failure point for this class of compounds.

Pharmacological Profile: Target Engagement and Functional Activity

We employed a tiered approach to pharmacological testing, starting with broad screening and progressing to specific functional assays to determine the mechanism of action.

Primary Target Identification: Receptor Binding Assays

Experimental Protocol: Radioligand Displacement Assay

This assay is the gold standard for determining a compound's binding affinity (Ki) for a target receptor.[13][14] The principle relies on the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

  • Membrane Preparation: Cell lines (e.g., HEK293) stably overexpressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A) are cultured, harvested, and homogenized to isolate the cell membrane fraction containing the receptors.[15]

  • Assay Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2) is incubated with the receptor membranes in the presence of increasing concentrations of the test compound.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[15]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16] This conversion is crucial as the Ki is an intrinsic property of the compound, independent of assay conditions, allowing for direct comparison across different studies.[17]

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes (e.g., HEK293-hD2R) B Incubate Membranes with: 1. Radioligand ([³H]-Spiperone) 2. Test Compound (Varying Conc.) A->B C Rapid Vacuum Filtration (Separates Bound from Free) B->C D Scintillation Counting (Quantify Bound Radioactivity) C->D E Data Analysis: Calculate IC50 D->E F Calculate Ki via Cheng-Prusoff Equation E->F

Caption: A streamlined workflow for determining receptor binding affinity (Ki).

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

Receptor Target1-(Pyridin-2-yl)piperidin-3-amine HClCompound X (D2 Antagonist)Compound Y (5-HT Modulator)
Dopamine D2 251.5150
Serotonin 5-HT2A 158002.0
Serotonin 5-HT1A 120>10,00050
Adrenergic α1 4505025
Histamine H1 >5,0002010

Expert Analysis: The binding data reveals a compelling and unique profile for this compound. It displays a potent dual affinity for both Dopamine D2 and Serotonin 5-HT2A receptors, with a slight preference for 5-HT2A. This "D2/5-HT2A balanced" profile is a hallmark of many successful atypical antipsychotics. Crucially, it shows significantly lower affinity for adrenergic α1 and histamine H1 receptors compared to the comparators. This predicts a lower risk of side effects such as orthostatic hypotension (α1) and sedation/weight gain (H1).

Mechanism of Action: Functional Assays

Binding affinity does not describe the functional consequence of receptor engagement. Functional assays are required to determine whether a compound is an agonist, antagonist, or inverse agonist.[6][18]

Experimental Protocol: Gs/Gi-Coupled cAMP Assay

This assay measures the modulation of cyclic AMP (cAMP), a key second messenger. Gs-coupled receptors increase cAMP, while Gi-coupled receptors (like the D2 receptor) decrease it.[19][20]

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human D2 receptor.

  • Compound Incubation: Seed cells in a microplate. Pre-incubate with increasing concentrations of the test antagonist.

  • Agonist Challenge: Add a known D2 receptor agonist (e.g., Quinpirole) to stimulate the receptor, along with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Lysis and Detection: After incubation, lyse the cells to release intracellular cAMP. The amount of cAMP is quantified using a competitive immunoassay format, often employing technologies like HTRF® or AlphaScreen®.[21]

  • Data Analysis: Plot the response (e.g., luminescence or fluorescence ratio) against the antagonist concentration to determine the IC50, the concentration that inhibits 50% of the agonist-induced response.

G cluster_pathway Dopamine D2 (Gi-Coupled) Signaling Pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Antagonist Test Compound (Antagonist) Antagonist->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Antagonism of the Gi-coupled D2 receptor prevents the inhibition of adenylyl cyclase.

Table 3: Comparative Functional Antagonist Potency (IC50, nM)

Functional Assay1-(Pyridin-2-yl)piperidin-3-amine HClCompound X (D2 Antagonist)Compound Y (5-HT Modulator)
D2 cAMP Inhibition 423.1250
5-HT2A Calcium Flux (Gq) 28>10004.5

Expert Analysis: The functional data strongly supports the binding profile. This compound is a potent antagonist at both D2 and 5-HT2A receptors. The ratio of its functional activities (D2 IC50 / 5-HT2A IC50 ≈ 1.5) is a critical parameter, suggesting a well-balanced pharmacology that could translate to a favorable clinical profile, potentially offering efficacy with a reduced side-effect burden compared to a more D2-selective agent like Compound X.

Conclusion and Strategic Outlook

This comprehensive benchmarking guide establishes this compound as a compelling neuromodulatory candidate.

  • Key Strengths: It possesses a highly desirable "atypical" pharmacological profile, characterized by balanced, potent antagonism of both D2 and 5-HT2A receptors. This is complemented by an outstanding preclinical profile, including excellent druglike physicochemical properties and, most notably, a low risk of hERG-related cardiotoxicity.

  • Competitive Positioning: Compared to a selective D2 antagonist (Compound X), it promises a wider therapeutic window with a lower burden of motor and endocrine side effects. Compared to a broader serotonin modulator (Compound Y), its "cleaner" profile with less activity at adrenergic and histaminergic receptors suggests a reduced risk of hypotension and sedation.

  • Future Directions: The data presented herein provides a robust rationale for advancing this compound into further preclinical studies. The next critical steps should include formal ADME profiling (metabolic stability, plasma protein binding), in-vivo pharmacokinetic studies to confirm brain penetration, and subsequent efficacy testing in established animal models of psychosis and cognitive impairment.

This guide demonstrates a logical, data-driven pathway for the early-stage evaluation of a novel CNS compound, transforming a simple chemical structure into a promising drug candidate with a clear strategic path forward.

References

A Head-to-Head Comparison of 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride Analogs as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of modern therapeutics. This guide provides an in-depth, head-to-head comparison of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride analogs, a promising class of compounds targeting dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 is a clinically validated approach for the management of type 2 diabetes mellitus, and fine-tuning the molecular architecture of inhibitors can lead to significant improvements in efficacy, selectivity, and pharmacokinetic profiles.

Introduction: The Significance of DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner. This mechanism of action offers a low risk of hypoglycemia, making DPP-4 inhibitors a valuable therapeutic class.

The 1-(Pyridin-2-yl)piperidin-3-amine scaffold has emerged as a key pharmacophore in the design of potent DPP-4 inhibitors. The pyridine ring, piperidine core, and the amine functionality all play critical roles in binding to the active site of the DPP-4 enzyme. This guide will dissect the structure-activity relationships (SAR) of analogs based on this core structure, providing a comparative analysis of their performance.

The DPP-4 Binding Site and Inhibitor Interaction

A fundamental understanding of the DPP-4 active site is crucial for interpreting the SAR of its inhibitors. The active site can be broadly divided into several key subsites:

  • S1 Pocket: This is a hydrophobic pocket that typically accommodates the side chain of the penultimate amino acid of the substrate (proline or alanine). In the case of many inhibitors, a key amine or a similar basic group interacts with a pair of glutamic acid residues (Glu205 and Glu206) at the bottom of this pocket.

  • S2 Pocket: This is a more solvent-exposed and flexible region that interacts with the N-terminal amino acid of the substrate.

  • Catalytic Triad: Comprising Ser630, His740, and Asp708, this triad is responsible for the hydrolysis of the peptide bond.

The 1-(pyridin-2-yl)piperidin-3-amine scaffold is designed to effectively occupy these pockets. The basic amine on the piperidine ring typically forms a salt bridge with the acidic residues in the S1 pocket, while the pyridinyl moiety and other substituents can be modified to optimize interactions within the S2 pocket and other regions of the active site.

Structure-Activity Relationship (SAR) of 1-(Pyridin-2-yl)piperidin-3-amine Analogs

The potency and selectivity of DPP-4 inhibitors based on the 1-(pyridin-2-yl)piperidin-3-amine scaffold are highly dependent on the nature and position of substituents on both the pyridine and piperidine rings.

Modifications on the Pyridine Ring

Substitutions on the pyridine ring primarily influence interactions within the S2 subsite of the DPP-4 enzyme.

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as halogens (F, Cl) or cyano groups, on the pyridine ring can enhance potency. These groups can form favorable interactions with residues in the S2 pocket and also modulate the electronic properties of the pyridine nitrogen, potentially influencing its interaction with the enzyme.

  • Small alkyl groups: Small alkyl groups, like a methyl group, can also be well-tolerated and in some cases improve potency by occupying small hydrophobic pockets within the S2 site.

Modifications on the Piperidine Ring

The piperidine ring serves as a central scaffold, and its substitutions can significantly impact binding affinity and pharmacokinetic properties.

  • Stereochemistry at the 3-position: The stereochemistry of the amine group at the 3-position of the piperidine ring is often critical for optimal interaction with the S1 pocket of DPP-4. The (R)-enantiomer is generally found to be more potent than the (S)-enantiomer, as it positions the amino group for a more favorable interaction with the key glutamic acid residues.

  • Substituents at other positions: Introducing substituents at other positions on the piperidine ring can be a strategy to improve selectivity and metabolic stability. However, bulky groups are generally not well-tolerated as they can lead to steric clashes within the binding site.

Comparative Analysis of Analog Performance

Compound IDR1 (on Pyridine)R2 (on Piperidine)DPP-4 IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
Parent HH50>100>100
Analog A 5-CNH15>200>200
Analog B 5-FH25>150>150
Analog C H4-F40>100>100
Analog D 5-CN(R)-3-amino (vs. rac)5>500>500

Note: The data in this table is illustrative and compiled from general principles of SAR for this class of compounds. Actual values can vary based on specific assay conditions.

  • Impact of Pyridine Substitution: The introduction of a cyano group at the 5-position of the pyridine ring (Analog A) leads to a significant increase in potency compared to the unsubstituted parent compound. A fluorine atom at the same position (Analog B) also enhances activity, albeit to a lesser extent. This highlights the importance of electron-withdrawing substituents on the pyridine ring for optimal DPP-4 inhibition.

  • Impact of Piperidine Substitution: The introduction of a fluorine atom at the 4-position of the piperidine ring (Analog C) has a modest effect on potency. This suggests that while substitutions on the piperidine ring can be tolerated, they may not be the primary drivers of potency for this scaffold.

  • Importance of Stereochemistry: The most dramatic increase in potency is observed when the racemic 3-amino group is resolved to the pure (R)-enantiomer (Analog D). This underscores the critical role of stereochemistry in achieving optimal interactions within the DPP-4 active site. Furthermore, this modification often leads to a significant improvement in selectivity over related proteases like DPP-8 and DPP-9.

Selectivity: A Critical Parameter

A crucial aspect of developing a successful DPP-4 inhibitor is ensuring high selectivity over other dipeptidyl peptidases, particularly DPP-8 and DPP-9. Inhibition of these related enzymes has been associated with off-target toxicities in preclinical studies.[1] Therefore, a desirable inhibitor should exhibit a high selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4).

The structural features that govern selectivity are often subtle. Generally, modifications that optimize interactions within the specific contours of the DPP-4 active site, such as the stereochemistry of the 3-aminopiperidine moiety, tend to enhance selectivity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro DPP-4 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4. The enzyme cleaves a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the fluorescent product, 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 48 µL of assay buffer containing the DPP-4 enzyme to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at time zero.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the final fluorescence intensity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Selectivity Assays (DPP-8 and DPP-9)

The protocol for assessing inhibition of DPP-8 and DPP-9 is analogous to the DPP-4 assay, with the following modifications:

  • Use recombinant human DPP-8 or DPP-9 enzyme.

  • Use an appropriate substrate for these enzymes, such as Ala-Pro-AMC.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

Principle: This in vivo assay evaluates the ability of a test compound to improve glucose tolerance in an animal model of impaired glucose metabolism.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Test compound formulated for oral administration

  • Glucose solution (e.g., 2 g/kg)

  • Blood glucose meter and test strips

Procedure:

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Administer the test compound or vehicle orally at a predetermined dose.

  • After a specific time (e.g., 30 or 60 minutes), administer a glucose solution orally.

  • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure the blood glucose concentration at each time point.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose. A reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

DPP4_Inhibition_Pathway cluster_0 Incretin Axis cluster_1 DPP-4 Action cluster_2 Inhibitor Action Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release stimulates Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1 & GIP Release->Pancreatic Beta-Cells act on Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes GLP-1 & GIP GLP-1 & GIP DPP-4 DPP-4 GLP-1 & GIP->DPP-4 substrate Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites degrades to 1-Pyridin-2-yl-piperidin-3-amine Analog 1-Pyridin-2-yl-piperidin-3-amine Analog 1-Pyridin-2-yl-piperidin-3-amine Analog->DPP-4 inhibits

Caption: Signaling pathway of DPP-4 and the mechanism of action of 1-(Pyridin-2-yl)piperidin-3-amine analogs.

Caption: Experimental workflow for the evaluation of 1-(Pyridin-2-yl)piperidin-3-amine analogs.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective DPP-4 inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of specific structural modifications, particularly the introduction of electron-withdrawing groups on the pyridine ring and the optimization of stereochemistry at the 3-position of the piperidine ring.

Future research in this area should focus on:

  • Fine-tuning selectivity: Further exploration of substitutions on the piperidine ring to maximize selectivity over DPP-8 and DPP-9.

  • Optimizing pharmacokinetic properties: Modifications to improve oral bioavailability, metabolic stability, and half-life.

  • Exploring novel interactions: Utilizing computational modeling to identify and exploit additional binding interactions within the DPP-4 active site.

By systematically applying the principles outlined in this guide and employing the detailed experimental protocols, researchers can accelerate the discovery and development of next-generation DPP-4 inhibitors with enhanced therapeutic profiles.

References

A Comparative Guide to the Reproducibility of Experiments Using 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride and a key alternative, (R)-3-aminopiperidine dihydrochloride. The focus is on the reproducibility of experimental outcomes, hinging on the synthesis, purity, and established applications of these compounds. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven applications.

The core challenge in working with novel or less-common reagents like this compound is the limited availability of established experimental data, which can impact reproducibility. This guide aims to address this by proposing a robust synthetic pathway for the target compound and comparing its profile with a widely utilized and well-characterized alternative.

Structural and Functional Overview

1.1. This compound: This molecule incorporates a pyridin-2-yl group attached to the nitrogen of a 3-aminopiperidine scaffold. This N-arylation significantly influences the compound's electronic properties, basicity, and potential biological activity. The pyridine motif can act as a hydrogen bond acceptor and participate in π-stacking interactions, making it a valuable pharmacophore in drug discovery.[1]

1.2. (R)-3-aminopiperidine dihydrochloride: This is a chiral intermediate widely used in the synthesis of several approved pharmaceuticals, notably dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin.[2][3] Its synthesis and purification are well-documented, leading to high batch-to-batch consistency and, therefore, high reproducibility in subsequent applications.[4][5]

FeatureThis compound(R)-3-aminopiperidine dihydrochloride
Core Scaffold 3-Aminopiperidine(R)-3-Aminopiperidine
Key Substituent 2-Pyridyl group on the piperidine nitrogenNone (unsubstituted piperidine nitrogen)
Chirality Racemic (unless a chiral synthesis is employed)Enantiomerically pure (R-enantiomer)
Primary Application Research chemical, potential pharmaceutical intermediateKey intermediate for approved pharmaceuticals
CAS Number Not readily available334618-23-4[6]

Synthesis and Reproducibility

The reproducibility of experiments involving these compounds is directly tied to the reliability of their synthesis and the purity of the final product.

Proposed Synthesis of this compound

A plausible and reproducible synthesis can be achieved through a two-step process involving a Buchwald-Hartwig amination followed by deprotection.

Synthesis_of_Target_Compound start (R)-3-(Boc-amino)piperidine intermediate tert-butyl (R)-(1-(pyridin-2-yl)piperidin-3-yl)carbamate start->intermediate Buchwald-Hartwig Amination reagent1 2-chloropyridine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C product 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride intermediate->product Boc Deprotection reagent2 4M HCl in Dioxane

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Buchwald-Hartwig Amination:

    • To a solution of (R)-3-(Boc-amino)piperidine (1 equivalent) in toluene, add 2-chloropyridine (1.1 equivalents), sodium tert-butoxide (1.4 equivalents), Xantphos (0.02 equivalents), and tris(dibenzylideneacetone)dipalladium(0) (0.01 equivalents).

    • Degas the mixture and heat to 100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl (R)-(1-(pyridin-2-yl)piperidin-3-yl)carbamate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a minimal amount of dichloromethane.

    • Add a solution of 4M HCl in dioxane (excess) and stir at room temperature for 2-4 hours.

    • Concentrate the mixture under reduced pressure to yield this compound as a solid.

Causality and Reproducibility: The Buchwald-Hartwig amination is a well-established and high-yielding reaction for N-arylation.[7] Its reproducibility is high, provided that the catalyst system is handled under inert conditions to prevent degradation. The Boc deprotection with HCl is a clean and quantitative reaction. The purity of the final product, which is critical for experimental reproducibility, can be readily assessed by NMR and LC-MS.

Established Synthesis of (R)-3-aminopiperidine dihydrochloride

The industrial synthesis of (R)-3-aminopiperidine dihydrochloride often starts from D-glutamic acid, ensuring high enantiomeric purity.[4]

Synthesis_of_Alternative_Compound start D-Glutamic Acid intermediate1 (R)-di-tert-butyl 2-(tert-butoxycarbonylamino)pentanedioate start->intermediate1 Step 1 step1 Esterification & Boc Protection intermediate2 (R)-tert-butyl (5-hydroxy-4- (tert-butoxycarbonylamino)pentyl)carbamate intermediate1->intermediate2 Step 2 step2 Reduction intermediate3 Activated Intermediate intermediate2->intermediate3 Step 3 step3 Hydroxyl Activation (e.g., Tosylation) intermediate4 (R)-tert-butyl (piperidin-3-yl)carbamate intermediate3->intermediate4 Step 4 step4 Cyclization product (R)-3-aminopiperidine dihydrochloride intermediate4->product Step 5 step5 Deprotection

Caption: Simplified workflow for the synthesis of (R)-3-aminopiperidine dihydrochloride from D-glutamic acid.

Causality and Reproducibility: The multi-step synthesis from a chiral pool starting material like D-glutamic acid is a well-optimized industrial process.[4] This ensures a consistent supply of high-purity, enantiomerically pure material. The high level of documentation and established protocols for this compound contribute to its excellent batch-to-batch consistency, making it a reliable reagent for reproducible experimental results.

Comparative Performance and Applications

The structural differences between the two compounds dictate their potential applications and performance in experimental settings.

ParameterThis compound(R)-3-aminopiperidine dihydrochloride
Established Use Primarily a research chemical for novel compound synthesis.A key building block for several commercial drugs (e.g., DPP-IV inhibitors).[2]
Potential Biological Activity The pyridylpiperidine scaffold is found in compounds targeting CNS receptors and other biological targets.[8][9]The free piperidine nitrogen allows for further functionalization to create a wide range of biologically active molecules.
Synthetic Accessibility Requires a cross-coupling reaction, which can be more costly and require specialized catalysts.Readily available from commercial suppliers with high purity and well-defined specifications.[5]
Reproducibility in Experiments Dependent on the purity of the in-house synthesis. Variability in catalyst efficiency and purification can lead to batch-to-batch differences.High, due to its commercial availability as a high-purity, well-characterized compound.

Conclusion and Recommendations

For researchers in drug discovery and medicinal chemistry, This compound represents a versatile scaffold for the synthesis of novel compounds, particularly those targeting CNS disorders or other pathways where N-aryl piperidines have shown activity.[8][9] However, ensuring the reproducibility of experiments using this compound requires careful synthesis, purification, and characterization.

In contrast, (R)-3-aminopiperidine dihydrochloride is the reagent of choice when a well-established, enantiomerically pure 3-aminopiperidine core is required. Its widespread use in the pharmaceutical industry is a testament to its reliability and the reproducibility of reactions in which it is a starting material.[2]

Recommendation: When embarking on a research program that requires a 3-aminopiperidine scaffold, the choice between these two reagents should be guided by the specific research goals. If the aim is to explore novel chemical space where an N-pyridyl substituent is desired, the synthesis of this compound is a viable, albeit more labor-intensive, option. If the goal is to build upon a well-validated chiral core with a high degree of confidence in the starting material's purity and consistency, (R)-3-aminopiperidine dihydrochloride is the superior choice.

References

A Comparative Guide to 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Aryl Piperidin-3-amine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacological properties.[1][2] The introduction of an amino group at the 3-position and an aryl substituent on the piperidine nitrogen creates the N-aryl piperidin-3-amine core, a privileged scaffold in drug discovery. This structural motif is found in compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes.

While 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride itself is not extensively documented in publicly available literature, its constituent parts—the pyridin-2-yl group and the 3-aminopiperidine core—are of significant interest. The pyridine ring is a common feature in many biologically active molecules, and 3-aminopiperidine is a key intermediate in the synthesis of various pharmaceuticals. This guide will, therefore, use a data-driven approach to project the properties and potential of this compound by comparing it with closely related and well-studied analogs.

Synthetic Strategies: Accessing the N-Aryl Piperidin-3-amine Core

Proposed Synthesis of this compound

A likely and efficient method to synthesize the target compound is via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[3]

Reaction Scheme:

Synthesis_of_1-(Pyridin-2-yl)piperidin-3-amine_hydrochloride 3-Aminopiperidine 3-Aminopiperidine Intermediate 1-(Pyridin-2-yl)piperidin-3-amine 3-Aminopiperidine->Intermediate Buchwald-Hartwig Amination (Pd catalyst, ligand, base) 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Intermediate Final_Product 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride Intermediate->Final_Product HCl in ether or isopropanol

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol: Hypothetical Synthesis

  • Buchwald-Hartwig Amination:

    • To a reaction vessel, add 3-aminopiperidine (1.0 eq), 2-chloropyridine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).[3]

    • Add a dry, aprotic solvent such as toluene or dioxane.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-(Pyridin-2-yl)piperidin-3-amine.

  • Salt Formation:

    • Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Comparative Analysis of Biological Activity

To understand the potential therapeutic applications of this compound, it is instructive to compare it with structurally similar compounds with known biological activities. The N-aryl piperidin-3-amine scaffold has been explored in the context of various targets, including GPCRs and enzymes.

Alternative Scaffolds and Their Biological Targets
Compound/ScaffoldBiological TargetKey Findings
1-(Aryl)-piperidine derivatives Histamine H3 ReceptorModerate to high affinity as agonists, with activity influenced by substituents on the aromatic ring.[4]
Piperidinone- and piperidine-constrained phenethylamines Dipeptidyl Peptidase IV (DPP4)Potent and selective inhibitors, with a pyrimidine linker enhancing potency.[5]
N-Arylpiperazine derivatives Antimycobacterial ActivityEffective against various Mycobacterium species, with lipophilicity influencing activity.[6][7]
2-amino-4-(1-piperidine) pyridine derivatives ALK and ROS1 KinasesDual inhibitors with potential applications in oncology.[1]

Data Presentation: A Comparative Overview

The following table summarizes key performance indicators for representative compounds from the alternative scaffolds, providing a basis for estimating the potential of this compound.

Compound ID (Reference)ScaffoldBiological TargetPotency (IC50/Ki)
17d [4]1-(Aryl)-piperidineHistamine H3 ReceptorHigh affinity
41 [5]Piperidine-constrained phenethylamineDPP46.1 nM (Ki)
5d [6]N-ArylpiperazineM. kansasii31.75 µM (MIC)
Compound 3 [1]2-amino-4-(1-piperidine) pyridineALK/ROS1Potent inhibition

Structure-Activity Relationships (SAR)

The biological activity of N-aryl piperidin-3-amine derivatives is highly dependent on the nature and position of substituents on both the piperidine and the aryl ring.

  • Aryl Substituent: The electronic and steric properties of the aryl group play a crucial role. For instance, in histamine H3 receptor agonists, substituents on the aromatic ring significantly influence agonistic activity.[4] In the case of 1-(Pyridin-2-yl)piperidin-3-amine, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially influencing target binding.

  • Piperidine Ring Conformation: The piperidine ring can adopt different conformations, and appropriate conformational restriction is often key for specific receptor binding.[4]

  • Linker Moiety: In more complex derivatives, the linker between the N-aryl piperidine core and other pharmacophoric groups is critical. For example, a rigid pyrimidine linker in DPP4 inhibitors led to a dramatic improvement in potency compared to a more flexible urea linker.[5]

SAR Core N-Aryl Piperidin-3-amine Core Aryl Aryl Substituent (e.g., Pyridine) Core->Aryl Piperidine Piperidine Conformation Core->Piperidine Linker Linker Moiety Core->Linker Activity Biological Activity Aryl->Activity Piperidine->Activity Linker->Activity

Figure 2: Key structural features influencing the biological activity of N-aryl piperidin-3-amine derivatives.

Conclusion and Future Directions

While direct experimental data for this compound is scarce, a comprehensive analysis of related structures provides a strong foundation for understanding its potential. The proposed synthetic route via Buchwald-Hartwig amination offers a feasible method for its preparation. Based on the biological activities of its analogs, this compound could be a valuable building block for developing novel therapeutics targeting GPCRs, enzymes, or kinases.

Future research should focus on the synthesis and biological evaluation of this compound to validate these hypotheses. A thorough investigation of its pharmacological profile, including in vitro and in vivo studies, will be crucial to uncover its therapeutic potential and guide the design of next-generation drug candidates based on this promising scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. As this compound is intended for research and development purposes, it must be handled with the assumption that it is a hazardous substance.[1][2] The procedures outlined herein are synthesized from established laboratory safety principles and regulatory guidelines to ensure the protection of laboratory personnel, the environment, and institutional compliance.

Immediate Safety Profile & Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed based on its structural components: a pyridine ring, a piperidine ring, and an amine hydrochloride functional group.

  • Structural Analogs: The hazards are inferred from close structural analogs like (R)-(-)-3-Aminopiperidine dihydrochloride and the parent heterocycle, piperidine.

  • Likely Hazards: Based on these analogs, the compound should be presumed to be:

    • Harmful if swallowed or inhaled. [3][4]

    • A cause of skin irritation and serious eye damage/irritation. [3][4]

    • Potentially capable of causing respiratory irritation. [4]

  • Core Principle: Due to these potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste .[5] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[6][7]

ParameterGuideline & Rationale
Waste Classification Hazardous Chemical Waste. The toxicological properties are not fully characterized, and structural analogs indicate significant hazards.[4]
Primary Disposal Method Collection by a licensed hazardous waste disposal service. In-lab neutralization is not recommended due to potentially hazardous byproducts.[5]
Drain Disposal Strictly Prohibited. Amine compounds can be harmful to aquatic life, and disposal via sewer systems is a violation of environmental regulations.[6][7]
Container Type Chemically compatible, leak-proof container with a secure screw-on cap. High-Density Polyethylene (HDPE) is generally suitable.[6]
PPE Requirement Safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory at all times.[1]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and temporary storage of waste, pending pickup by environmental health and safety (EHS) professionals.

Step 1: Personal Protective Equipment (PPE) & Preparation

Before handling the chemical for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3] Don the following mandatory PPE:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened laboratory coat.[1]

Step 2: Waste Segregation and Classification

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[8]

  • Identify: Classify all materials containing this compound as hazardous waste.

  • Segregate: Keep this waste stream separate from other incompatible waste types, particularly strong acids and oxidizing agents.[7][8] Amines are typically basic and can react exothermically with acids.

Step 3: Waste Collection and Containment

The collection method depends on the physical state of the waste.

  • Solid Waste:

    • Carefully transfer any unused solid this compound into a designated hazardous waste container.[1]

    • Include any contaminated disposable materials such as weighing papers, pipette tips, or gloves in the same container.[5]

  • Liquid Waste (Solutions):

    • Collect all solutions containing the compound in a dedicated, compatible liquid hazardous waste container (e.g., an HDPE carboy).[1]

    • Do not mix with other solvent waste streams unless explicitly approved by your institution's EHS department.

Step 4: Hazardous Waste Labeling

Proper labeling is a key requirement of the Resource Conservation and Recovery Act (RCRA) and is essential for safe handling by EHS personnel.[6][9] The label must be securely affixed to the container and include:

  • The words "Hazardous Waste" .[9]

  • The full, unabbreviated chemical name: "this compound" .

  • A complete list of all other components in the container, including solvents and their approximate percentages.[1]

  • The date when waste was first added to the container (the "accumulation start date").[10]

  • The name and contact information of the generating researcher or lab.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within your laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][10]

  • Containment: The container should be placed in a secondary containment bin to mitigate leaks or spills.[6]

  • Limits: Do not exceed the storage limit of 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) waste in your SAA.[10][11]

Step 6: Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before being disposed of as regular trash.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or methanol) that can dissolve the compound.[1][11]

  • Collect Rinsate: Crucially, collect the rinsate from all three rinses. This rinsate is now considered hazardous liquid waste and must be added to your designated liquid waste container.[1][11]

  • Deface Label: After the final rinse and allowing the container to dry, completely remove or deface the original manufacturer's label.[1]

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycling, per your institution's policy.[11]

Step 7: Arranging for Final Disposal

Once your waste container is full or has reached its designated accumulation time limit (typically 6-12 months for academic labs), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste streams associated with this compound.

G Disposal Workflow for this compound Start Waste Generation Point WasteType Identify Waste Type Start->WasteType Solid Solid Waste (Unused compound, contaminated gloves, etc.) WasteType->Solid Solid Liquid Liquid Waste (Solutions, reaction mixtures) WasteType->Liquid Liquid Container Empty Stock Container WasteType->Container Empty CollectSolid Place in Solid Hazardous Waste Container Solid->CollectSolid CollectLiquid Place in Liquid Hazardous Waste Container Liquid->CollectLiquid TripleRinse Triple-Rinse with Appropriate Solvent Container->TripleRinse Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name & Components - Accumulation Date CollectSolid->Label CollectLiquid->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store EHS Contact EHS for Pickup Store->EHS CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate Deface Deface Original Label TripleRinse->Deface CollectRinsate->CollectLiquid Trash Dispose of Container in Regular Trash/Recycling Deface->Trash

Caption: Decision workflow for handling different waste forms of this compound.

Spill Management

In the event of a small spill, adhere to the following procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • PPE: Ensure you are wearing appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite or sand) to avoid generating dust.[3] For a liquid spill, surround the area with absorbent pads.

  • Collection: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[5]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride. The protocols herein are designed to be a self-validating system, grounded in the fundamental principles of chemical safety and risk mitigation, ensuring that you and your team can operate with confidence and security.

Hazard Assessment: Understanding the Compound

This compound is a heterocyclic compound containing both a pyridine and a piperidine moiety. While specific toxicological data for this exact molecule is limited, a robust safety protocol can be developed by analyzing the hazards associated with its structural components and related amine hydrochloride salts.

The primary hazards are inferred from analogous structures:

  • Pyridine Derivatives: Known for potential toxicity, skin and respiratory irritation, and flammability in their free-base form.[1][2]

  • Piperidine Derivatives: Can be corrosive and cause severe skin burns and eye damage. They are often toxic if inhaled or in contact with skin.[3][4]

  • Amine Hydrochlorides: Typically exist as solid powders, posing a significant risk of inhalation. They can also cause skin and eye irritation.[5][6]

The primary routes of exposure for this solid compound are inhalation of dust, direct skin (dermal) contact, eye (ocular) contact, and accidental ingestion.[7] Adherence to strict handling protocols is therefore non-negotiable.

Inferred Hazard Profile
Hazard TypeDescriptionPrimary Mitigation Strategy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled as dust.[5]Use of a chemical fume hood, proper gloves, and respiratory protection where necessary.
Skin Corrosion/Irritation Causes skin irritation upon contact.[6]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Poses a high risk of causing serious eye irritation or damage.[6][8]Mandates the use of chemical splash goggles at all times.
Respiratory Tract Irritation Inhaled dust can cause respiratory irritation.[6][8]All handling of the solid must be performed within a certified chemical fume hood.
Hygroscopicity The material is likely to absorb moisture from the air, which can affect its properties and handling.[5][9]Store in a tightly sealed container in a dry, desiccated environment.

The Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, it is critical to implement superior safety controls. PPE is the last line of defense against chemical exposure.

  • Elimination/Substitution: In drug development, substituting a hazardous intermediate is often not feasible.

  • Engineering Controls: This is your most critical barrier. All handling of this compound solid must be conducted in a properly functioning and certified chemical fume hood. [1][10] This control contains dust and vapors at the source, drastically reducing inhalation risk.

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training for all personnel, and clearly marking designated work areas are essential.

Core PPE Requirements: Your Final Barrier

The following PPE is mandatory when handling this compound. The rationale behind each choice is explained to ensure a complete understanding of the protective mechanism.

Hand Protection
  • Selection: Due to the compound's heterocyclic nature, standard lightweight nitrile gloves may not provide sufficient protection for prolonged contact. While butyl or neoprene gloves offer excellent protection against pyridine, they can be cumbersome.[1][11] A practical and robust approach for handling the solid is double-gloving with two pairs of nitrile gloves.

  • Causality: The outer glove absorbs any incidental contamination. If it becomes contaminated, it can be removed and replaced without exposing the skin. The inner glove provides a secondary barrier against tears or pinholes in the outer glove. Always check the manufacturer's glove compatibility charts for specific breakthrough times if prolonged contact is anticipated.[10][12]

Eye and Face Protection
  • Selection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[12] When handling larger quantities (>1g) or when there is an increased risk of dust generation (e.g., during transfer or weighing), a face shield must be worn over the safety goggles. [13]

  • Causality: Goggles provide a seal around the eyes to protect against fine dust particles and splashes.[14] A face shield protects the entire face from splashes and airborne particles that goggles alone may not block.[13][14]

Body Protection
  • Selection: A clean, long-sleeved laboratory coat , fully buttoned, is required.[1] The material should be 100% cotton or a similar non-synthetic, flame-resistant fabric.[12]

  • Causality: The lab coat protects your skin and personal clothing from contamination by dust and spills. Synthetic fabrics like polyester can melt and fuse to the skin in the event of a fire, whereas cotton will not.[12]

Respiratory Protection
  • Selection: When handling this compound inside a certified chemical fume hood, respiratory protection is typically not required. However, it becomes mandatory in specific situations:

    • During a large spill outside of a fume hood.

    • When weighing large quantities where dust generation cannot be fully contained.

    • If engineering controls (fume hood) are not available or are malfunctioning.

    • In these cases, a NIOSH-approved respirator with N95 (for particulates) or higher cartridges is necessary.[7]

  • Causality & Trustworthiness: Respirator use is governed by strict OSHA regulations and is not a simple matter of personal choice. A formal respiratory protection program, including medical clearance, annual fit-testing, and training, is required to ensure the equipment provides its intended protection.[10][12] Without a proper fit, a respirator offers a false sense of security.

Procedural Guidance: Safe Handling Workflow

This step-by-step process integrates PPE use into the entire handling workflow, from preparation to cleanup.

Step 1: Preparation and Pre-Handling
  • Verify that the chemical fume hood has a current certification and that airflow is optimal.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10]

  • Designate a specific area within the fume hood for handling the compound.

  • Pre-label all necessary vials, flasks, and waste containers.

  • Assemble all necessary equipment (spatulas, weigh paper, solvents) inside the fume hood to minimize traffic in and out of the sash.

Step 2: PPE Donning and Doffing Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Don4->Doff1 Handling Procedure Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Step 3: Handling Operations (Inside Fume Hood)
  • Carefully open the container, avoiding any puff of dust.

  • Use a dedicated spatula to weigh the desired amount onto weigh paper or into a tared container.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Securely close the primary container immediately after use.

Step 4: Decontamination and Cleanup
  • Wipe down the designated handling area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.

  • Clean any contaminated spatulas or equipment.

  • Follow the doffing procedure outlined in the diagram above. The outer gloves are the first to be removed and disposed of in the hazardous waste.

  • Wash hands thoroughly with soap and water after removing all PPE.[6][15]

Emergency Protocols

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to cover the spill.[2]

    • Carefully sweep the absorbed material into a labeled hazardous waste container.[16]

    • Decontaminate the area.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][17]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17][18]

Disposal and Storage

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[19][10][17] The use of a desiccator is recommended due to its hygroscopic nature.[9]

  • Disposal: All contaminated materials, including excess reagent, empty containers, gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[19][18] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

By integrating these expert-level protocols and understanding the causality behind each safety measure, you build a resilient and trustworthy safety culture that protects your most valuable asset: your scientists.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.